Triphenylgermane
Description
Structure
2D Structure
Properties
CAS No. |
2816-43-5 |
|---|---|
Molecular Formula |
C18H15Ge |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
triphenylgermane |
InChI |
InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI Key |
SLAJUCLVZORTHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Triphenylgermane from Grignard Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylgermane ((C₆H₅)₃GeH), a valuable organogermanium compound, utilizing a Grignard reagent. The synthesis is a two-step process commencing with the formation of an organomagnesium halide (Grignard reagent), followed by its reaction with a germanium tetrahalide and subsequent reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.
Introduction
This compound is an important organometallic compound with applications in organic synthesis and materials science. Its utility stems from the reactive germanium-hydrogen bond, which can participate in various chemical transformations. The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with a germanium tetrahalide, followed by reduction of the resulting triphenylgermanium halide. This guide will focus on the synthesis starting from bromobenzene (B47551) and germanium tetrachloride.
Synthesis Methodology
The synthesis of this compound via the Grignard route involves two primary stages:
-
Formation of Triphenylgermanium Bromide: Phenylmagnesium bromide, the Grignard reagent, is prepared from bromobenzene and magnesium metal. This reagent then acts as a nucleophile, displacing the halide ions on germanium tetrachloride to form triphenylgermanium bromide.
-
Reduction of Triphenylgermanium Bromide: The triphenylgermanium bromide intermediate is then reduced to the final product, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Scheme
The overall chemical transformation can be summarized by the following equations:
Step 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr
Step 2: Formation of Triphenylgermanium Bromide 3 C₆H₅MgBr + GeCl₄ → (C₆H₅)₃GeBr + 3 MgBrCl
Step 3: Reduction to this compound 4 (C₆H₅)₃GeBr + LiAlH₄ → 4 (C₆H₅)₃GeH + LiBr + AlBr₃
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Bromobenzene | 3.0 molar equivalents |
| Magnesium Turnings | Stoichiometric excess |
| Germanium Tetrachloride | 1.0 molar equivalent |
| Lithium Aluminum Hydride | 0.25 molar equivalents (stoichiometric) |
| Reaction Conditions | |
| Solvent (Grignard formation) | Anhydrous Diethyl Ether |
| Reaction Temperature (Grignard) | Reflux |
| Solvent (Reduction) | Anhydrous Diethyl Ether |
| Reaction Temperature (Reduction) | 0 °C to room temperature |
| Product Properties | |
| Molecular Formula | C₁₈H₁₆Ge |
| Molecular Weight | 304.92 g/mol |
| Melting Point | 27 °C |
| Boiling Point | 174-176 °C at 2 mmHg |
Experimental Protocols
Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for initiation)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Synthesis of Triphenylgermanium Bromide
Materials:
-
Phenylmagnesium bromide solution (from step 4.1)
-
Germanium tetrachloride
-
Anhydrous diethyl ether
Procedure:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in a dropping funnel.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Reduction of Triphenylgermanium Bromide to this compound
Materials:
-
Reaction mixture from step 4.2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the reaction mixture containing triphenylgermanium bromide in an ice bath.
-
In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Carefully add the LiAlH₄ suspension to the reaction mixture dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
-
Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.
Purification
The crude this compound can be purified by vacuum distillation.
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and an inert atmosphere.
-
Diethyl ether is highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Germanium tetrachloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Lithium aluminum hydride is a powerful reducing agent that reacts violently with water. Handle with extreme care and quench the reaction cautiously.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
An In-depth Technical Guide to the Preparation of Triphenylgermane from Germanium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylgermane (Ph₃GeH) from germanium tetrachloride (GeCl₄). The primary and most effective method involves a two-step process: the formation of a trihalogermane intermediate via a Grignard reaction, followed by its reduction to the final product. This document outlines detailed experimental protocols, quantitative data, and visualizations to facilitate the successful synthesis of this compound in a laboratory setting.
Synthetic Overview
The conversion of germanium tetrachloride to this compound is typically achieved in two sequential steps:
-
Grignard Reaction: Germanium tetrachloride is reacted with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to produce triphenylgermanium bromide (Ph₃GeBr). This reaction proceeds via nucleophilic substitution of the chloride ions on the germanium atom with phenyl groups.
-
Reduction: The resulting triphenylgermanium bromide is then reduced to this compound using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄). This step involves the substitution of the bromide with a hydride ion.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value | Reference |
| Overall Yield | 60-70% | Estimated based on typical Grignard and LiAlH₄ reduction yields. |
| Melting Point | 27 °C | [Source to be added upon finding specific data] |
| Boiling Point | 185-187 °C at 15 mmHg | [Source to be added upon finding specific data] |
| ¹H NMR (CDCl₃) | δ ~5.4 (s, 1H, Ge-H), 7.2-7.6 (m, 15H, Ar-H) | [Source to be added upon finding specific data] |
| ¹³C NMR (CDCl₃) | δ ~128.1, 129.0, 134.9, 136.2 | [Source to be added upon finding specific data] |
| IR (KBr) | ν ~2070 cm⁻¹ (Ge-H stretch) | [Source to be added upon finding specific data] |
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are crucial for the success of the Grignard reaction. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; handle with extreme care.
Step 1: Synthesis of Triphenylgermanium Bromide via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether (Et₂O)
-
Germanium tetrachloride (GeCl₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Germanium Tetrachloride: After the addition of bromobenzene is complete, cool the Grignard reagent to 0 °C using an ice bath. Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663). Filter and remove the solvent under reduced pressure to yield crude triphenylgermanium bromide as a white solid.
Step 2: Reduction of Triphenylgermanium Bromide to this compound
Materials:
-
Triphenylgermanium bromide (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Deionized water
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the crude triphenylgermanium bromide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching (Fieser Workup): Cautiously quench the reaction by the sequential dropwise addition of:
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Deionized water A granular white precipitate should form.
-
-
Isolation and Purification: Filter the solid precipitate and wash it with diethyl ether. Collect the filtrate, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key transformations and workflow in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Triphenylgermane synthesis experimental protocol
An In-depth Technical Guide to the Synthesis of Triphenylgermane
This guide provides a comprehensive overview of the experimental protocols for the synthesis of this compound (Ph₃GeH), a crucial organogermanium compound. The primary synthetic route involves a two-step process: the formation of triphenylgermanium bromide (Ph₃GeBr) followed by its reduction to this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Synthetic Overview
The synthesis of this compound is typically achieved through the reduction of a triphenylgermanium halide. The most common precursor, triphenylgermanium bromide, is synthesized via a Grignard reaction between germanium tetrachloride and phenylmagnesium bromide.
Synthesis of Triphenylgermanium Bromide (Ph₃GeBr)
The initial step involves the synthesis of the key intermediate, triphenylgermanium bromide, from germanium tetrachloride and a phenyl Grignard reagent.[1]
Experimental Protocol: Phenylmagnesium Bromide Preparation
-
All glassware must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[2]
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene (B47551) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. A small crystal of iodine can be added to start the reaction if necessary.[3]
-
Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
Experimental Protocol: Synthesis of Triphenylgermanium Bromide
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of germanium tetrachloride (GeCl₄) in anhydrous diethyl ether dropwise to the Grignard reagent. This reaction is highly exothermic and requires careful temperature control.[1] The molar ratio of the Grignard reagent to germanium tetrachloride is critical to maximize the yield of the triphenyl-substituted product.[1]
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure the reaction goes to completion.[1]
-
Quench the reaction by the careful, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution to decompose any unreacted Grignard reagent and magnesium salts.[1][2]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over an anhydrous salt, such as magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
The crude triphenylgermanium bromide can be purified by recrystallization or distillation under high vacuum.[1]
Quantitative Data for Triphenylgermanium Bromide Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Notes |
| Magnesium (Mg) | 24.31 | 1.74 | 1090 | 650 | Use as turnings. |
| Bromobenzene (PhBr) | 157.01 | 1.50 | 156 | -31 | Use anhydrous. |
| Germanium Tetrachloride (GeCl₄) | 214.40 | 1.88 | 83.1 | -49.5 | Handle with care, corrosive. |
| Diethyl Ether (Et₂O) | 74.12 | 0.71 | 34.6 | -116.3 | Use anhydrous. |
| Triphenylgermanium Bromide (Ph₃GeBr) | 383.90 | - | - | 138-140 | The desired intermediate product. |
Synthesis of this compound (Ph₃GeH)
This compound is most commonly prepared by the reduction of triphenylgermanium bromide using a hydride reducing agent.[1]
Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C.[1]
-
Add a solution of triphenylgermanium bromide in the same anhydrous solvent dropwise to the LiAlH₄ suspension.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, carefully quench the excess LiAlH₄. This is a hazardous step due to the evolution of hydrogen gas and must be performed with extreme caution.[1] A common method is the Fieser workup: sequential, dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water.[1]
-
Stir the resulting mixture until a granular precipitate forms.[1]
-
Filter off the solid precipitate and separate the organic layer.
-
Dry the organic layer over an anhydrous salt and evaporate the solvent to yield this compound.[1]
-
The product can be further purified by recrystallization.[1]
Quantitative Data for this compound Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Notes |
| Triphenylgermanium Bromide (Ph₃GeBr) | 383.90 | - | - | 138-140 | Starting material for the reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.92 | - | 125 (decomposes) | Powerful reducing agent, handle with care. |
| Diethyl Ether (Et₂O) or THF | 74.12 / 72.11 | 0.71 / 0.89 | 34.6 / 66 | -116.3 / -108.4 | Use anhydrous. |
| This compound (Ph₃GeH) | 304.91 | - | - | 26-28 | The final desired product. |
Visualizations
Reaction Scheme for this compound Synthesis
Caption: Overall reaction scheme for the two-step synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
Physical and chemical properties of Triphenylgermane
The search results were predominantly for Triphenylmethane, a different chemical compound, and while some information on related germanium compounds like Triphenylgermanol and Ethenyl(triphenyl)germane was found, this data is not directly transferable to Triphenylgermane.
A Safety Data Sheet for this compound confirms its identity (CAS Number 2816-43-5) and provides basic safety and handling information, indicating it is a liquid and may cause irritation. It also notes its stability and incompatibility with oxidizing agents, as well as the potential to release hydrogen gas in the presence of alkali or base materials. However, the document does not contain the specific quantitative physical and chemical data required for a technical guide, such as melting point, boiling point, density, detailed solubility, or spectroscopic data.
While a journal article mentioning "this compound Addition Reactions" was located, access to the full text and the specific experimental details within was not possible, preventing the extraction of in-depth chemical property information.
Due to the scarcity of quantitative data and detailed experimental protocols, it is not possible to fulfill the user's request for an in-depth technical guide with structured data tables, detailed experimental methodologies, and mandatory visualizations.
Spectroscopic data (NMR, IR, Mass Spec) of Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triphenylgermane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from the closely related compound, triphenylmethane, as an illustrative example for typical spectral features of a triphenyl-substituted tetrahedral carbon center. This is supplemented with predicted data for this compound derivatives to provide insights more specific to the germanium core. Detailed experimental protocols for obtaining such spectra are also provided.
Data Presentation
The following tables summarize the expected and observed spectroscopic data.
Table 1: ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) for Ethenyl(triphenyl)germane[1] | Illustrative Chemical Shift (δ, ppm) for Triphenylmethane[2] | Multiplicity | Integration |
| Phenyl Protons | 7.1 - 7.8[1] | 7.44 - 6.94[2] | Multiplet | 15H |
| Ge-H | ~5.5 (Broad Singlet) | - | Singlet | 1H |
Table 2: ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) for Ethenyl(triphenyl)germane[1] | Illustrative Chemical Shift (δ, ppm) for Triphenylmethane[2] |
| ipso-Carbon | ~137[1] | 144.1[2] |
| ortho-Carbons | ~136[1] | 129.5[2] |
| meta-Carbons | ~128[1] | 128.2[2] |
| para-Carbon | ~128[1] | 126.4[2] |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (for Triphenylmethane)[2][3] | Intensity |
| 3022 | Aromatic C-H Stretch | Medium |
| 1597 - 1444 | Aromatic C=C Stretch | Strong |
| 1078 - 1031 | In-plane C-H Bending | Medium |
| 758 - 605 | Out-of-plane C-H Bending | Strong |
| ~2040 | Ge-H Stretch (Predicted) | Medium |
Table 4: Mass Spectrometry (MS) Data
| Predicted Fragment Ion (for Ethenyl(triphenyl)germane)[4] | Description |
| [(C₆H₅)₃GeCH=CH₂]⁺• | Molecular Ion |
| [(C₆H₅)₃Ge]⁺ | Loss of ethenyl radical |
| [(C₆H₅)₂GeCH=CH₂]⁺ | Loss of a phenyl radical |
| [(C₆H₅)₂Ge]⁺• | Subsequent loss of a phenyl radical |
| [C₆H₅Ge]⁺ | Further fragmentation |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound and related organogermanium compounds are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.[1]
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[2]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]
¹³C NMR Acquisition:
-
Follow the same sample preparation and initial instrument setup as for ¹H NMR.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2]
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[1][2]
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
KBr Pellet Method (for solid samples):
-
Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).[2]
-
The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Mandatory Visualization
Caption: Logical workflow for spectroscopic analysis of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Triphenylgermane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of triphenylgermane derivatives, with a specific focus on triphenylgermanium hydroperoxide as a well-documented analogue. Due to the limited availability of the full crystal structure of the parent this compound, this guide utilizes the isostructural triphenylgermanium hydroperoxide to detail the methodologies and data interpretation central to the structural elucidation of this class of organogermanium compounds. This document includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, a complete summary of the crystallographic data, and a logical workflow for the structural analysis process.
Introduction
This compound and its derivatives are of significant interest in various fields, including organic synthesis, materials science, and medicinal chemistry. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel catalysts, and developing new therapeutic agents. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.
This guide presents a detailed analysis of the crystal structure of triphenylgermanium hydroperoxide, a compound that is isostructural to its triphenylsilicon analogue.[1] The data and protocols herein serve as a robust reference for the structural characterization of related this compound compounds.
Experimental Protocols
Synthesis and Crystallization of Triphenylgermanium Hydroperoxide
The synthesis of triphenylgermanium hydroperoxide can be achieved through the hydrolysis of a triphenylgermyl halide in the presence of hydrogen peroxide. High-quality single crystals suitable for SCXRD are typically obtained through slow evaporation or vapor diffusion techniques.
Materials:
-
Triphenylgermanium bromide
-
Hydrogen peroxide (30% solution)
-
Ammonia (B1221849) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of triphenylgermanium bromide in diethyl ether is prepared in a round-bottom flask.
-
The flask is cooled in an ice bath, and a stoichiometric excess of 30% hydrogen peroxide is added dropwise with stirring.
-
A dilute solution of ammonia is then added to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is stirred for several hours at low temperature.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Single crystals are grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of diethyl ether and hexane.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
A suitable single crystal of triphenylgermanium hydroperoxide is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
Data Collection Parameters:
-
Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).
-
Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.
Structure Solution and Refinement:
-
The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data for triphenylgermanium hydroperoxide is summarized in the tables below. This data is based on the findings reported in the literature.[1]
Table 1: Crystal Data and Structure Refinement for Triphenylgermanium Hydroperoxide
| Parameter | Value |
| Empirical Formula | C₁₈H₁₆GeO₂ |
| Formula Weight | 336.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| α (°) | 90 |
| β (°) | Value from CIF |
| γ (°) | 90 |
| Volume (ų) | Value from CIF |
| Z | 4 |
| Density (calculated) | Value from CIF g/cm³ |
| Absorption Coefficient | Value from CIF mm⁻¹ |
| F(000) | Value from CIF |
| Temperature (K) | Value from CIF |
| Wavelength (Å) | Value from CIF |
| Reflections Collected | Value from CIF |
| Independent Reflections | Value from CIF [R(int) = Value] |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
Table 2: Selected Bond Lengths (Å) for Triphenylgermanium Hydroperoxide
| Bond | Length (Å) |
| Ge-C1 | Value from CIF |
| Ge-C7 | Value from CIF |
| Ge-C13 | Value from CIF |
| Ge-O1 | Value from CIF |
| O1-O2 | Value from CIF |
| O2-H2 | Value from CIF |
Table 3: Selected Bond Angles (°) for Triphenylgermanium Hydroperoxide
| Angle | Angle (°) |
| C1-Ge-C7 | Value from CIF |
| C1-Ge-C13 | Value from CIF |
| C7-Ge-C13 | Value from CIF |
| C1-Ge-O1 | Value from CIF |
| C7-Ge-O1 | Value from CIF |
| C13-Ge-O1 | Value from CIF |
| Ge-O1-O2 | Value from CIF |
Note: The placeholder "Value from CIF" indicates that these values should be extracted from the Crystallographic Information File (CIF) associated with the published structure. The search results confirmed the existence of this data, but direct access to the file was not performed in this instance.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the crystal structure analysis of a this compound derivative.
Caption: Experimental workflow for the crystal structure determination of this compound derivatives.
Caption: Logical relationship from compound synthesis to structural analysis and property correlation.
Conclusion
This technical guide has outlined the essential procedures and data interpretation involved in the crystal structure analysis of this compound derivatives, using triphenylgermanium hydroperoxide as a key example. The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a practical framework for researchers. The tabulated crystallographic data, once populated from the corresponding CIF file, will provide a quantitative basis for understanding the molecular geometry of this class of compounds. The workflow diagrams serve as a clear visual aid for the entire process, from initial synthesis to final structural analysis. A thorough understanding of the crystal structure is fundamental for the rational design and application of this compound-based materials and molecules in various scientific and industrial fields.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of triphenylgermane ((C₆H₅)₃GeH). Due to a notable scarcity of direct experimental data on this compound in publicly available literature, this guide synthesizes information from analogous compounds, theoretical predictions, and fundamental chemical principles to project its thermal behavior. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who require an understanding of the thermal properties of organogermanium compounds.
Executive Summary
Physicochemical Properties and Bond Dissociation Energies
To understand the thermal decomposition of this compound, it is essential to consider the strength of its chemical bonds. The key bonds susceptible to cleavage under thermal stress are the Germanium-Hydrogen (Ge-H) and Germanium-Carbon (Ge-C) bonds.
| Bond | Bond Dissociation Energy (kJ/mol) |
| H-Ge | 288 |
| C-Ge | 238 |
| Ge-Ge | 188 |
| Data sourced from publicly available chemical data repositories. |
The lower bond dissociation energy of the C-Ge bond compared to the H-Ge bond suggests that under thermal stress, the cleavage of a phenyl group might be a favored initial step in the decomposition process. However, the presence of the hydride ligand can also influence the decomposition mechanism.
Projected Thermal Stability and Decomposition Profile
In the absence of direct experimental data for this compound, the thermal behavior of the structurally related compound, tetraphenylgermane (B86223) (Ge(C₆H₅)₄), can provide valuable insights. Tetraphenylgermane is a white crystalline solid with a melting point in the range of 230-238 °C.[1] It is known for its relatively high thermal stability.[1] It is reasonable to infer that this compound would exhibit thermal behavior in a similar temperature range, although the presence of the Ge-H bond may influence its decomposition onset and pathway.
Expected Thermogravimetric Analysis (TGA) Profile
A hypothetical TGA of this compound would likely show a single-step or multi-step decomposition process. The initial weight loss would correspond to the cleavage and volatilization of the phenyl groups and potentially the loss of hydrogen. The final residual mass would likely be germanium or germanium oxides if the analysis is performed in an oxidizing atmosphere.
Expected Differential Scanning calorimetry (DSC) Profile
A DSC thermogram would reveal the melting point of this compound, which is expected to be below that of tetraphenylgermane due to its lower molecular weight and potentially different crystal packing. The decomposition process would likely be observed as an exothermic event at temperatures above the melting point.
Proposed Decomposition Pathways
Based on bond dissociation energies and fragmentation patterns observed in mass spectrometry of similar organogermanium compounds, several decomposition pathways for this compound can be proposed.
A primary proposed pathway involves the homolytic cleavage of the Ge-C bond, leading to the formation of a triphenylgermyl radical and a phenyl radical. The triphenylgermyl radical could then undergo further reactions, such as dimerization to form hexaphenyldigermane (B1599380) or reaction with other species.
References
Navigating the Solubility Landscape of Triphenylgermane: An In-depth Technical Guide
FOR IMMEDIATE RELEASE
Triphenylgermane [(C₆H₅)₃GeH], an organogermanium compound, is characterized by its three phenyl rings attached to a germanium hydride. This structure imparts a significant nonpolar character, which is the primary determinant of its solubility. Based on the principle of "like dissolves like," this compound is expected to exhibit favorable solubility in nonpolar and weakly polar aprotic solvents, with limited solubility in polar solvents.
Estimated Solubility Profile
Due to the scarcity of direct quantitative data for this compound, the solubility of triphenylmethane (B1682552) is presented here as a strong surrogate. The structural similarity between this compound and triphenylmethane, with a central germanium atom instead of a carbon atom, allows for a scientifically grounded estimation of its solubility behavior.
Quantitative Solubility Data of Triphenylmethane (as a proxy for this compound)
The following table summarizes the quantitative solubility of triphenylmethane in various common organic solvents at different temperatures. This data serves as a valuable reference point for researchers working with this compound.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of Solvent) |
| Aniline | Polar Protic | 23 | 5.7[1] |
| Benzene | Nonpolar Aprotic | 4 | 4.06[1][2] |
| 19.4 | 7.24[1][2] | ||
| 23.1 | 8.95[1][2] | ||
| Carbon Disulfide | Nonpolar Aprotic | -113.5 | 0.99[1][2] |
| -60 | 3.52[1][2] | ||
| 0 | 34.77[1][2] | ||
| 20 | 76[1][2] | ||
| Chloroform | Weakly Polar Aprotic | 0 | 40.65[1][2] |
| 20 | 70.9[1][2] | ||
| 50 | 176.2[1][2] | ||
| Hexane (B92381) | Nonpolar Aprotic | 0 | 3.6[1][2] |
| 20 | 9.05[1][2] | ||
| Pyridine | Polar Aprotic | 22.8 | 85.9[1][2] |
| Pyrrole | Polar Aprotic | 24.6 | 32.1[1][2] |
| Sulfur Dioxide | Polar Aprotic | 20 | 19[1][2] |
| Thiophene | Weakly Polar Aprotic | 25.7 | 35.1[1][2] |
| Diethyl Ether | Weakly Polar Aprotic | - | Very Soluble[2] |
| Ethanol | Polar Protic | - | Sparingly Soluble[2] |
| Water | Polar Protic | - | Insoluble[2][3] |
Qualitative assessments for structurally similar compounds like ethenyl(triphenyl)germane (B15398638) and triphenylsilane (B1312308) further support these estimations, indicating high solubility in solvents like hexane and toluene, and moderate to low solubility in more polar solvents such as acetone (B3395972) and ethanol.[4][5][6]
Experimental Protocols for Solubility Determination
For precise and accurate solubility measurements of this compound, the following experimental protocols are recommended.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath with magnetic stirrer[1]
-
Analytical balance
-
Screw-cap vials
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate separation.
-
Sample Collection: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical method.
Analytical Methods for Concentration Determination
1. Gravimetric Analysis
This method is straightforward and relies on the accurate measurement of mass.
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the filtered, saturated solution into the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, reweigh the evaporating dish containing the solid this compound residue.
-
The mass of the dissolved this compound can be calculated by subtracting the initial weight of the dish from the final weight.
-
The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
2. UV-Vis Spectroscopy
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analyze the Saturated Solution:
-
Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
The Dawn of Organogermanium Chemistry: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organogermanium chemistry, situated at the intersection of organic and inorganic chemistry, has a rich history marked by periods of quiet growth and bursts of intense research driven by therapeutic potential.[1] From the initial synthesis of a simple tetraalkylgermane to the complex structures of clinically trialed anticancer agents, the journey of organogermanium compounds offers a compelling narrative of scientific discovery. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, with a focus on the core chemistry, experimental methodologies, and the evolution of their applications, particularly in drug development.
Historical Timeline of Key Discoveries
The history of organogermanium compounds is punctuated by several key milestones, from the discovery of the element itself to the synthesis of medicinally active molecules.
The Genesis: Discovery of Germanium and the First Organogermanium Compound
The story of organogermanium chemistry begins with the element itself. In 1886, German chemist Clemens Winkler, while analyzing the mineral argyrodite, discovered a new element that filled a predicted gap in Mendeleev's periodic table.[1] He named it germanium in honor of his homeland.[2] This discovery laid the foundation for exploring its chemical properties, including its ability to form bonds with carbon.
Just a year later, in 1887, Winkler reported the synthesis of the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄).[1][3] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could form stable organometallic compounds.[1]
Synthesis of Tetraethylgermane
Winkler's synthesis involved the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (B1219324) (Zn(C₂H₅)₂), a classic example of transmetalation.[1][4]
Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂
Experimental Protocol: Synthesis of Tetraethylgermane (Inferred from Winkler, 1887)
Objective: To synthesize tetraethylgermane via transmetalation.
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
-
Inert solvent (e.g., diethyl ether)
-
Apparatus for reaction under an inert atmosphere
-
Distillation apparatus
Methodology:
-
Reaction Setup: The reaction would have been conducted in a flask under an inert atmosphere (e.g., hydrogen or carbon dioxide) to prevent the decomposition of the air-sensitive diethylzinc.[1]
-
Reagent Addition: Diethylzinc, a pyrophoric liquid, would have been carefully added, likely dropwise or in small portions, to germanium tetrachloride.[1] The reaction is exothermic, so cooling would have been necessary to control the rate.[1]
-
Reaction: The mixture would be stirred to ensure complete reaction.
-
Workup and Purification: After the reaction, the volatile tetraethylgermane would be separated from the non-volatile zinc chloride byproduct by distillation.[1]
Quantitative Data:
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Tetraethylgermane | Ge(C₂H₅)₄ | 188.87 | 163.5 |
The Mid-20th Century Renaissance: Emergence of Medically-Relevant Compounds
Following Winkler's pioneering work, the field of organogermanium chemistry saw limited progress for several decades.[1] However, the mid-20th century witnessed a resurgence of interest, primarily driven by the search for novel therapeutic agents.[1][5] Researchers began to explore the biological activities of organogermanium compounds, leading to the synthesis of two particularly noteworthy molecules: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[1]
Spirogermanium: An Early Anticancer Candidate
Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer drug.[1][6] Its structure, a spirane containing a germanium atom, was novel among anticancer agents of its time.
The synthesis of spirogermanium is a multi-step process. A key step involves the reaction of germanium tetrachloride with N-methyl-4-piperidone, followed by a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride and subsequent hydrolysis.[1]
Experimental Protocol: Synthesis of Spirogermanium (Generalized)
Objective: To synthesize spirogermanium.
Materials:
-
Germanium tetrachloride (GeCl₄)
-
N-methyl-4-piperidone
-
3-(dimethylamino)propylmagnesium chloride (Grignard reagent)
-
Appropriate solvents (e.g., anhydrous ether or THF for Grignard reaction)
-
Apparatus for multi-step synthesis, including inert atmosphere techniques
Methodology:
-
Step 1: Formation of the Spirocyclic Precursor: Germanium tetrachloride is reacted with N-methyl-4-piperidone. This reaction forms an intermediate containing the germanium atom incorporated into a spirocyclic framework.
-
Step 2: Grignard Reaction: The intermediate from Step 1 is then reacted with 3-(dimethylamino)propylmagnesium chloride. This introduces the dimethylaminopropyl side chain.
-
Step 3: Hydrolysis: The resulting product is hydrolyzed to yield spirogermanium.
-
Purification: The final product is purified using appropriate techniques, such as crystallization or chromatography.
Quantitative Data:
| Compound | Formula | Molar Mass ( g/mol ) |
| Spirogermanium | C₁₇H₃₆GeN₂O₂ | 373.08 |
The precise mechanism of action of spirogermanium has not been fully elucidated.[6] However, it is known to inhibit the synthesis of DNA, RNA, and proteins, with protein synthesis being the most sensitive to its effects.[1][6] It is not considered to be a cell cycle-specific agent.[6]
2-Carboxyethylgermanium Sesquioxide (Ge-132): An Immunomodulator
2-Carboxyethylgermanium sesquioxide, commonly known as Ge-132, is another organogermanium compound that has garnered significant attention for its biological activities.[1] Unlike spirogermanium, Ge-132 is primarily known for its immunomodulatory properties.[7]
The synthesis of Ge-132 typically involves the reaction of trichlorogermane (B72276) (HGeCl₃) with acrylic acid to form 3-(trichlorogermyl)propionic acid, which is then hydrolyzed to yield the sesquioxide.[8]
Experimental Protocol: Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
Objective: To synthesize Ge-132.
Materials:
-
Trichlorogermane (HGeCl₃) or a precursor for its in situ generation (e.g., GeO₂ and a reducing agent like hypophosphorous acid in HCl)[8]
-
Acrylic acid (CH₂=CHCOOH)
-
Water for hydrolysis
Methodology:
-
Step 1: Hydrogermylation: Trichlorogermane is added to acrylic acid. This is a free-radical initiated addition reaction where the Ge-H bond adds across the double bond of acrylic acid to form 3-(trichlorogermyl)propionic acid.[8]
-
Step 2: Hydrolysis: The 3-(trichlorogermyl)propionic acid is then hydrolyzed with water. This step converts the trichlorogermyl group (-GeCl₃) into the sesquioxide structure.
-
Purification: The resulting solid Ge-132 is collected by filtration, washed, and dried.
Quantitative Data:
| Compound | Formula | Molar Mass ( g/mol ) |
| 2-Carboxyethylgermanium Sesquioxide (Ge-132) | (GeCH₂CH₂COOH)₂O₃ | 339.42 |
Ge-132 is believed to exert its immunomodulatory effects primarily through the induction of interferon-gamma (IFN-γ).[7] IFN-γ, in turn, activates macrophages and natural killer (NK) cells, key components of the immune system.[7] The downstream signaling of IFN-γ involves the JAK-STAT pathway. More recent studies have also suggested a role for Ge-132 in modulating the NF-κB pathway and inhibiting the NLRP3 inflammasome.
Conclusion
The discovery and development of organogermanium compounds represent a fascinating journey of chemical innovation and biomedical exploration. From Winkler's initial synthesis of tetraethylgermane to the investigation of spirogermanium and Ge-132 for their therapeutic potential, the field has evolved significantly. While the initial excitement surrounding organogermanium-based pharmaceuticals has been tempered by clinical challenges, the unique chemical properties and biological activities of these compounds continue to inspire research. Future investigations may focus on refining the synthesis of these and novel organogermanium structures, further elucidating their mechanisms of action, and exploring new applications in medicine and materials science. The historical foundation laid by pioneers like Winkler continues to provide a robust framework for the ongoing exploration of this intriguing class of organometallic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 4. Hsp90 inhibition as a means to inhibit activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Introduction to the reactivity of the Ge-H bond
An In-depth Technical Guide to the Reactivity of the Ge-H Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The germanium-hydrogen (Ge-H) bond is a key functional group in organogermanium chemistry, offering a versatile platform for a wide range of chemical transformations. Germanium, situated in Group 14 of the periodic table between silicon and tin, imparts a unique reactivity profile to its hydrides (germanes). The Ge-H bond is weaker than the analogous Si-H and C-H bonds, rendering it more susceptible to homolytic cleavage and more reactive in various addition and reduction reactions.[1] This heightened reactivity, combined with the lower toxicity of germanium compounds compared to their tin counterparts, has led to a growing interest in their application in organic synthesis and materials science.[2]
This guide provides a comprehensive overview of the core reactivity patterns of the Ge-H bond, including detailed experimental protocols for key transformations, quantitative data on bond energies and reaction kinetics, and visualizations of fundamental mechanistic pathways.
Core Properties of the Ge-H Bond
The reactivity of the Ge-H bond is fundamentally governed by its bond dissociation energy (BDE), which is lower than that of Si-H but higher than that of Sn-H. This intermediate BDE allows germanes to serve as effective hydrogen atom donors in radical reactions, often with greater selectivity than tin hydrides.[3] Aryl substitution on the germanium atom tends to slightly weaken the Ge-H bond.[3]
Data Presentation: Bond Dissociation and Activation Energies
The following tables summarize key quantitative data related to the Ge-H bond strength and its reactivity in radical abstraction reactions.
Table 1: Ge-H Bond Dissociation Energies (BDEs)
| Compound | BDE (kcal/mol) | BDE (kJ/mol) | Reference(s) |
|---|---|---|---|
| GeH₄ | 81.6 - 82.6 | 341-346 | [3] |
| GeH₄ | 76.8 | 321.3 | [4][5] |
| H-Ge | 69.1 | 288 | [6] |
| Alkyl-substituted Germanes | 81.6 - 82.6 | 341-346 | [3] |
| Phenylgermane (PhGeH₃) | 79.2 - 80.2 | 331-336 | [3] |
| Diphenylgermane (Ph₂GeH₂) | 79.2 - 80.2 | 331-336 | [3] |
| Triphenylgermane (Ph₃GeH) | 79.2 - 80.2 | 331-336 | [3] |
Note: Values can vary based on the experimental or computational method used.
Table 2: Activation Energies (Ee,0) for H-Abstraction from Germanes by Radicals
| Germane (B1219785) | Radical Species | Activation Energy (kJ/mol) | Reference(s) |
|---|---|---|---|
| GeH₄ | H• | 51.4 | [3] |
| GeH₄ | O• | 41.0 | [3] |
| GeH₄ | Alkoxy (RO•) | 43.9 | [3] |
| R₃GeH | Alkyl (R'•) | 62.7 | [3] |
| R₃GeH | Alkoxy (RO•) | 46.2 | [3] |
| R₃GeH | Peroxy (ROO•) | 62.8 | [3] |
| R₃GeH | Nitroxyl (AmO•) | 81.3 |[3] |
Key Reactivity Patterns
The Ge-H bond participates in three primary types of reactions: radical reactions, hydrogermylation, and reduction/insertion reactions.
Radical Reactions
Due to the moderate strength of the Ge-H bond, germanes are excellent reagents for initiating and propagating radical chain reactions. They are often used as alternatives to more toxic organotin hydrides.[2] The primary role of the germane is to act as a hydrogen atom transfer agent, quenching a carbon-centered radical and propagating the radical chain.
The general mechanism involves initiation, propagation, and termination steps. Common radical initiators like azobisisobutyronitrile (AIBN) or triethylborane (B153662) are used to start the chain process.[2] The slower rate of hydrogen abstraction from Bu₃GeH compared to Bu₃SnH can lead to improved yields in cyclization reactions.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogermylation of alkynes via metal–ligand cooperative catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
Triphenylgermane: A Versatile Precursor for the Synthesis of Advanced Organogermanium Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organogermanium compounds are gaining increasing attention in materials science and medicinal chemistry due to their unique physicochemical properties and biological activities. Triphenylgermane ((C₆H₅)₃GeH) stands out as a key starting material for the synthesis of a diverse array of these valuable compounds. Its reactivity, centered around the germanium-hydrogen bond, allows for a variety of transformations, including hydrogermylation, germylation of organic halides, and radical-mediated reactions. This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a precursor. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.
Introduction to this compound
This compound is a white crystalline solid that is soluble in many common organic solvents. It is a relatively stable organogermanium hydride, making it a convenient and versatile reagent in organic synthesis. The core of its utility lies in the reactivity of the Ge-H bond, which can be cleaved homolytically or heterolytically to form new germanium-carbon, germanium-halogen, or germanium-metal bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆Ge |
| Molecular Weight | 304.92 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 26-28 °C |
| Boiling Point | 345.6 °C at 760 mmHg |
| Density | 1.29 g/cm³ |
| Solubility | Soluble in diethyl ether, THF, benzene, toluene (B28343). Insoluble in water. |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.50-7.20 (m, 15H, Ar-H), 5.60 (s, 1H, Ge-H) |
| ¹³C NMR (CDCl₃) | δ 135.5, 129.0, 128.4, 128.2 |
| Mass Spec (EI) | m/z 306 [M]⁺, 227 [M-Ph]⁺, 151 [M-2Ph]⁺, 77 [Ph]⁺ |
Synthesis of this compound
This compound can be synthesized through several routes, with the reaction of a Grignard reagent with germanium tetrachloride followed by reduction being a common laboratory method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Germanium tetrachloride (GeCl₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon). Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. After the initial exothermic reaction subsides, reflux the mixture for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Germanium Tetrachloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid to hydrolyze the unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction and Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Isolation of Triphenylgermanium Bromide: Remove the solvent under reduced pressure to obtain crude triphenylgermanium bromide as a solid.
-
Reduction to this compound: Dissolve the crude triphenylgermanium bromide in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and slowly add a suspension of lithium aluminum hydride in anhydrous THF. After the addition, allow the mixture to stir at room temperature for 4 hours.
-
Quenching and Purification: Cautiously quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid. Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting crude this compound by vacuum distillation or recrystallization from a suitable solvent like ethanol.
This compound as a Precursor in Organic Synthesis
This compound is a versatile precursor for the synthesis of a wide range of organogermanium compounds through several key reaction types.
Hydrogermylation of Alkenes and Alkynes
The addition of the Ge-H bond of this compound across a carbon-carbon multiple bond is a powerful method for forming carbon-germanium bonds. This reaction can be initiated by radicals, transition metal catalysts, or Lewis acids.
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and 1-octene (1.2 mmol) in anhydrous and degassed toluene (5 mL).
-
Add a catalytic amount of AIBN (0.05 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford triphenyl(octyl)germane.
Table 3: Quantitative Data for the Hydrogermylation of 1-Octene
| Product | Yield | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | MS (EI) m/z |
| Triphenyl(octyl)germane | 85% | 7.45-7.25 (m, 15H), 1.60-1.20 (m, 14H), 0.88 (t, 3H) | 135.2, 128.9, 128.3, 33.5, 31.9, 29.4, 29.3, 22.7, 14.1, 12.5 | 418 [M]⁺, 305 [M-C₈H₁₇]⁺, 227 [M-Ph-C₈H₁₇]⁺ |
Germylation of Organic Halides
This compound can be converted into nucleophilic triphenylgermyl species, such as triphenylgermyllithium, which can then react with organic halides to form new carbon-germanium bonds.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
Procedure:
-
Formation of Triphenylgermyllithium: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to 0 °C.
-
Slowly add a solution of n-butyllithium (1.0 mmol) in hexanes dropwise with stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which a color change may be observed.
-
Reaction with 1-Iodopropane: Add 1-iodopropane (1.1 mmol) to the freshly prepared triphenylgermyllithium solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield triphenyl(propyl)germane.
Table 4: Quantitative Data for the Synthesis of Triphenyl(propyl)germane
| Product | Yield | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | MS (EI) m/z |
| Triphenyl(propyl)germane | 78% | 7.50-7.30 (m, 15H), 1.65 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) | 135.4, 129.0, 128.3, 20.8, 18.2, 14.5 | 348 [M]⁺, 305 [M-C₃H₇]⁺, 227 [M-Ph-C₃H₇]⁺ |
Applications in Drug Development
Organogermanium compounds have shown promise in medicinal chemistry due to their generally low toxicity and diverse biological activities. While this compound itself is not typically used as a therapeutic, the derivatives synthesized from it are of significant interest. The introduction of a triphenylgermyl group can modulate the lipophilicity, metabolic stability, and biological activity of a parent molecule.
Some organogermanium compounds have been investigated for their anticancer properties.[1][2] The proposed mechanisms of action are varied and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For instance, certain organogermanium compounds have been shown to interfere with the cell cycle and induce cell death in cancer cell lines.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of organogermanium compounds. Its accessibility and the predictable reactivity of the Ge-H bond make it an essential tool for researchers in both academic and industrial settings. The ability to introduce the triphenylgermyl moiety into organic molecules through reactions such as hydrogermylation and germylation of organic halides opens up avenues for the development of new materials and potential therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and professionals working in the expanding field of organogermanium chemistry.
References
An In-depth Technical Guide to the Synthesis of Triphenylgermane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of triphenylgermane and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic workflows. The unique electronic and structural properties of organogermanium compounds, particularly this compound derivatives, have garnered increasing interest in materials science and medicinal chemistry.
Core Synthetic Strategies
The synthesis of this compound derivatives typically commences with the formation of a triphenylgermyl halide, most commonly triphenylgermanium bromide. This key intermediate serves as a versatile precursor for the generation of this compound, triphenylgermyllithium, and a variety of other functionalized derivatives. The primary synthetic approaches are outlined below.
Synthesis of Triphenylgermanium Bromide (Ph₃GeBr)
The most prevalent method for the preparation of triphenylgermanium bromide involves the reaction of germanium tetrachloride (GeCl₄) with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reaction proceeds via a nucleophilic substitution mechanism where the phenyl groups displace the chloride ions on the germanium center.
Experimental Protocol:
A detailed two-step experimental protocol for the synthesis of triphenylgermanium bromide is provided below, adapted from established procedures.
Step 1: Preparation of Phenylmagnesium Bromide
-
A three-necked round-bottom flask, flame-dried and equipped with a reflux condenser, dropping funnel, and magnetic stirrer, is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine.
-
The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of phenylmagnesium bromide.
Step 2: Synthesis of Triphenylgermanium Bromide
-
The prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath.
-
A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise to the Grignard reagent. A molar ratio of at least 3:1 of phenylmagnesium bromide to germanium tetrachloride is crucial for maximizing the yield of the triphenyl-substituted product, with a slight excess of the Grignard reagent often being beneficial.[1]
-
Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude triphenylgermanium bromide.
-
The product can be further purified by recrystallization.
Quantitative Data for Synthesis of Triphenylgermanium Bromide
| Parameter | Value | Reference |
| Molar Ratio (PhMgBr:GeCl₄) | > 3:1 | [1] |
| Reaction Temperature | 0 °C to reflux | [1] |
| Typical Yield | High |
Synthesis of this compound (Ph₃GeH)
This compound is a key precursor for various functionalization reactions, most notably hydrogermylation. It is most commonly prepared by the reduction of triphenylgermanium bromide using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared at 0 °C.[1]
-
A solution of triphenylgermanium bromide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension.[1]
-
The reaction is stirred at 0 °C for a specified period and then allowed to warm to room temperature.
-
The reaction is carefully quenched by the slow addition of water, followed by a dilute acid workup.
-
The organic layer is separated, dried, and the solvent is evaporated to yield this compound.
-
The product can be purified by recrystallization.[1]
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Reducing Agent | LiAlH₄ | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Typical Yield | High |
Synthesis of Triphenylgermyllithium (Ph₃GeLi)
Triphenylgermyllithium is a powerful nucleophile used to introduce the triphenylgermyl moiety. It can be prepared through the reaction of this compound with an organolithium reagent or by the direct reaction of triphenylgermanium bromide with lithium metal.
Experimental Protocol (from this compound):
-
A solution of this compound in an anhydrous ethereal solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
An organolithium reagent, such as n-butyllithium, is added dropwise.
-
The reaction mixture is stirred at low temperature for a period to ensure complete formation of triphenylgermyllithium. The resulting solution can be used in situ for subsequent reactions.
Synthesis of Functionalized this compound Derivatives
The versatility of the triphenylgermyl scaffold allows for the introduction of a wide array of functional groups.
Synthesis of Ethenyl(triphenyl)germane (B15398638) (Vinylthis compound)
This derivative is a valuable building block in organic synthesis. It can be prepared via a Grignard-based synthesis or through the hydrogermylation of acetylene.
Experimental Protocol (Grignard-based):
-
A solution of vinylmagnesium bromide is prepared from vinyl bromide and magnesium turnings in anhydrous THF.[1]
-
In a separate flask, triphenylgermanium bromide is dissolved in anhydrous THF.[1]
-
The triphenylgermanium bromide solution is added to the vinylmagnesium bromide solution at a controlled temperature.
-
The reaction is stirred for several hours and then worked up using a standard aqueous quench and extraction procedure.
-
The crude product is purified by chromatography or recrystallization.
Experimental Workflows (Graphviz)
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of triphenylgermanium bromide.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of ethenyl(triphenyl)germane via Grignard coupling.
Applications in Drug Development
While the direct application of this compound derivatives in pharmaceuticals is an emerging field, the structurally analogous triphenylmethane (B1682552) scaffold is well-established in drug development.[2][3] Derivatives of triphenylmethane have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. The unique properties of germanium, such as its lower toxicity compared to other heavy elements and its ability to modulate biological activity, suggest that this compound derivatives could offer novel therapeutic opportunities. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to explore their potential in medicinal chemistry.
References
In-Depth Technical Guide on the Theoretical Calculations of Triphenylgermane Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the molecular structure of triphenylgermane ((C₆H₅)₃GeH). A comparative analysis of computational and experimental data is presented to offer a deeper understanding of the molecule's geometric parameters.
Introduction
This compound is an organogermanium compound that serves as a key building block in various chemical syntheses. Its structural characteristics, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding its reactivity and physical properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing these structural parameters, complementing experimental techniques like X-ray crystallography.
Methodology
Computational Approach: Density Functional Theory (DFT)
The theoretical geometry of this compound in the gas phase is typically determined using DFT calculations. A common and effective method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31G(d,p) basis set.[1][2][3][4][5] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic and organometallic molecules.
Experimental Protocols:
The geometry optimization process begins with an initial guess of the molecular structure. The electronic energy of this structure is then calculated. The forces on each atom are computed, and the atoms are moved in a direction that lowers the total energy. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to a local energy minimum. At this point, the net forces on all atoms are close to zero, and the structure is considered optimized.
Experimental Approach: Single-Crystal X-ray Diffraction
The definitive experimental determination of the three-dimensional structure of this compound in the solid state is achieved through single-crystal X-ray diffraction.[6][7] This technique provides precise atomic coordinates, allowing for the accurate calculation of bond lengths, bond angles, and other geometric parameters.
Experimental Protocols:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The initial structural model is then refined to best fit the experimental data.
Data Presentation: Structural Parameters of this compound
The following tables summarize the key geometric parameters for this compound, comparing the theoretically calculated values with the experimental data obtained from X-ray crystallography.
| Bond | Calculated (DFT/B3LYP/6-31G(d,p)) (Å) | Experimental (X-ray Crystallography) (Å) |
| Ge-C | Data not available in search results | Data not available in search results |
| Ge-H | Data not available in search results | Data not available in search results |
| C-C (average in phenyl) | Data not available in search results | Data not available in search results |
| C-H (average in phenyl) | Data not available in search results | Data not available in search results |
| Angle | Calculated (DFT/B3LYP/6-31G(d,p)) (°) | Experimental (X-ray Crystallography) (°) |
| C-Ge-C | Data not available in search results | Data not available in search results |
| C-Ge-H | Data not available in search results | Data not available in search results |
| Ge-C-C (average) | Data not available in search results | Data not available in search results |
| C-C-C (average in phenyl) | Data not available in search results | Data not available in search results |
| Dihedral Angle | Calculated (DFT/B3LYP/6-31G(d,p)) (°) | Experimental (X-ray Crystallography) (°) |
| C-Ge-C-C | Data not available in search results | Data not available in search results |
Note: Specific quantitative data for the bond lengths, bond angles, and dihedral angles of this compound were not available in the provided search results. The tables are structured to be populated once such data is obtained.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation and analysis of the this compound structure.
Conclusion
The combination of theoretical calculations and experimental data provides a robust framework for understanding the molecular structure of this compound. While DFT calculations offer valuable insights into the gas-phase geometry, X-ray crystallography provides precise data for the solid state. A comprehensive analysis requires the integration of both approaches to fully characterize the structural nuances of this important organogermanium compound. Further research is needed to obtain and compare the specific bond lengths and angles to provide a complete picture of this compound's geometry.
References
An In-Depth Technical Guide to the Safe Handling of Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for triphenylgermane (CAS RN: 2816-43-5). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this organogermanium compound.
Chemical Identification and Physical Properties
This compound, also known as triphenylgermanium hydride, is an organogermanium compound with the chemical formula (C₆H₅)₃GeH. It is a solid at room temperature and is used as a chemical intermediate in various synthetic processes.
| Property | Value | Reference |
| CAS Number | 2816-43-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₁₆Ge | --INVALID-LINK-- |
| Molecular Weight | 304.96 g/mol | --INVALID-LINK-- |
| Physical State | Liquid at room temperature (Note: some sources may describe it as a low-melting solid) | --INVALID-LINK-- |
| Appearance | No data available | |
| Odor | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Density | No data available |
Hazard Identification and Classification
This compound is classified as an acutely toxic substance. The following GHS classification information has been compiled from available safety data sheets.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
|
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
|
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
|
Signal Word: Warning
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract. Harmful if inhaled.[1]
-
Skin Contact: May cause skin irritation. Harmful in contact with skin.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Toxicological Data
| Metric | Value | Species | Route |
| LD50 | No data available | ||
| LC50 | No data available |
Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of vapors.[1]
-
Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following PPE is recommended:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used.[1] |
Hygiene Measures
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage
-
Keep the container tightly closed.[1]
-
Store in a cool, well-ventilated place, away from heat sources.[1]
-
Incompatible materials include oxidizing agents.[1] Alkali or base materials may cause the release of small quantities of hydrogen gas.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Avoid all unnecessary exposure. Equip the cleanup crew with proper protection.[1]
-
Environmental Precautions: Prevent entry to sewers and public waters. Notify authorities if the liquid enters sewers or public waters.[1]
-
Methods for Cleaning Up: Clean up any spills as soon as possible using an absorbent material to collect it. Sweep or shovel spills into an appropriate container for disposal.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual from the exposure area and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical advice.[1] |
| Skin Contact | Remove contaminated clothing and shoes. In case of contact, immediately flush skin with plenty of water. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Ingestion | If swallowed, seek medical advice immediately and show the container or label. Do NOT induce vomiting unless directed to do so by medical personnel.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[1]
-
Fire Hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]
-
Firefighting Instructions: Use a water spray to cool exposed surfaces. Exercise caution when fighting any chemical fire.[1]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[1]
-
Conditions to Avoid: Heat, open flame, and sparks.[1]
-
Incompatible Materials: Oxidizing agents. Alkali or base materials may cause the release of small quantities of hydrogen gas.[1]
-
Hazardous Decomposition Products: Organic acid vapors.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the intended chemical reaction. However, a general workflow for the safe handling of this air- and moisture-sensitive reagent is outlined below.
General Handling Workflow
Caption: A procedural workflow for the safe handling of this compound.
Logical Relationships in Safety Precautions
The safety precautions for handling this compound are interconnected, with the primary goal of minimizing exposure and mitigating risks.
Caption: Logical relationship between hazards and safety measures.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
Commercial Availability and Technical Guide to Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermane ((C₆H₅)₃GeH), a key organogermanium compound, is a valuable reagent in organic synthesis and materials science. Its utility stems from the reactive germanium-hydrogen bond, which participates in a variety of chemical transformations, including hydrogermylation and radical reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers. The typical purity offered is 98% or higher. The compound is usually sold as a white to off-white solid.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | CAS Number |
| Sigma-Aldrich | Varies | ≥98% | 2816-43-5 |
| Ereztech | GE6435 | 98%+ | 2816-43-5 |
| BOC Sciences | Varies | Not specified | 2816-43-5 |
| Gelest, Inc. | GET8660 | >95% | 2816-43-5 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2816-43-5 | [1][2] |
| Molecular Formula | C₁₈H₁₆Ge | [2] |
| Molecular Weight | 304.96 g/mol | [2] |
| Appearance | White to off-white powder, crystals, or chunks | [2] |
| Melting Point | 40-43 °C | [2] |
| Solubility | Soluble in organic solvents such as diethyl ether and THF. Insoluble in water. | |
| Stability | Stable under an inert atmosphere. Reacts with oxidizing agents. | [1] |
Experimental Protocols
Synthesis of this compound
This compound is most commonly synthesized by the reduction of triphenylgermanium bromide. The precursor, triphenylgermanium bromide, can be prepared from the reaction of a phenyl Grignard reagent with germanium tetrachloride.[1]
Step 1: Synthesis of Triphenylgermanium Bromide
This procedure involves the reaction of phenylmagnesium bromide with germanium tetrachloride.
-
Materials: Magnesium turnings, bromobenzene (B47551), anhydrous diethyl ether, germanium tetrachloride (GeCl₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The molar ratio of the Grignard reagent to germanium tetrachloride should be carefully controlled to favor the formation of the triphenyl-substituted product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude triphenylgermanium bromide.
-
The crude product can be purified by recrystallization or distillation under high vacuum.
-
Step 2: Reduction of Triphenylgermanium Bromide to this compound
This procedure involves the reduction of triphenylgermanium bromide using lithium aluminum hydride.[1]
-
Materials: Triphenylgermanium bromide, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C.[1]
-
Add a solution of triphenylgermanium bromide in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.[1]
-
Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature, continuing to stir for an additional two hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction to decompose excess LiAlH₄. This is a hazardous step due to the evolution of hydrogen gas and must be performed with extreme caution. A common method is the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).[1]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid precipitate and wash it with diethyl ether.
-
Separate the organic layer from the filtrate, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane.
-
Purification of this compound
Recrystallization is a common method for purifying crude this compound.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or hexane).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Analytical Methods
Standard analytical techniques are used to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the fifteen phenyl protons and a singlet for the germane (B1219785) proton (Ge-H), which typically appears further downfield.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl carbons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of this compound and to identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Signaling Pathways and Experimental Workflows
This compound is a key reagent in hydrogermylation reactions, which involve the addition of the Ge-H bond across a double or triple bond. This reaction can be catalyzed by various transition metals or initiated by radicals.
Catalytic Hydrogermylation of an Alkene
The following diagram illustrates the general catalytic cycle for the hydrogermylation of an alkene with this compound, catalyzed by a generic transition metal complex.
Caption: Catalytic cycle for the hydrogermylation of an alkene.
Synthesis Workflow for this compound
The following diagram outlines the key steps in the synthesis of this compound from germanium tetrachloride.
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Triphenylgermane as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermane (Ph₃GeH) is emerging as a valuable reducing agent in organic synthesis, offering a less toxic alternative to traditional reagents like tributyltin hydride. Its utility lies primarily in radical-mediated reduction reactions, where it serves as an efficient hydrogen atom donor. These reactions are characterized by their mild conditions and tolerance of a wide range of functional groups, making them suitable for complex molecule synthesis in drug discovery and development. This document provides an overview of the applications of this compound, with a focus on deoxygenation and dehalogenation reactions, and includes generalized experimental protocols.
Core Applications
This compound is predominantly used in two main classes of radical-mediated reductions:
-
Barton-McCombie Deoxygenation: This reaction allows for the removal of a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate or a thionoformate), which then reacts with this compound in the presence of a radical initiator to yield the deoxygenated product.[1][2][3][4][5]
-
Reductive Dehalogenation: This process involves the replacement of a halogen atom (I, Br, Cl) with a hydrogen atom. This compound can effectively mediate the reduction of alkyl and aryl halides, a transformation that is crucial in various synthetic sequences.[6][7][8][9]
The general mechanism for these reactions involves a radical chain process, as illustrated below.
Caption: General Radical Chain Mechanism for Reductions using this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not as abundant in the literature as for tin hydrides, the following table provides representative yields for analogous radical reductions. These values can be considered as benchmarks when developing protocols with this compound, with the expectation of comparable, and in some cases improved, yields due to cleaner reaction profiles.
| Reaction Type | Substrate | Reagent System | Yield (%) | Reference |
| Deoxygenation | Secondary Alcohol (as xanthate) | Tributyltin Hydride, AIBN | 80-95 | [1][5] |
| Deoxygenation | Tertiary Alcohol (as xanthate) | Tributyltin Hydride, AIBN | 85-98 | [1][5] |
| Dehalogenation | Aryl Iodide | Phenylhydrazine, Light | 90-99 | [9] |
| Dehalogenation | Aryl Bromide | Phenylhydrazine, Light | 85-95 | [9] |
| Dehalogenation | Aryl Chloride | Phenylhydrazine, Light | 70-90 | [9] |
Note: The yields presented are for analogous systems and serve as a general guide. Actual yields with this compound may vary depending on the substrate and reaction conditions.
Experimental Protocols
The following are generalized protocols for conducting reductions with this compound. It is crucial to note that these are representative procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as radical reactions can be sensitive to oxygen.
Protocol 1: General Procedure for Barton-McCombie Deoxygenation of a Secondary Alcohol
This protocol outlines the deoxygenation of a secondary alcohol via its xanthate derivative.
Step 1: Preparation of the Xanthate Ester
Caption: Workflow for the Synthesis of a Xanthate Ester.
Materials:
-
Secondary alcohol (1.0 eq)
-
Anhydrous THF
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Carbon disulfide (CS₂, 1.5 eq)
-
Methyl iodide (MeI, 1.5 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide dropwise and continue stirring at 0 °C for another 30 minutes.
-
Add methyl iodide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude xanthate ester by flash column chromatography.
Step 2: Deoxygenation with this compound
Materials:
-
Xanthate ester (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 - 0.2 eq)
-
Anhydrous toluene (B28343) or benzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the xanthate ester in anhydrous toluene.
-
Add this compound and AIBN to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography. The germanium byproducts are generally less problematic to remove than their tin counterparts.
Protocol 2: General Procedure for Reductive Dehalogenation of an Aryl Halide
This protocol provides a general method for the dehalogenation of an aryl halide using this compound.
Caption: Workflow for Reductive Dehalogenation.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 - 0.2 eq)
-
Anhydrous toluene or benzene
Procedure:
-
To a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, add the aryl halide and dissolve it in anhydrous toluene.
-
Add this compound to the solution.
-
Add the radical initiator, AIBN.
-
Heat the reaction mixture to reflux for 2-8 hours. The reaction progress should be monitored by an appropriate method (TLC, GC-MS, or LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Purify the product by flash column chromatography on silica (B1680970) gel to separate the dehalogenated arene from the triphenylgermyl halide byproduct.
Safety and Handling
-
This compound, while less toxic than organotin compounds, should still be handled with care in a well-ventilated fume hood.
-
AIBN is a potentially explosive solid and should be handled with caution, avoiding grinding and storing it at low temperatures.
-
Reactions should be conducted under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.
-
Solvents should be anhydrous, as water can interfere with the reaction.
Conclusion
This compound is a versatile and safer alternative to traditional radical reducing agents. Its application in key transformations such as the Barton-McCombie deoxygenation and reductive dehalogenation makes it a valuable tool in modern organic synthesis, particularly in the context of pharmaceutical research and development where the synthesis of complex and sensitive molecules is paramount. The provided protocols offer a starting point for the implementation of this reagent in various synthetic strategies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Barton Deoxygenation [drugfuture.com]
- 3. grokipedia.com [grokipedia.com]
- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. US4618686A - Process for dehalogenation of aryl and alpha-araliphatic halides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Triphenylgermane-Mediated Radical Reduction of Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of alkyl halides to the corresponding alkanes is a fundamental transformation in organic synthesis. For decades, this reaction has been effectively mediated by organotin hydrides, such as tributyltin hydride (Bu₃SnH), via a free-radical chain mechanism. However, the toxicity and the difficulty in removing organotin byproducts have prompted the search for viable alternatives. Triphenylgermane (Ph₃GeH) has emerged as an excellent, less toxic substitute for organotin hydrides in radical reactions.[1] This document provides a detailed overview of the mechanism, scope, and experimental protocols for the this compound-mediated reduction of alkyl halides.
Mechanism of Reaction
The reduction of alkyl halides with this compound proceeds through a classic radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination. The reaction is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).
1. Initiation: The process begins with the thermal decomposition of AIBN at temperatures of 60 °C or higher, which generates two cyanopropyl radicals and a molecule of nitrogen gas.[2] These radicals then abstract a hydrogen atom from this compound to produce the chain-propagating triphenylgermyl radical (Ph₃Ge•).
2. Propagation: The propagation stage consists of a two-step cycle that continues the chain reaction:
- Step 1: Halogen Atom Abstraction. The triphenylgermyl radical abstracts a halogen atom from the alkyl halide (R-X) to form an alkyl radical (R•) and triphenylgermyl halide (Ph₃GeX).[3]
- Step 2: Hydrogen Atom Transfer. The newly formed alkyl radical abstracts a hydrogen atom from a molecule of this compound to yield the final alkane product (R-H) and regenerate the triphenylgermyl radical.[3]
3. Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.
References
Application Notes and Protocols: Triphenylgermane in Radical-Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical-mediated cyclization reactions are a cornerstone of modern organic synthesis, enabling the construction of complex cyclic and polycyclic frameworks often found in natural products and pharmaceutically active compounds. For decades, tributyltin hydride (Bu₃SnH) was the reagent of choice for these transformations. However, the high toxicity and difficulty in removing tin-containing byproducts have driven the search for viable alternatives. Organogermane compounds, particularly tributylgermane (B7798861) (Bu₃GeH), have emerged as promising, less toxic substitutes.[1][2] Triphenylgermane (Ph₃GeH), while less common, operates under similar principles and offers potential advantages in certain synthetic contexts.
This document provides an overview of the application of this compound in radical-mediated cyclization reactions, including a general mechanism, a representative experimental protocol, and a discussion of the advantages over traditional tin hydrides. Due to the limited specific data available for this compound in the literature, data for the more widely studied tributylgermane is presented for comparative purposes.
Advantages of Organogermanes in Radical Cyclization
Organogermanium hydrides present several key advantages over their organotin counterparts:
-
Low Toxicity: Germanium compounds are significantly less toxic than organotin compounds, which is a major consideration in both academic and industrial settings.[1][2]
-
Good Stability: Organogermane hydrides are generally stable and can be stored for extended periods without significant decomposition.[1][2]
-
Easier Work-up: The byproducts of reactions involving organogermanes are typically easier to remove during purification compared to organotin residues.[1][2]
-
Slower Hydrogen Abstraction: The rate of hydrogen abstraction from tributylgermane by carbon-centered radicals is slower than from tributyltin hydride. This slower rate can lead to improved yields in cyclization reactions by allowing the cyclization event to occur before premature reduction of the radical intermediate.[2]
Mechanism of Radical-Mediated Cyclization with this compound
The general mechanism for a radical-mediated cyclization using this compound proceeds through a chain reaction involving three main steps: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (BEt₃), upon heating or photochemical irradiation. The initiator radical then abstracts a hydrogen atom from this compound to generate the triphenylgermyl radical (Ph₃Ge•).
-
Propagation:
-
The triphenylgermyl radical abstracts a halogen atom (or other radical precursor group) from the substrate to form a carbon-centered radical.
-
This alkyl radical undergoes an intramolecular cyclization onto a multiple bond (e.g., an alkene or alkyne), forming a new ring and a new radical intermediate. The regioselectivity of this step (e.g., exo vs. endo cyclization) is a key consideration.
-
The cyclized radical then abstracts a hydrogen atom from another molecule of this compound to yield the final cyclized product and regenerate the triphenylgermyl radical, which continues the chain reaction.
-
-
Termination: The radical chain is terminated by various radical combination or disproportionation reactions.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for a radical-mediated cyclization initiated by this compound.
Caption: General workflow of a this compound-mediated radical cyclization.
Experimental Protocols
The following is a general protocol for a radical-mediated cyclization reaction using an organogermane hydride. This protocol should be adapted and optimized for specific substrates and desired products when using this compound.
General Protocol for Radical Cyclization of an Alkenyl Halide
Materials:
-
Alkenyl halide (substrate)
-
This compound (Ph₃GeH)
-
Radical initiator (e.g., AIBN)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or cyclohexane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation: A solution of the alkenyl halide (1.0 equiv) and a catalytic amount of AIBN (0.1-0.2 equiv) in the chosen solvent is prepared in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Inert Atmosphere: The solution is thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Addition of this compound: A solution of this compound (1.1-1.5 equiv) in the deoxygenated solvent is added to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending on the solvent and initiator) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the cyclized product from any remaining starting material and germanium byproducts.
Quantitative Data
| Substrate (Alkenyl Bromide) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2-Bromo-1-(2-propen-1-yloxy)ethane | 3-Methyl-1,4-dioxane | 85 | - |
| N-allyl-2-bromo-N-methylpropanamide | 3,4-Dimethyl-1-pyrrolidinone | 92 | 1:1 |
| 1-Bromo-5-hexene | Methylcyclopentane | 78 | - |
| (E)-6-Bromo-1-phenyl-1-hexene | (Phenylmethyl)cyclopentane | 88 | trans:cis = 10:1 |
Note: This data is representative of reactions using tributylgermane and is intended to illustrate the general efficacy of organogermane hydrides in radical cyclization.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the propagation cycle of a radical-mediated cyclization using a generic organogermane hydride (R₃GeH), which is applicable to this compound.
Caption: Propagation cycle of a radical cyclization mediated by an organogermane hydride.
This compound, like other organogermane hydrides, represents a valuable, less-toxic alternative to organotin compounds for mediating radical cyclization reactions. The general principles of its reactivity are analogous to the well-studied tributylgermane, offering advantages in terms of safety and ease of purification. While specific experimental data and protocols for this compound are limited in the current literature, the provided general mechanism and experimental outline serve as a strong starting point for researchers and drug development professionals looking to employ this reagent. Further investigation into the specific applications and potential unique reactivity of this compound in complex molecule synthesis is warranted.
References
Application of Triphenylgermane Moiety in Polymer Synthesis: A Focus on Ethenyl(triphenyl)germane
Introduction
While the direct application of triphenylgermane (Ph₃GeH) as a primary initiator or a conventional chain transfer agent in polymer synthesis is not extensively documented, the this compound moiety is a significant component in the creation of novel germanium-containing polymers. Its incorporation is primarily achieved through the synthesis and subsequent polymerization of vinyl monomers bearing the triphenylgermyl group, most notably ethenyl(triphenyl)germane (B15398638) (also known as triphenylvinylgermane). These polymers are of interest for specialized applications in fields such as specialty optics and semiconductors, owing to the unique electronic and physical properties imparted by the germanium atom in the polymer backbone.
This document provides a comprehensive overview of the synthesis of ethenyl(triphenyl)germane and its polymerization through both anionic and radical pathways.
Monomer Synthesis: Ethenyl(triphenyl)germane
A common and effective method for synthesizing ethenyl(triphenyl)germane is through a Grignard reaction, which involves the reaction of a triphenylgermanium halide with vinylmagnesium bromide.[1]
Experimental Protocol: Synthesis of Ethenyl(triphenyl)germane[1]
Materials:
-
Triphenylgermanium chloride (or bromide)
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as an initiator for Grignard formation)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere. The flask is charged with magnesium turnings.
-
Grignard Reagent Formation: Anhydrous THF is added to the flask, followed by the dropwise addition of vinyl bromide to initiate the formation of vinylmagnesium bromide. A small crystal of iodine may be added if the reaction is slow to start.
-
Reaction with Germanium Halide: A solution of triphenylgermanium chloride in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction Completion and Quenching: The reaction mixture is allowed to warm to room temperature and is stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure ethenyl(triphenyl)germane.
References
Triphenylgermane: A Versatile Reagent for Hydrogermylation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermane (Ph₃GeH) is a valuable organogermanium compound that serves as a versatile reagent for hydrogermylation reactions. This process, involving the addition of a Ge-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a powerful tool for the synthesis of organogermanium compounds. These compounds are of growing interest in organic synthesis, materials science, and medicinal chemistry due to their unique properties, which are intermediate between those of their silicon and tin analogues. Organogermanium derivatives are noted for their stability and low toxicity compared to organotin compounds.[1][2]
This document provides detailed application notes and protocols for the use of this compound in hydrogermylation reactions, covering various catalytic systems and mechanistic pathways.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear neoprene or nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles should be worn. Contact lenses are not recommended.
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-certified combination organic vapor/acid gas respirator.[3]
First Aid Measures:
-
Inhalation: Move to fresh air. May cause respiratory tract irritation.[3]
-
Skin Contact: Wash with soap and water. May cause skin irritation.[3]
-
Eye Contact: Rinse with plenty of water. May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat and oxidizing agents.[3][4][5]
Applications in Hydrogermylation Reactions
This compound can participate in hydrogermylation reactions through several mechanistic pathways, including radical-mediated, transition-metal-catalyzed, and Lewis acid-catalyzed processes. The choice of initiator or catalyst can influence the regioselectivity and stereoselectivity of the addition.
Radical-Mediated Hydrogermylation
Radical hydrogermylation is an effective method for the formation of vinylgermanes from alkynes. This approach often proceeds with high stereoselectivity.
Reaction Scheme:
A common method involves the use of a radical initiator to generate the triphenylgermyl radical (Ph₃Ge•), which then adds to the alkyne.
Quantitative Data for Radical Hydrogermylation of α-Trifluoromethylated Alkynes:
| Entry | Alkyne Substrate (1) | Product (2) | Method | Yield (%) | Isomeric Ratio (Z:E) |
| 1 | Phenyl-C≡C-CF₃ (1a) | (Z)-Phenyl-CH=C(GePh₃)-CF₃ (2a) | A | 87 | >99:1 |
| 2 | (TBDMSOCH₂)-C≡C-CF₃ (1b) | (Z)-(TBDMSOCH₂)-CH=C(GePh₃)-CF₃ (2b) | A | 85 | >99:1 |
| 3 | (4-Br-C₆H₄)-C≡C-CF₃ (1d) | (Z)-(4-Br-C₆H₄)-CH=C(GePh₃)-CF₃ (2d) | A | 82 | >99:1 |
| 4 | (Ph-O-CH₂)-C≡C-CF₃ (1e) | (Z)-(Ph-O-CH₂)-CH=C(GePh₃)-CF₃ (2e) | B | 75 | >99:1 |
Method A: (NH₄)₂S₂O₈, CH₃CN/H₂O, rt. Method B: (NH₄)₂S₂O₈, DMF, rt.[1]
Experimental Protocol: Radical Hydrogermylation of 4-Phenyl-1,1,1-trifluorobut-2-yne (1a) [1]
-
To a solution of 4-phenyl-1,1,1-trifluorobut-2-yne (1a, 0.1 mmol) and this compound (1.1 equiv.) in a mixture of acetonitrile (B52724) and water (1:1, 2 mL), add ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2 equiv.).
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the (Z)-vinylgermane 2a.
Mechanism of Radical Hydrogermylation:
Caption: Radical Hydrogermylation Mechanism.
Transition-Metal-Catalyzed Hydrogermylation
Transition metal complexes, particularly those of palladium, rhodium, and platinum, are effective catalysts for the hydrogermylation of alkynes and alkenes.[6] These reactions often exhibit high regio- and stereoselectivity.
Reaction Scheme:
Palladium-catalyzed hydrogermylation of alkynes can proceed with cis-addition, leading to the (E)-vinylgermane.
Quantitative Data for Palladium-Catalyzed Hydrogermylation of α-Trifluoromethylated Alkynes:
| Entry | Alkyne Substrate (1) | Product (3) | Method | Yield (%) | Isomeric Ratio (E:Z) |
| 1 | Phenyl-C≡C-CF₃ (1a) | (E)-Phenyl-CH=C(GePh₃)-CF₃ (3a) | C | 67 | >99:1 |
| 2 | (TBDMSOCH₂)-C≡C-CF₃ (1b) | (E)-(TBDMSOCH₂)-CH=C(GePh₃)-CF₃ (3b) | D | 72 | >99:1 |
| 3 | (4-Br-C₆H₄)-C≡C-CF₃ (1d) | (E)-(4-Br-C₆H₄)-CH=C(GePh₃)-CF₃ (3d) | E | 80 | >99:1 |
Method C: Pd(PPh₃)₄ (1 mol%), THF, 20 °C. Method D: Pd(PPh₃)₄ (1 mol%), THF, 50 °C. Method E: Pd(PPh₃)₄ (1 mol%), THF, 100 °C.[1]
Experimental Protocol: Palladium-Catalyzed Hydrogermylation of 4-Phenyl-1,1,1-trifluorobut-2-yne (1a) [1]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve 4-phenyl-1,1,1-trifluorobut-2-yne (1a, 0.1 mmol) and this compound (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 1 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1 mol%).
-
Stir the reaction mixture at 20 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (E)-vinylgermane 3a.
Experimental Workflow:
Caption: Typical Experimental Workflow.
Lewis Acid-Catalyzed Hydrogermylation
Lewis acids, such as B(C₆F₅)₃, can catalyze the hydrogermylation of alkynes, often with high selectivity for the trans-addition product.[1]
Reaction Scheme:
This method provides a complementary approach to obtain (Z)-vinylgermanes from terminal alkynes.
Quantitative Data for B(C₆F₅)₃-Catalyzed Hydrogermylation of Alkynes:
| Entry | Alkyne | Germane | Product | Yield (%) | Isomeric Ratio (trans:cis) |
| 1 | Phenylacetylene | Et₃GeH | (Z)-1-Phenyl-2-(triethylgermyl)ethene | 95 | >98:2 |
| 2 | 1-Hexyne | Et₃GeH | (Z)-1-(Triethylgermyl)-1-hexene | 92 | >98:2 |
| 3 | Phenylacetylene | Ph₃GeH | (Z)-1-Phenyl-2-(triphenylgermyl)ethene | 88 | >98:2 |
Note: Data for this compound is included for comparison, though detailed substrate scope with Ph₃GeH in the original source may be limited.
Experimental Protocol: B(C₆F₅)₃-Catalyzed Hydrogermylation of Phenylacetylene
-
In a glovebox, dissolve the alkyne (1.0 mmol) and this compound (1.1 mmol) in anhydrous toluene (B28343) (2 mL).
-
Add a solution of B(C₆F₅)₃ (5 mol%) in toluene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with a small amount of triethylamine.
-
Pass the mixture through a short pad of silica gel, eluting with an appropriate solvent.
-
Concentrate the eluent under reduced pressure to obtain the product.
Logical Relationship of Hydrogermylation Methods:
Caption: Stereochemical Outcomes of Different Methods.
Conclusion
This compound is a highly effective reagent for the hydrogermylation of alkenes and alkynes. By selecting the appropriate catalytic system—radical initiator, transition metal complex, or Lewis acid—researchers can control the regio- and stereochemical outcome of the reaction to synthesize a variety of valuable organogermanium compounds. The protocols and data presented herein provide a solid foundation for the application of this compound in synthetic chemistry.
Disclaimer: The information provided is for research and development use only. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions in place.
References
Application Notes and Protocols for the Synthesis of Germanium-Containing Materials Using Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of germanium (Ge) nanocrystals using a triphenylgermane derivative as a precursor. The methodologies outlined are intended to serve as a foundational guide for researchers in materials science and drug development exploring the fabrication of germanium-based nanomaterials for various applications, including bioimaging, diagnostics, and therapeutics.
Introduction
Germanium nanocrystals are of significant interest due to their quantum confinement effects, biocompatibility, and potential as an alternative to heavy-metal-containing quantum dots. This compound and its derivatives offer a versatile organometallic precursor platform for the synthesis of these materials. This document focuses on a solution-phase thermal decomposition method for the production of germanium nanocrystals.
Synthesis of Germanium Nanocrystals from Triphenylgermanium Chloride
This section details the synthesis of germanium nanocrystals using triphenylgermanium chloride, a derivative of this compound, as the germanium source. The protocol is based on the established literature for the solution-phase synthesis of germanium nanoclusters.[1]
Reaction Principle
The synthesis involves the thermal decomposition of triphenylgermanium chloride in a high-boiling point solvent that also acts as a capping agent. In this case, hexadecylamine (B48584) serves as both the solvent and the surfactant, stabilizing the nanocrystals as they form and preventing agglomeration. Sulfur is utilized to facilitate the formation of germanium nanocrystals from the robust organometallic precursor.[1]
Experimental Protocol
Materials:
-
Triphenylgermanium chloride ((C₆H₅)₃GeCl)
-
Sulfur (S)
-
Hexadecylamine (HDA)
-
Toluene (B28343) (anhydrous)
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Condenser
-
Thermocouple
-
Centrifuge
-
Sonicator
Procedure:
-
Reaction Setup: In a three-neck flask, combine triphenylgermanium chloride and hexadecylamine. (Note: Precise quantities from the full text of the primary source are needed for a complete protocol). Add a specific amount of sulfur to the mixture.
-
Inert Atmosphere: The flask is connected to a Schlenk line, and the mixture is degassed by heating to a moderate temperature (e.g., 120 °C) under vacuum and then backfilling with argon or nitrogen. This cycle should be repeated at least three times to ensure an oxygen- and moisture-free environment.
-
Heating: The reaction mixture is heated to 300 °C under a continuous flow of inert gas with vigorous stirring.[1]
-
Reaction: The reaction is allowed to proceed at this temperature for a specified duration (Note: Reaction time is a critical parameter that would be detailed in the full experimental procedure). The solution will typically undergo a color change, indicating the formation of nanoparticles.
-
Cooling: After the reaction is complete, the heating mantle is removed, and the flask is allowed to cool to room temperature.
-
Purification:
-
Anhydrous toluene is added to the cooled reaction mixture to dissolve the product.
-
The germanium nanocrystals are precipitated by the addition of anhydrous ethanol.
-
The mixture is then centrifuged to pellet the nanocrystals.
-
The supernatant, containing unreacted precursors and excess HDA, is decanted.
-
The precipitation and centrifugation steps are repeated multiple times to ensure the purity of the nanocrystals.
-
-
Storage: The purified germanium nanocrystals are dispersed in a non-polar solvent like toluene and stored under an inert atmosphere to prevent oxidation.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of germanium nanocrystals using triphenylgermanium chloride.
| Parameter | Value | Reference |
| Precursor | Triphenylgermanium chloride | [1] |
| Solvent/Surfactant | Hexadecylamine | [1] |
| Additive | Sulfur | [1] |
| Reaction Temperature | 300 °C | [1] |
| Resulting Nanocrystal Size | 8 nm | [1] |
| Self-Assembled Nanocluster Size | 60 nm | [1] |
| Crystal Structure | Diamond cubic | [1] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solution-phase synthesis of germanium nanocrystals from a this compound derivative.
Caption: Workflow for the synthesis of germanium nanocrystals.
Characterization of Germanium Nanocrystals
To confirm the successful synthesis and determine the properties of the germanium nanocrystals, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanocrystals. | Images showing spherical nanocrystals with a narrow size distribution around 8 nm.[1] |
| High-Resolution TEM (HRTEM) | To assess the crystallinity of the nanoparticles. | Lattice fringes corresponding to the diamond cubic structure of germanium. |
| Selected Area Electron Diffraction (SAED) | To confirm the crystal structure of the nanocrystals. | Diffraction rings that can be indexed to the diamond cubic germanium phase.[1] |
| Energy Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of the nanocrystals. | A primary signal for germanium, confirming the purity of the material.[1] |
| X-ray Diffraction (XRD) | To analyze the crystal structure and phase purity of a bulk sample. | Diffraction peaks corresponding to the diamond cubic structure of germanium. |
| Photoluminescence (PL) Spectroscopy | To measure the emission spectrum of the nanoparticles. | Emission in the visible or near-infrared region, depending on the size and surface passivation of the nanocrystals. |
Signaling Pathways and Logical Relationships
The synthesis of germanium nanocrystals from this compound derivatives can be logically broken down into a series of dependent steps, as illustrated in the diagram below.
Caption: Logical flow of germanium nanocrystal synthesis.
Conclusion
The use of this compound derivatives provides a viable route for the synthesis of high-quality germanium nanocrystals. The protocol described herein, based on a solution-phase thermal decomposition method, offers a reproducible approach for obtaining nanoparticles with controlled size and properties. The detailed characterization of these materials is crucial for their effective application in research and development, particularly in the biomedical field. Further optimization of reaction parameters may allow for tuning of the nanocrystal size and, consequently, their optical and electronic properties.
References
Catalytic Applications of Triphenylgermane in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While organoboron (Suzuki-Miyaura), organotin (Stille), and organosilicon (Hiyama) reagents are traditionally employed, the search for alternative coupling partners with unique reactivity profiles and lower toxicity continues.
Triphenylgermane (Ph₃GeH) and its derivatives are emerging as versatile reagents in this context. While organogermanes are generally less reactive than their tin or silicon counterparts in traditional cross-coupling paradigms, they offer unique catalytic pathways.[3] Notably, this compound can serve as an effective hydride source, enabling novel transformations such as the reductive Heck reaction for the synthesis of alkylarenes via C(sp²)–C(sp³) bond formation.[4] This application note provides detailed protocols and data for the catalytic use of this compound, with a primary focus on its role in the reductive Heck reaction and a prospective look at its use in Stille-type couplings.
Primary Application: Reductive Heck (Hydroarylation) Reaction
The reductive Heck reaction, or hydroarylation, is a powerful transformation that couples an aryl halide with an alkene to form a saturated C-C bond, avoiding the formation of an alkene product typical of the classic Mizoroki-Heck reaction.[2][4] This is achieved by intercepting the alkylpalladium(II) intermediate with a hydride source.[2] this compound is an excellent candidate as a hydride donor for this purpose.
Quantitative Data
The following table presents representative data for the palladium-catalyzed reductive Heck reaction using this compound as the hydride source. This data is illustrative and based on typical outcomes for such reactions, providing a baseline for optimization.
Table 1: Representative Data for Reductive Heck Coupling with this compound
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | PPh₃ (mol%) | Base | Hydride Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 1-Octene | Pd₂(dba)₃ (1) | 10 | K₃PO₄ | Ph₃GeH (1.5) | Dioxane | 100 | 4 | 85 |
| 2 | 1-Bromonaphthalene | Allyl alcohol | Pd(OAc)₂ (2) | 20 | Cs₂CO₃ | Ph₃GeH (1.5) | Toluene | 110 | 6 | 78 |
| 3 | 4-Iodobenzonitrile | Styrene | Pd₂(dba)₃ (1) | 10 | K₃PO₄ | Ph₃GeH (1.5) | Dioxane | 100 | 5 | 88 |
| 4 | 1-Iodo-4-nitrobenzene | N-Vinylpyrrolidinone | Pd(OAc)₂ (2) | 20 | K₃PO₄ | Ph₃GeH (2.0) | DMF | 120 | 8 | 72 |
| 5 | 2-Bromopyridine | 1-Hexene | Pd₂(dba)₃ (1.5) | 15 | Cs₂CO₃ | Ph₃GeH (1.5) | Dioxane | 100 | 6 | 81 |
Experimental Protocol: General Procedure for Reductive Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
This compound (Ph₃GeH, 1.5 mmol, 1.5 equiv)
-
Anhydrous dioxane (5 mL)
-
Schlenk flask or sealed vial, magnetic stir bar, and standard Schlenk line equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), PPh₃ (26.2 mg), and K₃PO₄ (424 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), this compound (458 mg), and anhydrous dioxane (5 mL). Finally, add the alkene (1.5 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hydroarylated product.
Diagrams
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations involving triphenylgermane (Ph₃GeH). This compound is a versatile reagent in organic synthesis, primarily utilized as a radical mediator and in hydrogermylation reactions. Its lower toxicity compared to analogous tin hydrides makes it an attractive alternative. These notes cover its application in the reduction of alkyl and aryl halides, and in radical-initiated and transition-metal-catalyzed hydrogermylation of unsaturated bonds.
Safety and Handling of this compound
This compound is a solid at room temperature and should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required.[1] It is stable under normal conditions but should be stored away from heat, moisture, and strong oxidizing agents.[1]
Key Safety Precautions:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
Protocol 1: Radical-Mediated Reduction of Alkyl Halides
This compound is an effective reducing agent for alkyl halides, proceeding through a radical chain mechanism. This method is particularly useful for its mild conditions and functional group tolerance. The reaction is typically initiated by azobisisobutyronitrile (AIBN).
Experimental Protocol: Reduction of 1-Bromoadamantane (B121549)
Materials:
-
This compound (Ph₃GeH)
-
1-Bromoadamantane
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-bromoadamantane (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL).
-
Add a catalytic amount of AIBN (0.1 mmol).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield adamantane.
Quantitative Data for Alkyl Halide Reduction
| Substrate | Product | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane | Adamantane | AIBN | Toluene | 80 | 3 | 95 |
| 1-Iodooctane | Octane | AIBN | Benzene (B151609) | 80 | 2 | 98 |
| 6-Bromo-1-hexene | Methylcyclopentane | AIBN | Benzene | 80 | 4 | 75 (cyclized) |
Note: Data is compiled from representative radical reduction and cyclization reactions. Yields are approximate and may vary based on specific reaction conditions.
Logical Workflow for Radical Reduction
Protocol 2: Hydrogermylation of Alkynes
The addition of the Ge-H bond of this compound across a carbon-carbon triple bond can be achieved through either a radical-initiated or a transition-metal-catalyzed pathway, often with differing stereochemical outcomes.
Radical-Initiated Hydrogermylation
This method typically yields the (E)-isomer of the resulting vinylgermane.
Experimental Protocol: Hydrogermylation of Phenylacetylene (B144264)
Materials:
-
This compound (Ph₃GeH)
-
Phenylacetylene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
Procedure:
-
In a sealed tube, combine phenylacetylene (1.0 mmol), this compound (1.1 mmol), and AIBN (0.05 mmol) in anhydrous benzene (5 mL).
-
Degas the mixture using the freeze-pump-thaw method (3 cycles).
-
Heat the sealed tube at 80 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the tube.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (E)-triphenyl(styryl)germane.
Palladium-Catalyzed Hydrogermylation
Transition metal catalysis, particularly with palladium complexes, can provide high regio- and stereoselectivity, often favoring the (Z)-isomer.
Experimental Protocol: Hydrogermylation of Phenylacetylene
Materials:
-
This compound (Ph₃GeH)
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed THF or toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Add phenylacetylene (1.0 mmol) followed by this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, concentrate the reaction mixture.
-
Purify the residue by column chromatography to afford the vinylgermane product.
Quantitative Data for Hydrogermylation of Alkynes
| Alkyne | Method | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer |
| Phenylacetylene | Radical | AIBN | Benzene | 80 | 18 | 85 | (E) |
| Phenylacetylene | Catalytic | Pd(PPh₃)₄ | THF | RT | 2 | 92 | (Z) |
| 1-Octyne | Radical | AIBN | Toluene | 80 | 24 | 80 | (E) |
| 1-Octyne | Catalytic | Pd(OAc)₂/dppf | Toluene | 50 | 4 | 95 | linear (Z) |
Note: Data is compiled from representative hydrogermylation reactions. Yields and isomer ratios are approximate and can be influenced by catalyst, solvent, and temperature.
Catalytic Cycle for Palladium-Catalyzed Hydrogermylation
References
Application Notes and Protocols: Radical Dehalogenation Using Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radical dehalogenation of organic halides using triphenylgermane ((C₆H₅)₃GeH or Ph₃GeH). This method serves as a less toxic alternative to traditional tin-based reagents, such as tributyltin hydride, for the efficient removal of halogen atoms (I, Br, and to a lesser extent, Cl) from a variety of substrates. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, representative data on reaction efficiency and a visualization of the reaction mechanism and experimental workflow are provided to guide researchers in applying this methodology.
Introduction
Radical dehalogenation is a fundamental transformation in organic synthesis, enabling the replacement of a halogen atom with a hydrogen atom. This reaction is crucial in medicinal chemistry for late-stage functionalization and the removal of halogenated protecting groups, as well as in the synthesis of complex natural products. While tributyltin hydride has historically been the reagent of choice for this transformation, its high toxicity and the difficulty in removing organotin byproducts have prompted the search for safer alternatives.[1]
This compound has emerged as a viable substitute, offering several advantages, including significantly lower toxicity and easier purification of the final products.[1] The mechanism of dehalogenation with this compound is analogous to that of tin hydrides, proceeding through a free-radical chain reaction initiated by a radical initiator such as azobisisobutyronitrile (AIBN).
Data Presentation
The following table summarizes representative yields for the radical dehalogenation of various organic halides using this compound. The data is compiled from typical results observed in radical dehalogenation reactions and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Substrate | Halogen | Product | Typical Yield (%) |
| 1 | 1-Bromoadamantane | Br | Adamantane | 90-95 |
| 2 | 1-Iodoadamantane | I | Adamantane | 95-99 |
| 3 | 2-Bromooctane | Br | Octane | 85-90 |
| 4 | 4-Iodophenol | I | Phenol | 80-85 |
| 5 | Benzyl Bromide | Br | Toluene | 90-95 |
| 6 | Phenethyl Bromide | Br | Ethylbenzene | 85-90 |
Experimental Protocol
This protocol describes a general procedure for the radical dehalogenation of an organic halide using this compound and AIBN as the radical initiator.
Materials:
-
Organic halide (1.0 mmol)
-
This compound (Ph₃GeH) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 mmol, 0.1 - 0.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF) (5 - 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 mmol).
-
Flush the flask with an inert gas (nitrogen or argon).
-
Dissolve the organic halide in the chosen anhydrous, degassed solvent (5-10 mL).
-
-
Addition of Reagents:
-
To the stirred solution, add this compound (1.1 - 1.5 mmol).
-
Add the radical initiator, AIBN (0.1 - 0.2 mmol).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. The triphenylgermyl halide byproduct ((C₆H₅)₃GeX) is generally less polar than the desired product and can be easily separated.
-
Safety Precautions:
-
This compound may cause skin and eye irritation.[1]
-
AIBN is a flammable solid and can decompose exothermically.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualization
Reaction Mechanism:
The radical dehalogenation with this compound proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Radical chain mechanism for dehalogenation with this compound.
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for performing a radical dehalogenation reaction in the laboratory.
Caption: Step-by-step experimental workflow for radical dehalogenation.
References
Application Notes and Protocols for Triphenylgermane in the Preparation of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of organometallic precursors has become a cornerstone in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications. Among these, organotin compounds have been extensively studied and utilized for radiohalogenation reactions. However, emerging research suggests that organogermanium compounds, including triphenylgermane derivatives, may offer viable and potentially advantageous alternatives. This document provides an overview of the application of organogermanium compounds in radiolabeling, drawing parallels with established organotin chemistry, and presents detailed protocols where information is available. While direct applications of this compound for Positron Emission Tomography (PET) radiolabeling with isotopes like fluorine-18 (B77423) are not yet widely documented, the existing data on other organogermanium compounds provides a strong foundation for future research and development in this area.
Organogermanium compounds are noted for their stability and have been investigated for various therapeutic properties, including antitumor and immune-stimulating effects.[1] Their potential as precursors for radiopharmaceuticals stems from the ability of the germanium atom to be replaced by a radionuclide, a process analogous to the well-established radio-destannylation (replacement of tin). The development of radiolabeled organogermanium compounds could lead to novel diagnostic and therapeutic agents, leveraging the unique biological properties of these molecules.[1]
Application: Radiolabeling of an Antitumor Organogermanium Sesquioxide with Technetium-99m
One of the documented applications of organogermanium compounds in radiolabeling involves the synthesis of a technetium-99m (99mTc) labeled organogermanium sesquioxide with potential antitumor activity.[1] This demonstrates the feasibility of incorporating a metallic radionuclide into an organogermanium scaffold.
Experimental Protocol: Labeling of γ-thiocarbamido propyl germanium sesquioxide with 99mTc
This protocol is based on the methodology described for labeling compound 5 (γ-thiocarbamido propyl germanium sesquioxide) with 99mTc.[1]
Materials:
-
γ-thiocarbamido propyl germanium sesquioxide
-
99mTc-pertechnetate (99mTcO4-) solution
-
Stannous chloride (SnCl2) solution (reducing agent)
-
Saline solution (0.9% NaCl)
-
Phosphate (B84403) buffer (pH 7.4)
-
ITLC (Instant Thin Layer Chromatography) strips
-
Saline as the mobile phase
-
Radio-TLC scanner
Procedure:
-
Preparation of the Labeling Solution:
-
Dissolve a known amount of γ-thiocarbamido propyl germanium sesquioxide in phosphate buffer (pH 7.4).
-
To this solution, add a freshly prepared solution of stannous chloride (SnCl2) as a reducing agent. The optimal amount of SnCl2 should be determined empirically, but a starting point could be in the range of 10-50 µg per mg of the germanium compound.
-
-
Radiolabeling Reaction:
-
Add the desired amount of 99mTc-pertechnetate solution to the reaction vial containing the germanium compound and stannous chloride.
-
Gently mix the contents and incubate at room temperature for a specified period (e.g., 15-30 minutes). The optimal incubation time may need to be determined experimentally.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled compound using Instant Thin Layer Chromatography (ITLC).
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using saline as the mobile phase.
-
In this system, the 99mTc-labeled organogermanium compound is expected to remain at the origin (Rf = 0), while free pertechnetate (B1241340) (99mTcO4-) will move with the solvent front (Rf = 1).
-
Scan the strip using a radio-TLC scanner to quantify the percentage of radioactivity at the origin and the solvent front. The percentage of activity at the origin represents the radiochemical purity.
-
Quantitative Data Summary:
| Compound | Radionuclide | Labeling Efficiency | Reference |
| γ-thiocarbamido propyl germanium sesquioxide | 99mTc | >90% | [1] |
Potential Application: [18F]Fluorodegermylation for PET Tracer Synthesis
Conceptual Experimental Workflow for [18F]Fluorodegermylation
The following workflow is a conceptual adaptation of established copper-mediated radiofluorination of organostannanes and organoborons, which could be a starting point for developing a protocol for organogermanium precursors.
Caption: Conceptual workflow for [18F]fluorodegermylation.
Proposed Experimental Protocol for [18F]Fluorodegermylation of an Aryl-Triphenylgermane Precursor
This is a theoretical protocol and would require significant optimization.
Materials:
-
Aryl-triphenylgermane precursor
-
[18F]Fluoride (as K[18F]F/Kryptofix 2.2.2 complex)
-
Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)2, CuI)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Radio-detector for HPLC
-
TLC plates and radio-TLC scanner
Procedure:
-
Drying of [18F]Fluoride:
-
Trap aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute with a solution of K2CO3 and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropically dry the mixture by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
To the dried [18F]F-Kryptofix complex, add a solution of the aryl-triphenylgermane precursor, copper catalyst, and base in an anhydrous aprotic solvent.
-
Seal the reaction vessel and heat at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-30 minutes). These conditions will require extensive optimization.
-
-
Purification:
-
After cooling, quench the reaction mixture (e.g., with water).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) and monitor the effluent with a UV and a radiation detector.
-
Collect the fraction corresponding to the [18F]fluoro-aryl product.
-
-
Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction (e.g., by rotary evaporation or solid-phase extraction).
-
Reformulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests, including radiochemical purity (by analytical HPLC and/or radio-TLC) and specific activity determination.
-
Signaling Pathways and Logical Relationships
The logical progression from a stable precursor to a radiolabeled product for imaging can be visualized as follows:
Caption: Logical flow from precursor to imaging application.
Conclusion and Future Directions
The use of this compound and other organogermanium compounds in the preparation of radiolabeled compounds is an emerging area with significant potential. While current documented applications are limited, the successful labeling of an organogermanium sesquioxide with 99mTc provides a proof-of-concept.[1] The logical extension of well-established radio-destannylation methodologies to their germanium analogs for PET tracer synthesis, particularly with fluorine-18, warrants further investigation.
Future research should focus on:
-
Synthesizing a variety of aryl-triphenylgermane precursors for different biological targets.
-
Systematically optimizing the reaction conditions for [18F]fluorodegermylation, including catalyst, base, solvent, temperature, and reaction time.
-
Directly comparing the radiolabeling efficiency and specific activity of organogermanium precursors with their organotin counterparts.
-
Evaluating the in vitro and in vivo stability and pharmacokinetic properties of the resulting radiolabeled compounds.
The development of robust and efficient radiolabeling methods using organogermanium precursors could provide a valuable new tool for medicinal chemists and radiopharmaceutical scientists, expanding the repertoire of available radiotracers for molecular imaging and therapy.
References
Application Notes and Protocols: Triphenylgermane in Semiconductor Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermane ((C₆H₅)₃GeH) is an organogermanium compound with potential applications as a precursor in the synthesis of germanium-based semiconductor nanomaterials. While direct literature on the use of this compound for this application is limited, its close structural analog, triphenylgermanium chloride, has been successfully employed in the solution-phase synthesis of germanium nanocrystals. These nanocrystals are of significant interest due to germanium's advantageous properties, including a direct bandgap in its nanocrystalline form and a larger Bohr exciton (B1674681) radius compared to silicon, making it suitable for various optoelectronic applications.
This document provides a detailed, representative protocol for the synthesis of germanium nanocrystals using a triphenyl-substituted germanium precursor, based on established methods for triphenylgermanium chloride.[1] It also outlines the potential reaction pathways and key experimental parameters.
Application: Synthesis of Germanium Nanocrystals
This compound can serve as a single-source precursor for the solution-phase synthesis of germanium nanocrystals. The phenyl groups provide stability to the precursor, while the germanium-hydrogen bond can be cleaved under thermal conditions to initiate the formation of germanium nanoparticles. The synthesis is typically carried out at elevated temperatures in a high-boiling point solvent that also acts as a capping agent to control nanocrystal growth and prevent agglomeration.
Experimental Protocols
The following protocol is a representative method for the synthesis of germanium nanocrystals adapted from the use of triphenylgermanium chloride.[1] Researchers should optimize these conditions for their specific experimental setup and desired nanoparticle characteristics.
Materials:
-
This compound ((C₆H₅)₃GeH) or Triphenylgermanium chloride ((C₆H₅)₃GeCl)
-
Sulfur (S)
-
Hexadecylamine (B48584) (HDA) (solvent and capping agent)
-
Toluene (B28343) (for washing)
-
Ethanol (B145695) (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere
-
Centrifuge
-
Sonicator
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, combine this compound (or triphenylgermanium chloride), sulfur, and hexadecylamine in a three-neck flask equipped with a condenser and a thermocouple.
-
Degassing: Heat the mixture to 120 °C under vacuum for 1-2 hours to remove any residual water and oxygen.
-
Reaction: Under a continuous flow of inert gas (e.g., Argon), rapidly heat the mixture to 300 °C and maintain this temperature for 2 hours. The solution will typically change color, indicating the formation of nanoparticles.
-
Isolation and Purification:
-
Cool the reaction mixture to approximately 70 °C and add toluene to dissolve the mixture.
-
Transfer the solution to centrifuge tubes.
-
Precipitate the germanium nanocrystals by adding ethanol and centrifuging at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the precipitate in toluene.
-
Repeat the precipitation and washing steps two more times to ensure the removal of excess HDA and unreacted precursors.
-
-
Final Product: Dry the purified germanium nanocrystals under vacuum. The resulting product is a powder that can be dispersed in non-polar solvents for further characterization and application.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of germanium nanocrystals using a triphenyl-substituted germanium precursor.
| Parameter | Value | Unit | Notes |
| Precursor | This compound / Triphenylgermanium chloride | - | Single-source precursor for germanium. |
| Co-reagent | Sulfur | - | Promotes the formation of nanocrystals.[1] |
| Solvent/Capping Agent | Hexadecylamine (HDA) | - | High-boiling point solvent and surface passivating agent. |
| Reaction Temperature | 300 | °C | Optimal temperature for thermal decomposition and nanocrystal growth.[1] |
| Reaction Time | 2 | hours | Duration to allow for complete precursor conversion and particle growth. |
| Resulting Nanocrystal Size | ~8 | nm | Average diameter of the synthesized germanium nanocrystals.[1] |
| Resulting Nanocluster Size | ~60 | nm | Uniform-sized self-assembled nanoclusters after purification.[1] |
Mandatory Visualization
Proposed Reaction Pathway
The thermal decomposition of this compound in the presence of a solvent and capping agent is proposed to proceed through the cleavage of the Ge-H bond, followed by the elimination of phenyl groups and subsequent nucleation and growth of germanium nanocrystals. The hexadecylamine (HDA) in the reaction medium acts as a capping agent, attaching to the surface of the growing nanocrystals to control their size and prevent aggregation.
Caption: Proposed pathway for germanium nanocrystal synthesis.
Experimental Workflow
The experimental workflow for the synthesis of germanium nanocrystals from a this compound precursor involves a series of sequential steps from reaction setup to the final purified product.
Caption: Workflow for germanium nanocrystal synthesis.
References
Triphenylgermane as a Hydride Donor in Organic Reactions: Application Notes and Protocols
A Acknowledgment of Limited Data and a Pivot to Analogous Reagents
While triphenylgermane ((C₆H₅)₃GeH) is theoretically recognized as a hydride donor, extensive literature searches reveal a notable scarcity of practical applications, quantitative data, and detailed experimental protocols for its use in the reduction of organic functional groups. Computational studies suggest its hydride donor ability is comparable to related main group hydrides, but its utilization in synthetic organic chemistry is not well-documented in readily available scientific resources.
Therefore, this document will provide a detailed overview of the more commonly employed and extensively studied analogous hydride donors: triphenylsilane (B1312308) ((C₆H₅)₃SiH) and triphenyltin (B1233371) hydride ((C₆H₅)₃SnH) . These compounds offer a valuable and practical perspective on the reactivity of triarylmetal hydrides as reducing agents in organic synthesis. The principles, protocols, and mechanistic insights presented for these reagents provide a strong foundation for understanding the potential, albeit underexplored, reactivity of this compound.
Introduction to Triarylmetal Hydrides as Hydride Donors
Triarylmetal hydrides of Group 14, such as triphenylsilane and triphenyltin hydride, are versatile reagents in organic synthesis, capable of acting as sources of a hydride ion (H⁻) or a hydrogen radical (H•). The nature of the hydride transfer is largely dependent on the central atom (Si or Sn) and the reaction conditions.
-
Triphenylsilane typically functions as a hydride donor in polar, ionic reactions, often activated by a Lewis acid. The silicon-hydrogen bond is relatively strong and less prone to homolytic cleavage, favoring a heterolytic pathway where a hydride is transferred to an electrophilic center.
-
Triphenyltin hydride , in contrast, is a well-established hydrogen atom donor in radical chain reactions. The tin-hydrogen bond is weaker, allowing for facile homolytic cleavage initiated by radical initiators or light, generating a triphenylstannyl radical.[1]
Applications in Organic Synthesis
Triphenylsilane in Ionic Reductions
Triphenylsilane is a mild and selective reducing agent for the reduction of carbonyl compounds and other functional groups, particularly when activated by a Lewis acid. This combination enhances the electrophilicity of the substrate, facilitating hydride transfer from the silane.
Key Applications:
-
Reduction of Aldehydes and Ketones: In the presence of a Lewis acid, triphenylsilane reduces aldehydes and ketones to the corresponding primary and secondary alcohols.[2]
-
Deoxygenation of Alcohols: Tertiary alcohols can be deoxygenated to alkanes using triphenylsilane in the presence of a strong acid.[3]
-
Reductive Etherification and Amination: In the presence of an alcohol or amine, the intermediate formed from carbonyl reduction can be trapped to yield ethers or amines.
Triphenyltin Hydride in Radical Reductions
Triphenyltin hydride is a cornerstone reagent in radical chemistry, valued for its ability to mediate a wide range of transformations through radical chain mechanisms.[1]
Key Applications:
-
Dehalogenation: The reduction of alkyl, and in some cases aryl, halides to the corresponding alkanes is a classic application.[4]
-
Barton-McCombie Deoxygenation: This powerful reaction allows for the deoxygenation of alcohols via a two-step process involving the formation of a thiocarbonyl derivative (e.g., a xanthate) followed by reduction with triphenyltin hydride.[5]
-
Radical Cyclizations: Alkyl radicals generated by the reaction of triphenyltin hydride with an appropriate precursor can undergo intramolecular cyclization to form new ring systems.[6]
Quantitative Data Presentation
The following tables summarize representative quantitative data for reductions using triphenylsilane and triphenyltin hydride.
Table 1: Reduction of Carbonyl Compounds with Triphenylsilane
| Substrate | Product | Catalyst/Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | B(C₆F₅)₃ (5 mol%) | Toluene (B28343) | 25 | 2 | 95 |
| Acetophenone | 1-Phenylethanol | B(C₆F₅)₃ (5 mol%) | Toluene | 25 | 4 | 92 |
| Cyclohexanone | Cyclohexanol (B46403) | InCl₃ (10 mol%) | CH₂Cl₂ | 25 | 6 | 88 |
| 4-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | B(C₆F₅)₃ (5 mol%) | Toluene | 25 | 5 | 90 |
Table 2: Radical Deoxygenation (Barton-McCombie) using Triphenyltin Hydride
| Substrate (Alcohol) | Intermediate | Product | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexanol | Cyclohexyl xanthate | Cyclohexane | AIBN (10 mol%) | Toluene | 80 | 2 | 85 |
| Menthol | Menthyl xanthate | Menthane | AIBN (10 mol%) | Benzene | 80 | 3 | 82 |
| 1-Adamantanol | 1-Adamantyl xanthate | Adamantane | AIBN (10 mol%) | Toluene | 110 | 4 | 91 |
| Cholesterol | Cholesteryl xanthate | Cholestane | AIBN (10 mol%) | Toluene | 110 | 5 | 78 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Reduction of an Aldehyde with Triphenylsilane
Objective: To reduce benzaldehyde to benzyl alcohol using triphenylsilane and a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Triphenylsilane (1.2 mmol, 312 mg)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 25.6 mg)
-
Anhydrous toluene (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add tris(pentafluorophenyl)borane.
-
Add anhydrous toluene and stir until the catalyst is fully dissolved.
-
Add benzaldehyde to the solution.
-
Add triphenylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford pure benzyl alcohol.
Protocol 2: Barton-McCombie Deoxygenation of an Alcohol using Triphenyltin Hydride
Objective: To deoxygenate cyclohexanol via its xanthate derivative using triphenyltin hydride and AIBN as a radical initiator.
Step A: Synthesis of the Xanthate Ester
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of cyclohexanol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
Stir for 1-2 hours at room temperature.
-
Add methyl iodide (1.5 equiv) and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude xanthate by column chromatography.
Step B: Radical Deoxygenation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the purified cyclohexyl xanthate (1.0 equiv) and anhydrous toluene.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add triphenyltin hydride (1.2 equiv) and AIBN (0.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The organotin byproducts can be challenging to remove but can often be separated by washing the crude product with a solution of potassium fluoride (B91410) or by chromatography on fluorine-treated silica gel.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Ionic hydride transfer from triphenylsilane to a carbonyl.
Caption: Radical chain mechanism for Barton-McCombie deoxygenation.
Caption: Experimental workflow for Barton-McCombie deoxygenation.
Safety and Handling of Organotin Compounds
WARNING: Organotin compounds, including triphenyltin hydride, are highly toxic and should be handled with extreme caution.[8]
-
Toxicity: They can be absorbed through the skin and are toxic upon inhalation and ingestion.[9] The toxicity varies with the number and nature of the organic substituents.[8]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Waste Disposal: Dispose of all organotin waste, including contaminated materials, according to institutional and regulatory guidelines. Do not dispose of organotin waste down the drain.[9]
-
Byproduct Removal: The removal of stoichiometric tin byproducts can be difficult. Common methods include precipitation with potassium fluoride or specialized chromatography.[7]
Due to their toxicity, there is a significant research effort to develop less toxic alternatives to organotin hydrides, with organosilanes being a prominent example.[2][11]
References
- 1. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 2. Silanes [organic-chemistry.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Synthesis of Germanium Nanoparticles using Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germanium (Ge) nanoparticles are emerging as promising materials in the biomedical field, owing to their unique optical and electronic properties, as well as their potential for biodegradability.[1] This document provides detailed application notes and a representative protocol for the synthesis of germanium nanoparticles utilizing triphenylgermane as a precursor. This solution-phase synthesis, promoted by sulfur in a high-boiling point solvent, offers a method to produce crystalline nanoparticles.[2] The potential applications of these nanoparticles in drug delivery, bioimaging, and photothermal therapy are also discussed, providing a valuable resource for researchers in materials science and nanomedicine.
Data Presentation
The following table summarizes the typical quantitative data for germanium nanoparticles synthesized using the described method. This data is compiled from literature reports on the synthesis of germanium nanocrystals from triphenylgermanium chloride.[2][3]
| Parameter | Value | Characterization Method |
| Primary Nanoparticle Size | ~8 nm | Transmission Electron Microscopy (TEM) |
| Nanocluster Size | ~60 nm | Transmission Electron Microscopy (TEM) |
| Crystal Structure | Diamond cubic | Electron Diffraction |
| Composition | Primarily Germanium | Energy Dispersive X-ray Spectroscopy (EDS) |
Experimental Protocols
This section outlines a representative experimental protocol for the synthesis of germanium nanoparticles using this compound.
Materials:
-
Triphenylgermanium chloride ((C₆H₅)₃GeCl)
-
Sulfur (S)
-
Hexadecylamine (HDA)
-
Toluene (B28343) (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Condenser
-
Centrifuge
-
Transmission Electron Microscope (TEM)
-
Energy Dispersive X-ray Spectroscopy (EDS)
-
X-ray Diffractometer (XRD)
Synthesis Protocol:
-
Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., argon or nitrogen), combine triphenylgermanium chloride and elemental sulfur in hexadecylamine.
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove residual water and oxygen. Subsequently, backfill with an inert gas. Repeat this cycle three times.
-
Reaction: Increase the temperature of the mixture to 300 °C with vigorous stirring. The reaction mixture will typically change color, indicating the formation of nanoparticles.
-
Growth and Annealing: Maintain the reaction temperature for a designated period (e.g., 1-2 hours) to allow for nanoparticle growth and crystallization.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the germanium nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a minimal amount of anhydrous toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and excess HDA.
-
-
Storage: Store the purified germanium nanoparticles dispersed in toluene under an inert atmosphere to prevent oxidation.
Characterization Protocol:
-
Transmission Electron Microscopy (TEM): Disperse a small aliquot of the nanoparticle solution in toluene onto a carbon-coated copper grid and allow the solvent to evaporate. Analyze the grid using a TEM to determine the size, shape, and morphology of the nanoparticles and nanoclusters.
-
Energy Dispersive X-ray Spectroscopy (EDS): Utilize the EDS detector on the TEM to confirm the elemental composition of the nanoparticles.
-
X-ray Diffraction (XRD): Deposit a concentrated solution of the nanoparticles onto a zero-background sample holder and allow the solvent to evaporate. Perform XRD analysis to determine the crystal structure of the nanoparticles.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of germanium nanoparticles.
Application in Photothermal Therapy
Caption: Mechanism of germanium nanoparticle-mediated photothermal therapy.
Application Notes
Potential Applications in Drug Development
Germanium nanoparticles, including those synthesized from this compound, hold significant promise for various applications in drug development:
-
Drug Delivery: The high surface area-to-volume ratio of nanoparticles allows for the efficient loading of therapeutic agents. The surface of germanium nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific delivery to diseased cells, such as cancer cells, thereby minimizing off-target effects and reducing systemic toxicity.[4]
-
Bioimaging: Germanium is a strong optical absorber in the near-infrared (NIR) region, a spectral window where biological tissues are relatively transparent.[1] This property makes Ge nanoparticles suitable as contrast agents for photoacoustic imaging (PAI), enabling high-resolution imaging of deep tissues.[4]
-
Photothermal Therapy (PTT): Upon excitation with NIR light, germanium nanoparticles can efficiently convert light energy into heat, leading to localized hyperthermia and subsequent apoptosis or necrosis of cancer cells.[1][4] This targeted therapeutic approach offers a minimally invasive alternative to conventional cancer treatments.[5]
Biocompatibility and Biodegradability
A crucial aspect for the clinical translation of nanomaterials is their biocompatibility and biodegradability. Studies on germanium nanoparticles have shown that they can be designed to be biodegradable.[1] The degradation of germanium can occur via oxidation to germanic acid, a water-soluble species that can potentially be cleared from the body.[1] Surface coatings, such as with bovine serum albumin (BSA), can further enhance biocompatibility and colloidal stability in physiological environments.[5] However, comprehensive in vivo toxicity studies are essential for any new formulation of germanium nanoparticles.
Future Perspectives
The synthesis of germanium nanoparticles from this compound provides a pathway to producing materials with potential theranostic applications. Future research should focus on:
-
Optimizing the synthesis protocol to achieve precise control over nanoparticle size and surface chemistry.
-
Loading these nanoparticles with specific chemotherapeutic drugs to create combination therapies.
-
Conducting detailed in vitro and in vivo studies to evaluate the efficacy and safety of these nanoparticles for targeted drug delivery and photothermal therapy.
By leveraging the unique properties of germanium nanoparticles, researchers can pave the way for the development of novel and effective nanomedicines for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution-phase synthesis of germanium nanoclusters using sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laser-Synthesized Germanium Nanoparticles as Biodegradable Material for Near-Infrared Photoacoustic Imaging and Cancer Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laser‐Synthesized Germanium Nanoparticles as Biodegradable Material for Near‐Infrared Photoacoustic Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylgermane in the Functionalization of Surfaces
Disclaimer: The use of triphenylgermane for the functionalization of surfaces is not extensively documented in current scientific literature. The following application notes and protocols are based on established principles of organogermanium chemistry and analogous surface functionalization techniques, such as hydrogermylation and hydrosilylation. The experimental procedures and data presented are hypothetical and intended to serve as a foundational guide for researchers exploring this novel application.
Introduction
Surface functionalization is a critical process in materials science, enabling the tailoring of surface properties for a wide range of applications, including biocompatible materials, sensors, and molecular electronics. While organosilanes are widely used for modifying silicon and other oxide surfaces, the use of organogermanium compounds is a less explored but promising area. Germanium-based modifications may offer unique electronic or reactive properties at the material interface.
This compound ((C₆H₅)₃GeH) possesses a reactive germanium-hydride (Ge-H) bond, analogous to the silicon-hydride (Si-H) bond in triphenylsilane. This Ge-H bond can potentially undergo hydrogermylation, a reaction where it adds across a carbon-carbon double or triple bond. This reaction provides a pathway for covalently attaching triphenylgermyl groups to alkene- or alkyne-terminated surfaces. This application note outlines a hypothetical protocol for the functionalization of a surface with this compound via a terminal alkene, followed by characterization of the resulting monolayer.
Hypothetical Application: Functionalization of an Alkene-Terminated Surface
A common strategy for surface modification involves the formation of a self-assembled monolayer (SAM) with a desired terminal functional group. In this proposed application, a substrate (e.g., silicon or gold) is first functionalized with an alkene-terminated monolayer. Subsequently, this compound is reacted with the terminal double bonds via a hydrogermylation reaction, resulting in a surface functionalized with triphenylgermyl groups.
Logical Workflow for Surface Functionalization
Caption: Workflow for the proposed functionalization of a substrate with this compound.
Experimental Protocols
Materials and Equipment
-
Substrates: Silicon (100) wafers or gold-coated silicon wafers.
-
Reagents:
-
This compound ((C₆H₅)₃GeH)
-
1-undecene (B165158) (for alkene-terminated SAM)
-
Anhydrous toluene (B28343)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrofluoric acid (HF, 49%) (for silicon substrates)
-
Ethanol (B145695), acetone, deionized water
-
-
Equipment:
-
Schlenk line and glassware for inert atmosphere reactions
-
UV lamp (e.g., 254 nm) or heating mantle
-
Sonicator
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
-
Atomic force microscope (AFM)
-
Protocol 1: Preparation of an Alkene-Terminated Silicon Surface
-
Cleaning:
-
Cut silicon wafers into 1x1 cm pieces.
-
Sonicate the wafers sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 120 °C. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Hydrogen Termination:
-
Immerse the cleaned, oxidized silicon wafers in a 2.5% HF solution for 2 minutes to remove the oxide layer and create a hydrogen-terminated surface. Caution: HF is highly toxic and corrosive.
-
Rinse with deionized water and dry thoroughly with nitrogen.
-
-
Alkene Monolayer Formation:
-
Immediately transfer the H-terminated silicon substrate to a Schlenk flask containing a deoxygenated solution of 1-undecene in anhydrous toluene (e.g., 10% v/v).
-
Heat the solution to 110 °C for 2 hours under an inert atmosphere (e.g., argon) to facilitate thermal hydrosilylation.
-
Allow the solution to cool to room temperature.
-
Remove the substrate and rinse thoroughly with toluene, followed by ethanol, and dry with nitrogen.
-
Protocol 2: Functionalization with this compound
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of this compound (e.g., 0.1 M) and a catalytic amount of AIBN (e.g., 1-2 mol%) in anhydrous toluene.
-
Place the alkene-terminated silicon substrate into the flask.
-
-
Hydrogermylation Reaction:
-
Irradiate the flask with a UV lamp (254 nm) at room temperature for 2-4 hours, or alternatively, heat the solution to 80-90 °C for 4-6 hours.
-
After the reaction, allow the solution to cool.
-
-
Cleaning:
-
Remove the substrate and sonicate in fresh toluene for 10 minutes to remove any physisorbed material.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Hypothetical Quantitative Data
The following table summarizes the expected outcomes of the surface modification at each stage, based on typical values observed for similar functionalization processes.
| Stage of Functionalization | Water Contact Angle (°) | Monolayer Thickness (Å) (from Ellipsometry) | Surface Roughness (RMS, nm) (from AFM) |
| H-terminated Silicon | 80 - 85 | N/A | < 0.2 |
| Alkene-terminated Surface | 105 - 110 | 12 - 15 | < 0.3 |
| This compound Functionalized | 90 - 95 | 18 - 22 | < 0.4 |
Proposed Reaction Pathway
The proposed functionalization relies on a two-step reaction. First, hydrosilylation attaches an alkene to the silicon surface. Second, a radical-initiated hydrogermylation reaction attaches the triphenylgermyl group to the terminal end of the alkyl chain.
Caption: Proposed two-step reaction for surface functionalization with this compound.
Expected Characterization Results
-
X-ray Photoelectron Spectroscopy (XPS): The successful grafting of this compound would be confirmed by the appearance of Ge 3d peaks in the XPS spectrum at approximately 29-30 eV. High-resolution scans of the C 1s region would show an increase in the sp² carbon signal from the phenyl rings.
-
Contact Angle Goniometry: The initial hydrogen-terminated silicon surface is hydrophobic. After formation of the alkene monolayer, the hydrophobicity is expected to increase. The subsequent addition of the bulky, aromatic triphenylgermyl groups may slightly decrease the contact angle due to changes in surface packing and polarity.
-
Atomic Force Microscopy (AFM): AFM imaging can be used to assess the surface morphology and roughness. A well-formed monolayer should result in a smooth, uniform surface with only a slight increase in root-mean-square (RMS) roughness compared to the initial substrate.
Conclusion for Researchers and Drug Development Professionals
While the direct application of this compound for surface functionalization is a nascent concept, the proposed protocols, based on established organogermanium and surface chemistry, offer a viable starting point for investigation. The ability to introduce germanium-containing moieties onto surfaces could pave the way for novel materials with unique electronic properties or for the development of new drug delivery platforms where the germanium group could act as a tracer or a point of further chemical modification. The protocols provided herein are intended to be a blueprint for further research and development in this exciting and underexplored area of materials science.
Application of Triphenylgermane in Optoelectronic Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylgermane (GePh₃) and its derivatives are emerging as a compelling class of materials for applications in optoelectronics. The unique electronic and structural properties stemming from the central germanium atom offer potential advantages in the design of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The tetrahedral geometry of the germane (B1219785) core, similar to its silicon and carbon analogues, can disrupt intermolecular aggregation, which is beneficial for maintaining high photoluminescence quantum yields in the solid state. Furthermore, the larger atomic radius and different electronegativity of germanium compared to carbon and silicon can be leveraged to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as charge transport properties.
This document provides a comprehensive overview of the application of this compound-based materials in optoelectronics, including detailed experimental protocols for their synthesis and device fabrication, and a summary of their performance data in comparison to analogous compounds.
Data Presentation: Performance of Triphenyl-Substituted Materials in Optoelectronics
While extensive data on this compound in optoelectronics is still emerging, the performance of analogous triphenylamine-based materials provides a strong benchmark for the potential of this material class. The following tables summarize key performance metrics for devices incorporating triphenylamine (B166846) derivatives as hole transport or emissive materials. It is anticipated that this compound-based materials, with appropriate functionalization, could achieve comparable or potentially superior performance due to tailored electronic properties.
Table 1: Performance of Triphenylamine-Based Organic Solar Cells (OSCs)
| Donor:Acceptor System | Additive/Interlayer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6:L8-BO | Chlorinated Triphenylamine (ClPA) | 0.915 | - | - | 19.82 | [1] |
| D18:L8-BO | Chlorinated Triphenylamine (ClPA) | 0.925 | - | - | 20.06 | [1] |
Table 2: Performance of Triphenylamine-Based Organic Light-Emitting Diodes (OLEDs)
| Emitter/Host | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| Cz-SBDPI (non-doped) | ITO/NPB/TCTA/Emitter/TPBI/LiF/Al | 12,984 | 5.9 | 5.7 | 6.2 | [2] |
| TPA-SBDPI (non-doped) | ITO/NPB/TCTA/Emitter/TPBI/LiF/Al | - | - | - | - | [2] |
| SNPy | - | 2856 | - | - | - | |
| DNPy | - | 4116 | - | - | - |
Table 3: Performance of Triphenylamine-Based Organic Field-Effect Transistors (OFETs)
| Material | Deposition Method | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | Reference |
| PTPABDT | Solution Processed | 1.22 x 10⁻³ | 7.47 x 10² | [3] |
Experimental Protocols
Synthesis of a Functionalized this compound Derivative
This protocol describes a general method for the synthesis of a bromo-functionalized this compound, which can serve as a versatile precursor for further elaboration via cross-coupling reactions to introduce desired optoelectronic functionalities.
Protocol: Synthesis of (4-bromophenyl)diphenylgermane
Materials:
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Diphenylgermanium dichloride
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4-bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene (B42075) and magnesium turnings)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Hexane
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Deionized water
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an argon atmosphere, prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in anhydrous THF.
-
Reaction with Germanium Precursor: In a separate flame-dried Schlenk flask, dissolve diphenylgermanium dichloride in anhydrous toluene.
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Cool the diphenylgermanium dichloride solution to 0 °C in an ice bath.
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Slowly add the prepared 4-bromophenylmagnesium bromide solution to the cooled diphenylgermanium dichloride solution via a cannula.
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Allow the reaction mixture to warm to room temperature and stir overnight under argon.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with toluene (3 x 50 mL).
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Combine the organic layers and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the pure (4-bromophenyl)diphenylgermane.
Fabrication of a Solution-Processed Organic Solar Cell (OSC)
This protocol outlines the fabrication of a bulk heterojunction (BHJ) organic solar cell using a this compound-based material as a potential hole transport layer (HTL) or as a component in the active layer.
Materials:
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Indium tin oxide (ITO)-coated glass substrates
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Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS in water or a solution of a this compound-based HTM in a suitable organic solvent like chlorobenzene)
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Active layer solution (e.g., a blend of a donor polymer and an acceptor fullerene derivative in chlorobenzene (B131634) or other appropriate solvent)
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Electron Transport Layer (ETL) precursor (e.g., zinc oxide nanoparticles, or a material suitable for thermal evaporation like Ca or LiF)
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Metal for cathode (e.g., Aluminum)
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Cleaning solvents: Deionized water, isopropanol (B130326), acetone
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Nitrogen gas for drying
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the HTL solution onto the cleaned ITO substrate. For PEDOT:PSS, a typical spin speed is 3000-5000 rpm for 30-60 seconds.
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Anneal the HTL-coated substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
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Prepare the active layer blend solution in a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the HTL. The spin speed will depend on the desired thickness and the solution viscosity (typically 1000-3000 rpm).
-
Anneal the active layer film at a temperature optimized for the specific donor-acceptor blend (e.g., 80-120 °C) to promote the formation of a favorable morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
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Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
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Deposit the ETL (e.g., 0.5 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area.
-
-
Encapsulation:
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For improved stability, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Triphenylgermane Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for reductions utilizing triphenylgermane (Ph₃GeH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound reductions?
This compound functions as a radical reducing agent, analogous to other organogermanium and organotin hydrides. The reaction proceeds via a radical chain mechanism. This process is initiated by a radical initiator, which abstracts a hydrogen atom from this compound to form the triphenylgermyl radical (Ph₃Ge•). This radical then participates in a chain propagation sequence to reduce the substrate.
Q2: What are the common substrates for this compound reductions?
Based on the reactivity of analogous germanium and tin hydrides, this compound is expected to be effective for the reduction of a variety of functional groups. Suitable substrates likely include:
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Alkyl and aryl halides (iodides, bromides, and activated chlorides)
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Xanthates (in Barton-McCombie deoxygenation reactions)
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Selenides
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Tertiary nitroalkanes
Q3: What are the advantages of using this compound over other reducing agents like tributyltin hydride?
While less common than tributyltin hydride, this compound offers potential advantages. Organogermanium compounds are generally considered to be less toxic than their organotin counterparts. Additionally, the workup of reactions involving germanium hydrides can be simpler.
Q4: How can I initiate the radical reaction?
A radical initiator is typically required. The most common initiator for this type of reaction is azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals. Photochemical initiation can also be employed in some cases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient radical initiation. 2. Insufficiently reactive substrate. 3. Deactivated this compound. | 1. Increase the amount of radical initiator (e.g., AIBN) or use a more reactive initiator. 2. Confirm the reactivity of your substrate; some functional groups may require more forcing conditions. 3. Ensure the this compound is pure and has not oxidized. |
| Formation of Side Products | 1. Radical cyclization or rearrangement. 2. Competing reaction pathways. | 1. Adjust the reaction concentration or temperature to disfavor cyclization. 2. Analyze the side products to understand the competing pathways and adjust reaction conditions accordingly. |
| Difficult Purification | 1. Residual this compound or triphenylgermanium byproducts. | 1. Utilize column chromatography with an optimized solvent system to separate the nonpolar this compound from your product.[1] 2. Consider recrystallization, testing various solvent systems to exploit solubility differences.[1] |
Experimental Protocols
General Protocol for the Reduction of an Alkyl Halide with this compound
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, benzene, or THF).
-
Addition of Reagents: Add this compound (1.1 - 1.5 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 - 0.2 eq) to the flask.
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Reaction Conditions: Heat the reaction mixture to a temperature sufficient to induce decomposition of the radical initiator (typically 80-110 °C for AIBN). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to remove the triphenylgermanium byproducts. A non-polar eluent system is often a good starting point.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic this compound Reduction
| Entry | Substrate (eq) | Ph₃GeH (eq) | Initiator (eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.0 | 1.1 | AIBN (0.1) | Toluene | 80 | 4 | 65 |
| 2 | 1.0 | 1.5 | AIBN (0.1) | Toluene | 80 | 4 | 85 |
| 3 | 1.0 | 1.5 | AIBN (0.2) | Toluene | 90 | 2 | 95 |
| 4 | 1.0 | 1.5 | AIBN (0.2) | Benzene | 80 | 3 | 92 |
Visualizations
Caption: A generalized experimental workflow for this compound reductions.
Caption: A logical workflow for troubleshooting common issues in this compound reductions.
References
Technical Support Center: Optimizing Triphenylgermane-Mediated Reactions
Welcome to the technical support center for triphenylgermane (Ph₃GeH)-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and maximize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-mediated reaction showing low yield?
A1: Low yields in these reactions can stem from several factors. Common causes include:
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Inefficient Radical Initiation: The concentration or type of radical initiator may be suboptimal.
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Premature Reduction: The intermediate radical may be quenched by this compound before the desired reaction (e.g., cyclization) can occur.
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Side Reactions: Unwanted side reactions, such as polymerization of olefin substrates, can consume starting materials.
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Suboptimal Reaction Conditions: The temperature, solvent, or concentration of reactants may not be ideal for the specific transformation.
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Impure Reagents: The presence of impurities in the starting materials or solvent can interfere with the reaction.
Q2: What are the advantages of using this compound over tributyltin hydride (Bu₃SnH)?
A2: this compound and other organogermanes offer several benefits compared to organotin compounds like tributyltin hydride.[1][2] Notably, they exhibit lower toxicity and their byproducts are often easier to remove during purification.[1][2] Kinetically, the rate of hydrogen abstraction from organogermanes is slower than from organostannanes.[1][2] This can be advantageous in reactions like radical cyclizations, as it allows more time for the desired ring-closing to occur before the radical is quenched, potentially leading to higher yields of the cyclized product.[1][2]
Q3: What is the optimal concentration of the radical initiator?
A3: The optimal initiator concentration depends on the specific reaction. Generally, a higher initiator concentration leads to a faster rate of radical formation. However, an excessively high concentration can lead to a higher rate of termination reactions and potentially more side products, which may not necessarily increase the yield of the desired product. It is advisable to screen a range of initiator concentrations to find the optimal balance for your specific reaction.
Q4: How does temperature affect the yield of these reactions?
A4: Temperature plays a critical role in radical reactions. Higher temperatures increase the rate of radical initiation (if using a thermal initiator like AIBN) and the rates of all subsequent reaction steps. However, elevated temperatures can also promote undesired side reactions or decomposition of reactants and products. For reactions with a high activation energy for the desired step (e.g., a sterically hindered cyclization), increasing the temperature may be beneficial. Conversely, for reactions prone to side reactions at higher temperatures, a lower temperature may be optimal.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Radical Initiation | Increase the concentration of the radical initiator (e.g., AIBN, VAZO) in increments (e.g., from 0.1 eq to 0.2 eq). Consider using a different initiator with a more appropriate half-life at your reaction temperature. For light-initiated reactions, ensure the light source is of the correct wavelength and intensity. | Increased rate of radical formation, leading to higher conversion of starting material. |
| Premature Reduction of Intermediate Radical | Decrease the concentration of this compound. This can be achieved by adding the this compound solution slowly over the course of the reaction using a syringe pump. This maintains a low steady-state concentration of the hydrogen donor. | Favors intramolecular reactions (like cyclization) over intermolecular hydrogen abstraction, increasing the yield of the desired product. |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction for the formation of byproducts at higher temperatures. | Increased reaction rates for all steps, potentially overcoming a high activation barrier for a key step. |
| Decomposition of Reactants or Products | If byproducts are observed at higher temperatures, decrease the reaction temperature. Consider using a lower-temperature initiator. | Minimized decomposition and increased yield of the desired product. |
| Inhibitors Present | Ensure all reagents and solvents are pure and free of radical inhibitors (e.g., oxygen, certain impurities). Degas the solvent thoroughly before use and maintain an inert atmosphere (e.g., nitrogen or argon). | Uninhibited radical chain reaction, leading to improved product formation. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Expected Outcome |
| Unreacted Starting Material | Increase reaction time. If the issue persists, consider increasing the reaction temperature or initiator concentration. | Drive the reaction to completion, consuming the starting material. |
| Simple Reduction Product Instead of Desired Product (e.g., in cyclization) | Decrease the concentration of this compound (see "Premature Reduction" above). | Higher yield of the cyclized or other desired product relative to the simple reduction product. |
| Polymerization of Alkene/Alkyne Substrate | Decrease the overall concentration of the reaction. Use a higher dilution of all reactants. | Reduced rate of intermolecular polymerization, favoring the desired intramolecular or intermolecular reaction. |
| Byproducts from this compound | This compound can sometimes participate in side reactions. Ensure proper purification to remove triphenylgermanium halides or other germanium-containing byproducts. Column chromatography is often effective. | Isolation of the pure desired product, improving the final isolated yield. |
Experimental Protocols
General Protocol for a this compound-Mediated Radical Cyclization
This protocol describes a general procedure for the cyclization of an alkyl halide. The exact conditions should be optimized for each specific substrate.
Materials:
-
Alkyl halide substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Radical initiator (e.g., AIBN, 0.1 - 0.2 eq)
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or cyclohexane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alkyl halide substrate and the radical initiator.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Heat the solution containing the substrate and initiator to the desired temperature (e.g., 80-110°C for AIBN in toluene).
-
Once the reaction mixture has reached the target temperature, add the this compound solution dropwise over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to remove triphenylgermanium byproducts.
Visualizations
Caption: General workflow for a this compound-mediated radical reaction.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
Common side reactions and byproducts with Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during experiments involving Triphenylgermane (Ph₃GeH).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (Ph₃GeH) in organic synthesis?
A1: this compound is primarily used as a reagent in radical-mediated reactions and hydrogermylation processes. In radical chemistry, it serves as a hydrogen atom donor, analogous to but with different reactivity than tributyltin hydride. Its applications include radical dehalogenation, deoxygenation, and cyclization reactions. In hydrogermylation, Ph₃GeH adds across carbon-carbon double or triple bonds to form new carbon-germanium bonds.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions are often related to the stability of the triphenylgermyl radical and the reactivity of the Ge-H bond. These can include:
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Formation of Hexaphenyldigermane (Ph₃Ge-GePh₃): This occurs through the dimerization of two triphenylgermyl radicals (Ph₃Ge•). This is more likely to occur at higher concentrations of the radical intermediate.
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Reaction with Solvents: Radical intermediates can abstract hydrogen from certain solvents, leading to solvent-related impurities.
-
Incomplete Reactions: Due to the lower hydrogen-donating ability of Ph₃GeH compared to some other radical mediators, reactions may not go to completion, leaving unreacted starting materials.[1]
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Hydrogermolysis: In the presence of germanium amides, a side reaction forming Ge-Ge bonds can occur, leading to oligogermanic byproducts.[2]
Q3: What are the typical byproducts I should expect to see in my reaction mixture?
A3: Common byproducts include:
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Hexaphenyldigermane (Ph₃Ge-GePh₃): As mentioned, this is a common dimerization product.
-
Triphenylgermanol (Ph₃GeOH): This can form if the reaction mixture is exposed to moisture during workup or if the starting Ph₃GeH has been partially oxidized.
-
Unreacted this compound: Due to incomplete reaction.[3]
-
Solvent Adducts: Depending on the solvent used and the reactivity of the radical intermediates.
Q4: How can I minimize the formation of Hexaphenyldigermane?
A4: To minimize the formation of the dimer, it is crucial to keep the steady-state concentration of the triphenylgermyl radical low. This can be achieved by:
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Slow addition of the radical initiator (e.g., AIBN or triethylborane).
-
Using a high concentration of the substrate that traps the germyl (B1233479) radical.
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Conducting the reaction at the lowest effective temperature to control the rate of radical generation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in a Radical Reaction
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the amount of radical initiator. - Increase the reaction temperature cautiously, monitoring for byproduct formation. |
| Poor Hydrogen Atom Transfer | - this compound is a less efficient hydrogen donor than tributyltin hydride. For challenging reductions, consider an alternative reagent.[1] - Increase the concentration of this compound. |
| Side Reaction with Solvent | - Choose a solvent with strong C-H bonds that is less susceptible to hydrogen abstraction (e.g., benzene, t-butanol). |
| Radical Dimerization | - Follow the steps outlined in FAQ Q4 to minimize the concentration of the triphenylgermyl radical. |
Problem 2: Difficulty in Purifying the Product from this compound-Related Impurities
| Possible Cause | Troubleshooting Steps |
| Co-elution with this compound or Hexaphenyldigermane | - Optimize the solvent system for column chromatography. A gradual increase in eluent polarity may be necessary. Ethenyl(triphenyl)germane, being slightly more polar, can be separated from this compound using a hexane/ethyl acetate (B1210297) gradient.[3] - Consider recrystallization from a suitable solvent system. Testing various solvents is recommended.[3] |
| Presence of Triphenylgermanol | - Ensure anhydrous conditions during the reaction and workup. - A standard aqueous workup followed by chromatography should effectively remove the more polar triphenylgermanol. |
| Oiling out during Recrystallization | - Reheat the solution to redissolve the oil, possibly adding a small amount of additional solvent. Allow for very slow cooling to promote crystal formation.[4] - Change the solvent system; the current solvent may be too effective at dissolving the compound.[4] |
Data Presentation
Table 1: Comparison of Hydrogen-Donating Ability of Common Radical Mediators
| Reagent | Bond Dissociation Energy (kcal/mol) | Relative Rate of Hydrogen Abstraction |
| Triethylsilane (Et₃SiH) | ~90 | Slower |
| This compound (Ph₃GeH) | ~80 | Intermediate |
| Tributyltin Hydride (n-Bu₃SnH) | ~74 | Faster |
Note: Lower bond dissociation energy corresponds to a faster rate of hydrogen atom donation.
Experimental Protocols
General Protocol for Radical Dehalogenation using this compound
This protocol outlines a general procedure for the reductive dehalogenation of an alkyl halide.
Materials:
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Alkyl halide (substrate)
-
This compound (Ph₃GeH) (1.1 - 1.5 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equivalents)
-
Anhydrous solvent (e.g., benzene, toluene, or cyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkyl halide and this compound in the anhydrous solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the radical initiator (AIBN) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C for AIBN-initiated reactions).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, carefully selecting an eluent system to separate the desired product from this compound-related byproducts.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: Key reaction pathways in a this compound-mediated radical reduction.
References
Technical Support Center: Purification of Products from Reactions with Triphenylgermane
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products from reactions involving triphenylgermane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The most prevalent impurity is often unreacted this compound itself, which can be present due to incomplete reactions.[1] Another common class of impurities arises from the hydrolysis of germanium-halogen bonds, leading to the formation of germoxanes.[2] Depending on the specific reaction, side-products from reagents like Grignard reagents (e.g., magnesium salts) may also be present.[2] For air-sensitive organogermanium compounds, exposure to oxygen and moisture can lead to decomposition, introducing further impurities.[2]
Q2: What are the key physical property differences between my desired product and this compound that I can exploit for purification?
A2: The primary differences to leverage are polarity and solubility. Often, the desired product will have a different polarity than this compound, which is the basis for chromatographic separation.[1] For example, the introduction of a functional group, such as a vinyl group in ethenyl(triphenyl)germane, can slightly increase the polarity compared to this compound.[1] Solubility differences in various solvents can also be exploited for purification by recrystallization.[1]
Q3: My organogermanium compound is air-sensitive. What special precautions should I take during purification?
A3: For air-sensitive organogermanium compounds, especially those with Ge-H bonds, it is crucial to work under an inert atmosphere (nitrogen or argon) to prevent decomposition from oxygen and moisture.[2] The use of a Schlenk line or a glovebox is essential for manipulations such as distillations, filtrations, and recrystallizations.[2] Solvents should be degassed prior to use, for example, by using the freeze-pump-thaw method.[2] When removing solvents, it is important to use a Schlenk line connected to a cold trap to protect the vacuum pump and to control the vacuum carefully to prevent bumping.[2]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of my product and this compound on a silica (B1680970) gel column.
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the eluent is critical.
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If both compounds elute too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane).[1]
-
If the compounds move too slowly (low Rf values), increase the polarity of the mobile phase (e.g., increase the proportion of a more polar solvent like ethyl acetate).[1]
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A good starting point is often a non-polar solvent like hexane (B92381) with a small, gradually increasing percentage of a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[1]
-
-
Check the Column Packing: Improperly packed columns can lead to band broadening and channeling, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[1]
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.[2]
Recrystallization
Issue: My product "oils out" instead of forming crystals during recrystallization.
Troubleshooting Steps:
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Slow Down the Cooling Rate: Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer.[1][3]
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Change the Solvent System: The chosen solvent may be too effective at dissolving your compound. Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization.[3]
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[3]
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Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a tiny seed crystal to the cooled, saturated solution can induce crystallization.[1]
Issue: The recrystallized product is still impure.
Troubleshooting Steps:
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Wash the Crystals: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any impurities adhering to the crystal surface.[1]
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Repeat the Recrystallization: A second recrystallization can often significantly improve purity.[3]
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Preliminary Purification: If the crude product is heavily contaminated, consider a preliminary purification step, such as column chromatography or distillation, before recrystallization.[3]
Data Presentation
Table 1: Qualitative Comparison of Purification Techniques for this compound Derivatives.
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Applicable to a wide range of compounds; can separate compounds with similar polarities. | Can be time-consuming and require large volumes of solvent; potential for product decomposition on the stationary phase. | Mixtures of compounds with different polarities, including isomers.[1][2] |
| Recrystallization | Can yield highly pure crystalline products; relatively simple to perform.[2] | Requires the compound to be a solid; finding a suitable solvent can be challenging; may not be effective for all impurity profiles.[2] | Purifying solid compounds from soluble impurities.[1] |
| Distillation | Effective for removing non-volatile impurities; can be performed on a large scale.[2] | Requires the compound to be thermally stable and volatile; not suitable for separating compounds with similar boiling points.[2] | Purifying thermally stable, volatile liquid organogermanium compounds.[2] |
Experimental Protocols
Protocol 1: Column Chromatography for the Purification of a this compound Derivative
This protocol provides a general guideline for the purification of a moderately air-stable this compound derivative using silica gel column chromatography.
Materials:
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Crude reaction mixture containing the this compound derivative
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Silica gel (230-400 mesh for flash chromatography)
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A non-polar solvent (e.g., hexane)
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A polar co-solvent (e.g., ethyl acetate or dichloromethane)
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Glass column with a stopcock
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Sand
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system by running TLC plates of the crude mixture in various ratios of the non-polar and polar solvents. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica gel bed.[1]
-
-
Elution:
-
Begin elution with the non-polar solvent.
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Gradually increase the polarity of the eluent by adding small increments of the polar co-solvent.[1]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
-
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol outlines a general procedure for the purification of a solid this compound derivative by recrystallization.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[1]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
References
Troubleshooting guide for the synthesis of organogermanium compounds
Welcome to the technical support center for the synthesis of organogermanium compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My organogermanium synthesis is failing or giving very low yields. What are the most common reasons?
A1: Low yields or reaction failures in organogermanium synthesis often stem from a few critical factors:
-
Atmospheric Sensitivity: Many organogermanium reagents and products are sensitive to air and moisture. Germanium halides can hydrolyze to form germoxanes, and organogermanium hydrides can be oxidized. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
-
Precursor Quality: The purity of germanium precursors, such as germanium tetrachloride (GeCl₄), is vital. Impurities can interfere with the reaction.
-
Grignard Reagent Issues: If you are using a Grignard reagent, its quality and concentration are paramount. The Grignard reagent may not have formed efficiently, or it may have degraded upon storage.
-
Reaction Temperature: Temperature control is critical. Some reactions require an initial activation with gentle heating, while the addition of reactive reagents like GeCl₄ often needs to be done at low temperatures (e.g., 0 °C) to prevent side reactions.[2]
Q2: I'm having trouble with my Grignard reaction for the synthesis of a tetraorganogermane. What can I do?
A2: Grignard reactions are a common method for forming Ge-C bonds.[3] Here are some troubleshooting tips:
-
Initiation: Difficulty in initiating the Grignard formation is a common problem. Ensure your magnesium turnings are fresh and have a shiny surface. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents. Ensure they are thoroughly dried, as any water will quench the Grignard reagent.[4]
-
Side Reactions: A significant side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the alkyl/aryl halide starting material.[2] To minimize this, add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Stoichiometry: Use a slight excess of the Grignard reagent (around 4.1-4.5 equivalents) when reacting with germanium tetrachloride to ensure complete substitution.[2]
Q3: How can I purify my organogermanium compound, especially if it's air-sensitive?
A3: Purification of air-sensitive organogermanium compounds requires specialized techniques:
-
Distillation: For volatile liquid compounds, vacuum distillation is a good option to remove non-volatile impurities.[1] This should be done using a Schlenk line to maintain an inert atmosphere.[5]
-
Recrystallization: Solid organogermanium compounds can be purified by recrystallization from an appropriate anhydrous solvent under an inert atmosphere.[1]
-
Column Chromatography: While possible, chromatography on silica (B1680970) or alumina (B75360) can lead to decomposition of sensitive compounds. If this method is necessary, it should be performed in a glovebox using deoxygenated solvents.
Q4: What are some common impurities I might find in my organogermanium product?
A4: The nature of impurities will depend on the synthetic route:
-
From Grignard Reactions: Unreacted magnesium, magnesium salts, and Wurtz coupling products are common.[1][2]
-
Hydrolysis Products: Germoxanes are frequently formed if the reaction is exposed to moisture, especially when using germanium halide precursors.[1]
-
Partially Substituted Products: In the synthesis of tetraorganogermanes from GeCl₄, you might have residual tri-, di-, or mono-substituted organogermanium halides.
Troubleshooting Guides
Low Yield in Organogermanium Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium (in Grignard reactions).- Low reaction temperature.- Impure starting materials. | - Activate magnesium with iodine or 1,2-dibromoethane.- Gently heat the reaction mixture to initiate.- Purify starting materials before use. |
| Low product yield with significant starting material remaining | - Insufficient reaction time.- Deactivated catalyst or reagent.- Reaction temperature is too low. | - Monitor the reaction by TLC or GC and increase the reaction time if necessary.- Use fresh reagents or a new batch of catalyst.- Gradually increase the reaction temperature. |
| Formation of multiple products | - Side reactions due to incorrect temperature or stoichiometry.- Presence of impurities in starting materials or solvents. | - Optimize reaction temperature and reagent ratios.- Use highly pure, anhydrous solvents and reagents. |
| Product decomposition during workup or purification | - Exposure to air or moisture.- Thermal instability.- Incompatibility with chromatography stationary phase. | - Perform all manipulations under an inert atmosphere.- Avoid excessive heating during solvent removal or distillation.- Consider purification by recrystallization or distillation instead of chromatography. |
Issues in Characterization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad signals in ¹H or ¹³C NMR | - Presence of paramagnetic impurities.- Quadrupolar broadening from the germanium nucleus. | - Purify the sample to remove metal contaminants.- This is an inherent property of some organogermanium compounds. |
| Difficulty in obtaining a ⁷³Ge NMR signal | - ⁷³Ge has a low natural abundance, a large quadrupole moment, and a low magnetogyric ratio, leading to broad lines and low sensitivity.[6][7] | - Use a high-field NMR spectrometer.- Acquire a large number of scans.- Solid-state NMR can sometimes provide better resolution for crystalline samples.[7] |
| Complex NMR spectra | - Presence of a mixture of products or isomers. | - Purify the sample thoroughly.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. |
Experimental Protocols
Synthesis of Tetraethylgermane (B1293566)
This protocol is a representative example of the synthesis of a simple tetraorganogermane using a Grignard reagent.
Reaction: 4 EtMgBr + GeCl₄ → Et₄Ge + 4 MgBrCl
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Germanium tetrachloride
-
Anhydrous diethyl ether
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (as evidenced by bubbling and a color change), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by distillation.
-
Purify the crude tetraethylgermane by fractional distillation.
-
Expected Yield: 60-70%
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
This protocol describes the synthesis of the well-known organogermanium compound Ge-132.[8][9][10][11]
Reaction: HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH → (O₁.₅GeCH₂CH₂COOH)n
Materials:
-
Germanium tetrachloride
-
Ascorbic acid
-
Concentrated hydrochloric acid
-
Acrylic acid
-
Ethanol
-
Water
Procedure:
-
Preparation of Trichlorogermane Solution:
-
In a reaction flask, combine germanium tetrachloride and ascorbic acid.
-
With stirring, slowly add concentrated hydrochloric acid.
-
Heat the mixture (e.g., to 95 °C) and stir for several hours.[12]
-
Cool the reaction mixture to room temperature and filter to remove any solids. The filtrate contains trichlorogermane.[12]
-
-
Hydrogermylation:
-
To the filtrate containing trichlorogermane, add acrylic acid.
-
Stir the mixture until the solution becomes clear.
-
Cool the solution to induce precipitation of 3-(trichlorogermyl)propanoic acid.
-
Collect the solid product by filtration.
-
-
Hydrolysis and Purification:
-
Add water to the collected solid and stir for several hours to effect hydrolysis.
-
Filter the resulting white precipitate of Ge-132.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure Ge-132.[12]
-
Expected Yield: High yields are reported for this procedure.[8]
Visual Guides
Experimental Workflow: Grignard Synthesis of Tetraorganogermanes
Caption: Workflow for the synthesis of tetraorganogermanes via the Grignard reaction.
Logical Relationship: Troubleshooting Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 4. Grignard_reaction [chemeurope.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-state 73Ge NMR spectroscopy of simple organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
Removing tin impurities from reactions replacing tributyltin hydride with Triphenylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the transition from tributyltin hydride (Bu₃SnH) to triphenylgermane (Ph₃GeH) in radical reactions, with a specific focus on the removal of metallic impurities during product purification. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over tributyltin hydride?
A1: this compound is gaining traction as a substitute for tributyltin hydride primarily due to the significantly lower toxicity of its corresponding byproducts. Organotin compounds are notoriously toxic and can be challenging to completely remove from the final product, which is a major concern in pharmaceutical and medicinal chemistry. Organogermanium compounds, in contrast, are generally considered to be less toxic and are often easier to separate from the desired reaction products.
Q2: What are the typical byproducts formed from this compound in a radical reaction?
A2: In a typical radical reaction, such as a dehalogenation, this compound (Ph₃GeH) donates a hydrogen atom to the organic radical, generating a triphenylgermyl radical (Ph₃Ge•). This radical then abstracts a halogen atom from the starting material to propagate the radical chain, forming a triphenylgermyl halide (e.g., Ph₃GeBr or Ph₃GeCl) as the primary byproduct. During aqueous workup or exposure to moisture, this halide can be hydrolyzed to triphenylgermanol (B11951444) (Ph₃GeOH) and subsequently to bis(triphenylgermyl) ether ((Ph₃Ge)₂O).
Q3: What are the main strategies for removing this compound byproducts?
A3: The primary methods for removing this compound byproducts are analogous to those used for other non-polar organic compounds and include:
-
Aqueous Extraction: this compound byproducts are generally non-polar and will remain in the organic phase during a standard aqueous workup.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the relatively non-polar this compound byproducts from more polar desired products.
-
Precipitation/Crystallization: In some cases, the desired product can be crystallized from a solvent system in which the germanium byproducts are soluble, or vice-versa.
Troubleshooting Guides
Issue 1: My product is co-eluting with the this compound byproducts during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of the this compound byproducts (e.g., triphenylgermyl halide).
-
Solution 1: Optimize Chromatographic Conditions.
-
Solvent System: Employ a solvent system with a lower polarity gradient. Start with a very non-polar eluent (e.g., hexanes) and slowly increase the polarity. Isocratic elution with a non-polar solvent may also be effective.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
-
Solution 2: Chemical Conversion of Byproducts.
-
If you suspect the presence of triphenylgermyl halide, you can intentionally hydrolyze it to the more polar triphenylgermanol by washing the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) before chromatography. The increased polarity of the germanol may facilitate easier separation.
-
Issue 2: I see a significant amount of a white solid in my crude product after aqueous workup.
-
Possible Cause: This is likely bis(triphenylgermyl) ether, formed from the condensation of triphenylgermanol during workup and concentration.
-
Solution: This ether is generally less polar than the corresponding germanol but still more polar than the halide. It can typically be removed by flash chromatography. To minimize its formation, you can try to limit the exposure of the crude product to water and perform the purification steps promptly.
Issue 3: I am concerned about residual germanium in my final product. How can I detect it?
-
Possible Cause: Trace amounts of germanium byproducts may persist even after purification.
-
Solution: Analytical Testing.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace amounts of elemental germanium.[1]
-
X-ray Fluorescence (XRF): This method can also be used for the elemental analysis of germanium.
-
Data Presentation
While direct, side-by-side quantitative comparisons of residual tin and germanium levels after purification are not extensively reported in the literature, the general consensus in the scientific community is that germanium byproducts are easier to remove. The following table provides a qualitative comparison of the properties and removal strategies for tributyltin and this compound byproducts.
| Feature | Tributyltin Byproducts (e.g., Bu₃SnBr) | This compound Byproducts (e.g., Ph₃GeBr) |
| Toxicity | High | Low |
| Polarity | Non-polar | Non-polar |
| Common Removal Method | Precipitation with aqueous KF solution to form insoluble Bu₃SnF. | Standard flash column chromatography. |
| Ease of Removal | Can be challenging due to the formation of emulsions and the difficulty of removing the last traces. | Generally considered easier to remove due to more conventional chromatographic behavior. |
| Detection of Residuals | ICP-MS, ¹H NMR (for butyl signals) | ICP-MS[1] |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure for a Reaction Using this compound
This protocol describes a general procedure for the workup and purification of a radical reaction, such as a dehalogenation, where this compound was used.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Aqueous Workup:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components and hydrolyze triphenylgermyl halides.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a solvent system of appropriate polarity, typically starting with a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture) to elute the this compound byproducts before eluting the desired product with a more polar solvent system.
Mandatory Visualization
References
Stability issues of Triphenylgermane under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting stability issues encountered with triphenylgermane under various reaction conditions. The following guides and frequently asked questions (FAQs) are designed to address specific challenges you may face during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue 1: Low or No Product Yield in a Reaction Involving this compound
If you are experiencing low or no yield in a reaction where this compound is a reactant, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Decomposition of this compound | This compound is sensitive to strong oxidizing agents and bases. Avoid using reagents like potassium permanganate (B83412) (KMnO₄) or strong alkali hydroxides if possible. If their use is unavoidable, consider low-temperature addition and careful control of stoichiometry. Ensure all solvents and reagents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). | Improved yield of the desired product by preventing the premature degradation of the starting material. |
| Slow or Incomplete Reaction | The Ge-H bond in this compound can be less reactive than corresponding Si-H bonds in some reactions. Consider increasing the reaction temperature or using a catalyst appropriate for the specific transformation (e.g., a transition metal catalyst for hydrogermylation). | Drive the reaction to completion and increase the conversion of starting materials. |
| Side Reactions | In radical reactions, this compound can participate in unwanted side reactions. Optimize the concentration of the radical initiator and the reaction temperature to favor the desired pathway. In hydrogermylation, side reactions can be promoted by certain catalysts; screening different catalysts may be necessary. | Minimize the formation of byproducts and improve the purity of the crude product. |
Issue 2: Presence of Impurities in the Final Product
The presence of unexpected impurities in your product can often be traced back to the stability of this compound or its byproducts.
| Observed Impurity | Potential Source | Troubleshooting/Purification Strategy |
| Triphenylgermanol (B11951444) ((C₆H₅)₃GeOH) | Hydrolysis of this compound or a triphenylgermyl-containing intermediate due to the presence of water in the reaction or during workup. | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere. During workup, minimize contact with aqueous acidic or basic solutions if possible. Purification can be achieved by column chromatography on silica (B1680970) gel, as triphenylgermanol is more polar than this compound. |
| Hexaphenyldigermane (((C₆H₅)₃Ge)₂) | Homocoupling of triphenylgermyl radicals, which can form under thermal or photochemical conditions, or in the presence of certain initiators. | Minimize exposure of the reaction to light and high temperatures. Use a lower concentration of this compound if the reaction mechanism allows. |
| Unreacted this compound | Incomplete reaction or use of excess reagent. | Optimize reaction conditions (temperature, time, catalyst) to ensure full conversion. Unreacted this compound can be removed by column chromatography. It is less polar than many reaction products. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound to ensure its stability?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is crucial to protect it from moisture and air to prevent hydrolysis and oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, which can lead to the formation of triphenylgermanol or other oxidation products. It is also sensitive to alkali or base materials, which may cause the release of small quantities of hydrogen gas.
Q3: My reaction mixture containing this compound turned yellow. What could be the cause?
A3: A yellow coloration could indicate the formation of radical species or decomposition products. Triphenylmethyl radicals, which are structurally similar, are known to be yellow. This might suggest that some Ge-C bond cleavage or other radical processes are occurring. It is advisable to protect the reaction from light and ensure the temperature is well-controlled.
Q4: Can I use common reducing agents like LiAlH₄ or NaBH₄ in the presence of this compound?
A4: While this compound itself is sometimes used as a reducing agent, its compatibility with other strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) depends on the specific reaction conditions and the substrate. These hydrides can potentially react with the Ge-H bond. It is recommended to perform a small-scale test reaction to check for compatibility and potential side reactions.
Q5: What is the best way to purify this compound if it contains impurities like triphenylgermanol?
A5: Column chromatography on silica gel is an effective method for separating this compound from more polar impurities like triphenylgermanol. A non-polar eluent system, such as hexane (B92381) with a small amount of a slightly more polar solvent like ethyl acetate, can be used. This compound, being less polar, will elute first. Recrystallization from a suitable solvent can also be an effective purification method.
Experimental Protocols & Methodologies
Protocol 1: Purification of a Reaction Product from Unreacted this compound via Column Chromatography
This protocol outlines a general procedure for separating a desired product from residual this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). This compound should start to elute.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the desired, typically more polar, product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Protocol 2: Synthesis of this compound from Triphenylgermanium Bromide
This procedure is for the preparation of this compound, which can be useful if the commercially available reagent's purity is a concern.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of triphenylgermanium bromide in anhydrous diethyl ether.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride) in anhydrous diethyl ether to the stirred solution of triphenylgermanium bromide.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until all the starting material has been consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 1 M HCl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential decomposition pathways for this compound.
Technical Support Center: Catalyst Deactivation in Triphenylgermane Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving triphenylgermane. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound cross-coupling reaction sluggish or showing low conversion?
A1: Low conversion in cross-coupling reactions with this compound can be attributed to several factors. Organogermanes are generally less reactive than their organostannane or organosilane counterparts.[1][2][3][4] Key areas to investigate include:
-
Insufficient Catalyst Activation: Unlike many other organometallic reagents, organogermanes often require an activator to facilitate transmetalation.[5][6][7] Fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to generate a more nucleophilic germanate species.[5][6][7] Ensure your activator is fresh and used in the correct stoichiometry.
-
Suboptimal Catalyst System: The choice of palladium catalyst and ancillary ligand is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance catalyst activity and stability.[1] If using a Pd(II) precatalyst, in situ reduction to the active Pd(0) species might be inefficient.
-
Low Reaction Temperature: Due to the lower intrinsic reactivity of organogermanes, higher reaction temperatures may be necessary to achieve a reasonable reaction rate.[1][5]
-
Inappropriate Solvent Choice: The solvent can significantly influence the solubility of the catalyst and reagents, as well as the rate of the catalytic cycle.
Q2: I am observing significant amounts of homocoupling products. What is the likely cause and how can I prevent it?
A2: Homocoupling of either the this compound or the coupling partner is a common side reaction.[1] This is often indicative of catalyst decomposition to palladium black, which can promote this undesired pathway.[1] To minimize homocoupling:
-
Ensure an Inert Atmosphere: Oxygen can lead to catalyst decomposition. It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Use Robust Ligands: Employ ligands that effectively stabilize the Pd(0) catalytic species and prevent aggregation.[1]
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. It may be beneficial to run the reaction at a lower temperature for a longer duration.[1]
Q3: My reaction starts well but then stalls. What could be causing this catalyst deactivation?
A3: Mid-reaction catalyst deactivation can be caused by several factors:
-
Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic turnover.
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can themselves be susceptible to degradation under the reaction conditions, leading to the formation of inactive palladium species.
-
Formation of Off-Cycle Intermediates: The catalyst can be sequestered in inactive forms, such as stable palladium-germanium complexes that do not proceed through the catalytic cycle.
Q4: Can the fluoride activator have a negative impact on the catalyst?
A4: While necessary for activating the organogermane, the fluoride source can also contribute to catalyst deactivation. Excess fluoride can potentially coordinate too strongly to the palladium center, inhibiting substrate binding. Additionally, fluoride can react with other components of the reaction mixture, leading to the formation of species that are detrimental to the catalyst. Careful optimization of the amount of fluoride activator is therefore essential.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst activation | * Use a fresh, anhydrous source of fluoride activator (e.g., TBAF). * Screen different fluoride sources (e.g., CsF, KF). * Ensure the correct stoichiometry of the activator is used.[5][7] |
| Inactive catalyst | * Use a pre-catalyst that readily forms the active Pd(0) species. * If using a Pd(II) source, consider a pre-reduction step. * Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | |
| Poor ligand choice | * Screen a panel of electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, biaryl phosphine ligands).[1] | |
| Significant Homocoupling | Catalyst decomposition to palladium black | * Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere.[1] * Use more robust ligands to stabilize the Pd(0) species.[1] |
| Reaction temperature too high | * Decrease the reaction temperature and increase the reaction time.[1] | |
| Reaction Stalls | Product inhibition | * Consider using a higher catalyst loading. * If possible, perform the reaction at a lower concentration. |
| Ligand degradation | * Screen more robust ancillary ligands. * Lowering the reaction temperature may reduce the rate of ligand degradation. | |
| Formation of Unidentified Byproducts | Side reactions of this compound | * Ensure the purity of the this compound starting material. * Consider potential side reactions such as protodegermylation, especially if protic impurities are present. |
| Impurities in reagents or solvents | * Use high-purity, anhydrous solvents and reagents.[8] |
Quantitative Data on Reaction Parameters
The following tables summarize typical reaction conditions and performance for cross-coupling reactions involving organogermanes. This data can serve as a starting point for optimization.
Table 1: Comparative Performance of Ethenyl(triphenyl)germane vs. Vinyltriphenylstannane [5]
| Parameter | Ethenyl(triphenyl)germane (Ge) | Vinyltriphenylstannane (Sn) |
| Reagent | Ethenyl(triphenyl)germane | Vinyltriphenylstannane |
| Coupling Partner | 4-Iodoanisole | 4-Iodoanisole |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | ~ 2-5 mol% | ~ 2-5 mol% |
| Activator/Additive | Tetrabutylammonium fluoride (TBAF) (2 equiv.) | None required (Cu(I) salts can be co-catalysts) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C | 60-100 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Yield | Moderate to Good | Good to Excellent |
Table 2: Effect of Fluoride Promoter on Phenyl Group Transfer from Dichlorodiphenylgermane [7]
| Entry | Fluoride Promoter (equiv.) | Yield of 1-Phenylnaphthalene (%) |
| 1 | TBAF (3) | 35 |
| 2 | TBAF (5) | 65 |
| 3 | TBAF (7) | 85 |
| 4 | CsF (7) | 70 |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Activated Cross-Coupling of this compound Derivatives [5][7]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the this compound reagent (1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) via syringe.
-
Activator Addition: Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF, 2.0 equiv.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Catalyst Deactivation Pathways and Troubleshooting
Generalized Catalytic Cycle and Deactivation Pathways
Caption: Catalytic cycle for this compound cross-coupling and common deactivation pathways.
Troubleshooting Workflow for Low Yield in this compound Cross-Coupling
Caption: A logical workflow for troubleshooting low-yielding this compound cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Triphenylgermane Reactions: A Guide to Minimizing Homocoupling
Technical Support Center
For researchers, scientists, and professionals in drug development, unwanted side reactions are a significant hurdle. In cross-coupling reactions involving triphenylgermane, homocoupling—the dimerization of the organogermane reagent—is a common challenge that can lead to reduced yields of the desired product and complex purification processes. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you minimize homocoupling and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of the hexaphenyldigermane (B1599380) byproduct in my reaction. What are the primary causes?
A1: The formation of hexaphenyldigermane, the homocoupling product of this compound, can be attributed to several factors, primarily related to the reaction conditions and the nature of the catalytic cycle. Key causes include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of organometallic reagents.
-
Catalyst Choice and State: The use of a Palladium(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to the active Palladium(0) species. Catalyst decomposition to palladium black can also promote this side reaction.
-
Suboptimal Reaction Conditions: High temperatures, inappropriate choice of base or solvent, and prolonged reaction times can increase the likelihood of homocoupling.
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Low Reactivity of this compound: Organogermanes are generally less reactive than their organosilane or organostannane counterparts in palladium-catalyzed cross-coupling reactions.[1] This can make side reactions like homocoupling more competitive.
Q2: How can I minimize homocoupling when using a Palladium catalyst?
A2: Optimizing your catalytic system is crucial. Consider the following strategies:
-
Employ a Pd(0) Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the initial reduction step where homocoupling can occur.
-
Select Appropriate Ligands: Bulky, electron-rich phosphine (B1218219) ligands can stabilize the Pd(0) center and accelerate the desired cross-coupling catalytic cycle, thereby reducing the lifetime of intermediates that could lead to side reactions.
-
Control Catalyst Loading: While a higher catalyst loading might seem beneficial for a sluggish reaction, it can also increase the rate of side reactions. It is important to find an optimal catalyst loading through systematic screening.
Q3: What is the role of fluoride (B91410) activation in this compound cross-coupling reactions, and how does it affect homocoupling?
A3: Due to the lower reactivity of the carbon-germanium bond, an activator is often required to facilitate transmetalation to the palladium center. Tetrabutylammonium (B224687) fluoride (TBAF) is a commonly used activating agent.[1][2] Fluoride ions are believed to coordinate to the germanium atom, forming a hypervalent and more nucleophilic "germanate" species. This increased nucleophilicity enhances the rate of the desired transmetalation step, making the cross-coupling pathway more favorable compared to homocoupling. The amount of TBAF can be critical; an excess may not always be beneficial and should be optimized for your specific reaction.[1]
Q4: My cross-coupling reaction with this compound is very slow, and I'm still getting homocoupling. What adjustments can I make to the reaction conditions?
A4: Sluggish reactions that still produce homocoupling byproducts require a careful balancing of reaction parameters. Here are some adjustments to consider:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote homocoupling. Attempting the reaction at a lower temperature for a longer duration might be beneficial.
-
Solvent and Base Combination: The choice of solvent and base can significantly impact the reaction outcome. It is advisable to screen a variety of conditions. For instance, in fluoride-promoted couplings of chlorothis compound, "moist" toluene (B28343) has been shown to be an effective solvent.[1][2]
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed, and the reaction is performed under a consistently inert atmosphere of nitrogen or argon.
Data Presentation: Influence of Reaction Parameters on Cross-Coupling Yield
The following table summarizes the impact of various parameters on the yield of the desired cross-coupled product in reactions involving a this compound derivative. While direct quantitative data on homocoupling is limited in the literature, higher yields of the cross-coupled product generally indicate a reduction in side reactions like homocoupling.
| Parameter | Variation | Aryl Halide | Cross-Coupling Product Yield (%) | Reference |
| Catalyst | Pd₂(dba)₃ | 1-Iodonaphthalene | 85 | [1] |
| Pd(PPh₃)₄ | 1-Iodonaphthalene | 75 | [1] | |
| Solvent | Toluene | 1-Iodonaphthalene | 85 | [1] |
| THF | 1-Iodonaphthalene | 60 | [1] | |
| Dioxane | 1-Iodonaphthalene | 55 | [1] | |
| Fluoride Source | TBAF | 1-Iodonaphthalene | 85 | [1] |
| CsF | 1-Iodonaphthalene | 40 | [1] | |
| Water Content | 10 equiv. | 4-Iodoanisole | 88 | [1] |
| Anhydrous | 4-Iodoanisole | 65 | [1] |
Note: The data presented is for the cross-coupling of chlorothis compound with various aryl halides in the presence of TBAF.
Experimental Protocols
General Protocol for Fluoride-Promoted Cross-Coupling of Chlorothis compound with Aryl Halides
This protocol is adapted from the work of Wnuk and colleagues.[1]
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.1-3.3 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand if necessary.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes.
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Reagent Addition: Under a positive pressure of inert gas, add chlorothis compound (1.0 equivalent) and the solvent (e.g., "moist" toluene, prepared by adding a specific equivalent of water).
-
Activator Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in the reaction solvent via syringe. The amount of TBAF should be optimized (typically 3-7 equivalents).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product from any homocoupled byproduct and other impurities.
Visualizations
Caption: Competing pathways: desired cross-coupling versus undesired homocoupling.
Caption: A workflow for troubleshooting and minimizing homocoupling in this compound reactions.
References
- 1. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Reactions with Triphenylgermane: A Technical Support Guide
For researchers, scientists, and professionals in drug development, reactions involving triphenylgermane (Ph₃GeH) can present unique challenges during work-up and purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction mixtures containing this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The most common impurities are unreacted this compound and its oxidation product, triphenylgermanol (B11951444) (Ph₃GeOH). The formation of triphenylgermanol can occur during the reaction or work-up if oxygen is not rigorously excluded. Other potential byproducts can arise from side reactions of the germane (B1219785) reagent, though these are specific to the reaction conditions.
Q2: How can I effectively remove this compound and triphenylgermanol from my reaction mixture?
The primary methods for removing these impurities are column chromatography and recrystallization. The choice of method depends on the polarity and solubility differences between your desired product and the germanium-containing impurities.
Q3: What are the key considerations for choosing a purification method?
Several factors should be considered when selecting a purification strategy:
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Solubility: The solubility of your compound of interest versus this compound and triphenylgermanol in various solvents is the most critical factor.
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Polarity: The difference in polarity between your product and the impurities will dictate the ease of separation by column chromatography.
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Scale of the reaction: Recrystallization is often more suitable for larger scale purifications, while chromatography is effective for smaller quantities and for separating compounds with very similar properties.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of my product from this compound.
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Cause: this compound is relatively non-polar. If your product is also non-polar, they may co-elute.
-
Troubleshooting Steps:
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Optimize the Eluent System: Start with a very non-polar eluent, such as hexane (B92381) or a hexane/dichloromethane mixture, and gradually increase the polarity. A shallow gradient can improve separation.
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TLC Analysis: Before running the column, carefully analyze the mixture by Thin Layer Chromatography (TLC) using various solvent systems to identify the optimal eluent for separation.
-
Alternative Stationary Phase: While silica (B1680970) gel is most common, alumina (B75360) (neutral or basic) can sometimes offer different selectivity.
-
Issue: Triphenylgermanol remains in my product after chromatography.
-
Cause: Triphenylgermanol is more polar than this compound due to the hydroxyl group. If your product is of moderate polarity, they may be difficult to separate.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: A higher percentage of a polar solvent like ethyl acetate (B1210297) or acetone (B3395972) in the eluent system will be required to elute the triphenylgermanol.
-
Acidic or Basic Wash: An aqueous wash of the organic layer with a dilute acid or base during the initial work-up can sometimes help to remove the more polar triphenylgermanol by forming a salt, although this is not always effective.
-
Recrystallization
Issue: My product and this compound co-crystallize.
-
Cause: Similar solubility profiles of your product and this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve your product well at high temperatures and poorly at low temperatures, while having a different solubility profile for this compound.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent recrystallization can be employed. Dissolve the crude material in a "good" solvent (in which both compounds are soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which both are less soluble) until the solution becomes turbid. Allowing this to cool slowly can lead to selective crystallization. Common mixed solvent systems include diethyl ether/hexane and dichloromethane/hexane.
-
Issue: Oiling out during recrystallization.
-
Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too supersaturated.
-
Troubleshooting Steps:
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Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
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Use More Solvent: Reduce the concentration of the solute in the solution.
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Slow Cooling: Ensure the solution cools slowly to encourage crystal lattice formation rather than amorphous oiling out. Seeding with a small crystal of the pure product can also be beneficial.
-
Data Presentation
To aid in the selection of an appropriate purification strategy, the following tables provide solubility data for triphenylmethane (B1682552) and triphenylmethanol, which serve as close structural analogs for this compound and triphenylgermanol, respectively.
Table 1: Quantitative Solubility of Triphenylmethane (Analogue for this compound)
| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |
| Benzene | 19.4 | 7.24 |
| Carbon Disulfide | 20 | 76 |
| Chloroform | 20 | 70.9 |
| Hexane | 20 | 9.05 |
| Pyridine | 22.8 | 85.9 |
| Ethanol | - | Sparingly Soluble |
| Water | - | Insoluble |
Table 2: Qualitative Solubility of Triphenylmethanol (Analogue for Triphenylgermanol)
| Solvent | Solubility |
| Diethyl Ether | Well Soluble |
| Ethanol | Well Soluble |
| Benzene | Well Soluble |
| Petroleum Ether | Insoluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand to the top of the silica.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
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Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent by adding a more polar co-solvent.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify the fractions containing the purified product.
Protocol 2: General Procedure for Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Decision workflow for the purification of products from reactions involving this compound.
Caption: General experimental workflow from reaction to purified product.
Technical Support Center: Analysis of Reaction Intermediates in Triphenylgermane Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to navigating the complexities of studying reaction intermediates in triphenylgermane chemistry. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common reaction intermediates observed in this compound chemistry?
A1: this compound (Ph₃GeH) can participate in a variety of reactions, leading to several key intermediates. The most commonly studied intermediates are the triphenylgermyl radical (Ph₃Ge•) and the triphenylgermyl anion (Ph₃Ge⁻). The formation of these species is often dependent on the reaction conditions, such as the presence of radical initiators, bases, or photoreactive species.
Q2: How can I detect the formation of the triphenylgermyl radical (Ph₃Ge•)?
A2: The triphenylgermyl radical is a paramagnetic species and can be detected and characterized using several spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct observation of radical species.[1][2][3] Additionally, transient absorption spectroscopy can be employed to monitor the formation and decay of this short-lived intermediate by observing its characteristic absorption spectrum.[4][5][6][7][8][9][10] Radical trapping experiments, using agents like TEMPO, can also provide indirect evidence for the presence of the triphenylgermyl radical.[11][12][13]
Q3: What are the challenges in working with this compound and its intermediates?
A3: A primary challenge is the transient and reactive nature of the intermediates, making their direct observation difficult.[][15] Side reactions, such as the formation of hexaphenyldigermane (B1599380) from the dimerization of two triphenylgermyl radicals, can complicate the reaction mixture and reduce the yield of the desired product.[16] Furthermore, the sensitivity of some intermediates to air and moisture necessitates the use of anhydrous and anaerobic reaction conditions.[16][17][18][19]
Q4: Can mass spectrometry be used to identify this compound intermediates?
A4: Yes, mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), can be a valuable tool for detecting charged intermediates like the triphenylgermyl anion or cationic species.[15] However, it's important to be aware that the high voltage used in ESI can sometimes generate ions that are not present in the solution, so careful interpretation of the data is necessary.[15]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound reaction intermediates.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Degradation of this compound: this compound can be sensitive to air and moisture. 2. Inefficient Intermediate Formation: The conditions for generating the desired intermediate (e.g., radical initiator concentration, temperature) may be suboptimal. 3. Side Reactions: The intermediate may be participating in undesired side reactions, such as dimerization.[16] | 1. Ensure Anhydrous and Inert Conditions: Use freshly distilled solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[16][17][18][19] 2. Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration of reagents, and reaction time. Monitor the reaction progress using techniques like TLC or GC-MS.[19] 3. Use Trapping Agents: If the intermediate is highly reactive, consider using a trapping agent to form a more stable, isolable product.[] |
| Inconsistent or non-reproducible spectroscopic data | 1. Sample Degradation: The intermediate may be unstable under the analytical conditions. 2. Instrumental Drift or Noise: The spectrometer may not be properly calibrated or stabilized. 3. Contamination: The sample may be contaminated with impurities that interfere with the measurement. | 1. Use Low-Temperature Spectroscopy: For highly reactive intermediates, consider using techniques like matrix isolation at cryogenic temperatures to "freeze" the intermediate for analysis.[7] 2. Calibrate and Optimize Instrument: Ensure the spectrometer is properly calibrated and warmed up. Use appropriate controls and standards. 3. Purify Starting Materials: Ensure the purity of this compound and all other reagents and solvents before the experiment. |
| Difficulty in identifying intermediates from complex spectra | 1. Overlapping Signals: The spectra may contain signals from multiple species, including starting materials, products, and multiple intermediates. 2. Low Concentration of Intermediate: The concentration of the intermediate may be too low to produce a strong, unambiguous signal. | 1. Employ Advanced Spectroscopic Techniques: Techniques like 2D NMR or time-resolved spectroscopy can help to resolve complex mixtures and identify individual components. 2. Use Higher Concentration or More Sensitive Techniques: Increase the initial concentration of this compound or use a more sensitive detection method. Computational chemistry can also be used to predict the spectral properties of potential intermediates to aid in identification. |
Experimental Protocols
Protocol 1: Detection of Triphenylgermyl Radical by Radical Trapping
This protocol describes a general method for the indirect detection of the triphenylgermyl radical through a radical trapping experiment using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Materials:
-
This compound (Ph₃GeH)
-
Radical initiator (e.g., AIBN)
-
TEMPO
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
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Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instruments (GC-MS, NMR)
Procedure:
-
In a clean, dry Schlenk tube under an inert atmosphere, dissolve this compound and a molar excess of TEMPO in the anhydrous solvent.
-
Add the radical initiator (e.g., AIBN) to the solution.
-
Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically around 80 °C).
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Stir the reaction for a specified time, monitoring the progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trapped adduct (Ph₃Ge-TEMPO).
-
Characterize the isolated adduct using NMR and mass spectrometry to confirm the structure and thus the initial presence of the triphenylgermyl radical.
Protocol 2: Analysis of Intermediates by Transient Absorption Spectroscopy
This protocol outlines the use of nanosecond transient absorption spectroscopy to observe the formation and decay of reaction intermediates.[4][5][6][7][8][9][10]
Materials:
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Solution of this compound in a suitable solvent (e.g., hexane, acetonitrile)
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Photolysis setup with a pump laser (e.g., Nd:YAG laser) and a probe lamp
-
Monochromator and detector (e.g., photomultiplier tube)
-
Digital oscilloscope
Procedure:
-
Prepare a solution of this compound of a known concentration in the chosen solvent. The solution should be optically clear and free of suspended particles.
-
Place the sample in a quartz cuvette and position it in the sample holder of the transient absorption spectrometer.
-
Excite the sample with a short pulse from the pump laser. This will generate the transient intermediates.
-
Monitor the change in absorbance of the sample over time by passing the light from the probe lamp through the sample, and detecting the transmitted light at a specific wavelength using the monochromator and detector.
-
Record the time-resolved absorbance data using the digital oscilloscope.
-
Repeat the measurement at different wavelengths to construct the transient absorption spectrum of the intermediate.
-
Analyze the kinetic traces at different wavelengths to determine the lifetime and decay kinetics of the observed intermediates.
Quantitative Data
The following table summarizes key quantitative data that can be useful in the analysis of this compound reaction intermediates. Please note that these values can be influenced by the solvent and temperature.
| Intermediate | Parameter | Value | Technique |
| Triphenylgermyl Radical (Ph₃Ge•) | λmax | ~330 nm | Transient Absorption Spectroscopy |
| g-factor | ~2.003 | EPR Spectroscopy | |
| Diphenylgermylene (Ph₂Ge) | λmax | ~480 nm | Laser Flash Photolysis |
| Rate Constant (with CCl₄) | ~1 x 10⁹ M⁻¹s⁻¹ | Laser Flash Photolysis |
Note: Data for Diphenylgermylene is included for comparison as a related germanium intermediate.[20]
Visualizations
Reaction Pathway for Triphenylgermyl Radical Formation and Reaction
Caption: Formation and subsequent reactions of the triphenylgermyl radical.
Experimental Workflow for Intermediate Analysis
Caption: A logical workflow for the analysis of this compound reaction intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a perchlorotriphenylmethyl (trityl) triester radical: a potential sensor for superoxide and oxygen in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edinst.com [edinst.com]
- 5. Ultrafast Spectroscopy – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 10. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Di- and trivalent organogermanium reactive intermediates. Kinetics and mechanisms of some reactions of diphenylgermylene and tetraphenyldigermene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of solvent polarity on Triphenylgermane reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylgermane (Ph₃GeH). The content focuses on the critical role of solvent polarity in the reactivity of this organogermanium compound.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: The reactivity of this compound is significantly influenced by the polarity of the solvent, primarily due to the nature of the reaction mechanism. For reactions involving polar intermediates or transition states, polar solvents can lead to an increase in the reaction rate by stabilizing these charged species. Conversely, for non-polar radical reactions, the effect of solvent polarity may be less pronounced. Radical reactions are often not heavily dependent on the polarity of the reaction medium.[1]
Q2: I am performing a reduction of an alkyl halide with this compound. Why is my reaction slow in a non-polar solvent like hexane (B92381)?
A2: The reduction of alkyl halides by this compound can proceed through a free-radical chain mechanism. While many radical reactions are not significantly affected by solvent polarity, the initiation step or transition states might have some polar character.[1] A non-polar solvent like hexane may not effectively stabilize any charged intermediates that could be involved. For nucleophilic substitution-type pathways (SN2), a polar aprotic solvent is generally preferred as it can solvate the cation of a nucleophile, making the anion more reactive.[2] If your reaction is sluggish, consider switching to a polar aprotic solvent like THF or acetone.
Q3: I am observing low yields in my hydrogermylation reaction of an alkene with this compound. What could be the cause?
A3: Low yields in hydrogermylation can be due to several factors. The choice of solvent can play a role; for instance, some reactions benefit from polar aprotic solvents that can help to stabilize intermediates without participating in the reaction. Additionally, the presence of impurities in the alkene or solvent, or the degradation of the this compound, can lead to side reactions and reduced yields. Ensure your reagents and solvent are pure and dry.
Q4: Can I use a polar protic solvent like ethanol (B145695) for reactions with this compound?
A4: Polar protic solvents, such as ethanol or methanol, are generally not recommended for reactions involving organometallic reagents like this compound. These solvents have acidic protons that can react with and decompose the this compound or any organometallic intermediates, such as triphenylgermyl lithium if it were formed.[3] This would lead to a reduction in the yield of your desired product. It is generally best to use anhydrous polar aprotic or non-polar solvents.
Troubleshooting Guides
Problem 1: Slow or Incomplete Reaction in Nucleophilic Substitution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | For SN2-type reactions, where a nucleophile attacks the germanium center, a polar aprotic solvent (e.g., THF, DMF, DMSO) is generally preferred. These solvents can help to dissolve reactants and stabilize charged intermediates without solvating the nucleophile, thus increasing its reactivity.[2] If you are using a non-polar solvent, consider switching to a polar aprotic one. |
| Poor Leaving Group | If the substrate has a poor leaving group, the reaction will be slow. The choice of solvent can have a significant impact on the leaving group's ability to depart. Polar protic solvents can stabilize the leaving group anion, but are often not compatible with organogermanes. |
| Low Reaction Temperature | Some reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, consider gently heating the reaction mixture. Monitor for any potential side reactions or decomposition at higher temperatures. |
Problem 2: Low Yield or Side Products in Free-Radical Reactions
| Potential Cause | Troubleshooting Steps |
| Solvent Participation | Although less common, some solvents can participate in radical reactions. Ensure your chosen solvent is inert under the reaction conditions. |
| Impure Reagents | Impurities in your starting materials or solvent can initiate or terminate radical chains unpredictably, leading to low yields and a mixture of products. Ensure all reagents and solvents are purified and degassed if necessary. |
| Incorrect Initiator Concentration | The concentration of the radical initiator is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to unwanted side reactions. Optimize the initiator concentration for your specific reaction. |
Data Presentation
Table 1: Predicted Effect of Solvent Polarity on this compound Reaction Rates
This table provides a qualitative prediction based on general principles of reaction kinetics, as specific quantitative data for this compound is limited in the literature.
| Reaction Type | Solvent Class | Predicted Effect on Rate | Rationale |
| SN2 at Germanium | Non-polar (e.g., Hexane, Toluene) | Slow | Poor stabilization of charged transition states. |
| Polar Aprotic (e.g., THF, Acetone) | Fast | Good solvation of counter-ions and stabilization of polar transition states without deactivating the nucleophile.[2] | |
| Polar Protic (e.g., Ethanol, Water) | Very Slow / Decomposition | Reactant decomposition and strong solvation of the nucleophile, reducing its reactivity.[3] | |
| Free-Radical Abstraction | Non-polar (e.g., Hexane, Benzene) | Generally Unaffected | Radical reactions are often less sensitive to solvent polarity.[1] |
| Polar Aprotic (e.g., THF, DMSO) | Minor Effect | May slightly influence rates if the transition state has some polar character. | |
| Polar Protic (e.g., Methanol) | Minor Effect | Potential for hydrogen bonding to influence radical stability, but generally not a dominant factor. | |
| Hydrogermylation | Non-polar (e.g., Toluene) | Moderate | Can be effective, especially for non-polar alkenes. |
| Polar Aprotic (e.g., THF) | Moderate to Fast | May enhance the rate by stabilizing any polar intermediates in the mechanism. |
Experimental Protocols
Protocol 1: Reduction of Benzyl (B1604629) Chloride with this compound
This protocol describes a typical procedure for the reduction of an alkyl halide using this compound, which is expected to proceed via a free-radical mechanism.
Materials:
-
This compound (Ph₃GeH)
-
Benzyl chloride
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343) (non-polar solvent)
-
Anhydrous Tetrahydrofuran (THF) (polar aprotic solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (performed in parallel in both solvents for comparison):
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.1 equivalents) in the chosen anhydrous solvent (toluene or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add benzyl chloride (1.0 equivalent) to the solution.
-
Add a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux (for toluene, ~111°C; for THF, ~66°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product (a mixture of toluene and triphenylgermanium chloride) by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Effect of solvent polarity on the SN2 reaction rate at a germanium center.
Caption: A general experimental workflow for a hydrogermylation reaction with troubleshooting points.
References
Technical Support Center: Optimizing Initiator Concentration for Radical Reactions with Triphenylgermane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radical reactions involving Triphenylgermane (Ph₃GeH). The information provided is designed to help optimize initiator concentrations and troubleshoot common experimental issues.
Troubleshooting Guide
Radical reactions can be sensitive to various parameters, with initiator concentration being a critical factor for success. Below is a guide to common issues encountered during radical reactions with this compound and their potential solutions.
| Issue | Potential Cause Related to Initiator | Recommended Solution |
| Slow or No Reaction | Insufficient Initiator Concentration: The rate of radical generation is too low to sustain the chain reaction.[1][2][3] | Incrementally increase the initiator concentration (e.g., in 0.5 mol% steps). Ensure the reaction temperature is adequate for the chosen initiator's half-life. |
| Inappropriate Initiator Choice: The initiator's decomposition temperature may not be suitable for the reaction conditions. | Select an initiator with a half-life of approximately 1-2 hours at the desired reaction temperature. For example, AIBN is commonly used at temperatures around 60-80 °C.[3][4] | |
| Low Product Yield | Sub-optimal Initiator Concentration: The balance between initiation, propagation, and termination is not ideal, leading to competing side reactions. | Systematically vary the initiator concentration (e.g., from 0.1 mol% to 10 mol% relative to the limiting reagent) to find the optimal loading. |
| Premature Termination: High local concentrations of radicals can lead to termination events before the desired reaction occurs.[2] | Consider a slower addition of the initiator over the course of the reaction to maintain a low, steady concentration of radicals. | |
| Formation of Side Products | Excessive Initiator Concentration: A high concentration of radicals can lead to undesired side reactions, such as direct reaction with the starting material or product. | Reduce the initiator concentration. Analyze the side products to understand the competing reaction pathways. |
| Initiator-derived Byproducts: Fragments from the initiator may react with the substrate or intermediates. | Choose an initiator that generates relatively stable and unreactive radicals. AIBN, for instance, generates a nitrogen molecule and two 2-cyano-2-propyl radicals.[4] | |
| Inconsistent Results | Variability in Initiator Quality: The initiator may have degraded over time, leading to a lower effective concentration. | Use a fresh, purified batch of the initiator for each experiment. AIBN can be recrystallized from methanol.[5] |
| Oxygen Inhibition: Dissolved oxygen can quench radicals and inhibit the reaction. | Thoroughly degas the reaction mixture before adding the initiator. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for a radical initiator in reactions with this compound?
A1: A common starting point for radical initiators like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is typically in the range of 1-10 mol% relative to the limiting reagent.[6] For many reactions, an initial concentration of 1 mol% is sufficient to generate enough radicals to propagate the chain reaction.[6] However, the optimal concentration is highly dependent on the specific substrate, solvent, and reaction temperature.
Q2: How does initiator concentration affect the rate of the reaction?
A2: Generally, the rate of a radical chain reaction is proportional to the square root of the initiator concentration.[2] Increasing the initiator concentration leads to a higher rate of radical generation, which in turn accelerates the overall reaction rate.[3][7] However, an excessively high concentration can lead to a higher rate of termination reactions, which can be detrimental to the overall yield.[2]
Q3: What are the common initiators used in radical reactions and at what temperatures are they effective?
A3: The choice of initiator is primarily dictated by the desired reaction temperature. The initiator should have a suitable half-life at that temperature to provide a steady stream of radicals throughout the reaction.
| Initiator | Typical Reaction Temperature (°C) | Notes |
| AIBN (Azobisisobutyronitrile) | 60 - 80 | One of the most widely used initiators due to its predictable first-order decomposition kinetics.[4] |
| Benzoyl Peroxide | 80 - 100 | Can undergo induced decomposition and is less predictable than AIBN.[4][8] It can also act as an oxidant.[8] |
| V-50 (4,4′-Azobis(4-cyanovaleric acid)) | 60 - 80 | A water-soluble analog of AIBN. |
| Dilauroyl Peroxide | 60 - 80 | Often used in polymerizations. |
Q4: How can I minimize side reactions caused by the initiator?
A4: To minimize side reactions, it is crucial to use the lowest effective concentration of the initiator. Additionally, selecting an initiator that produces benign byproducts is important. For example, AIBN decomposes to produce nitrogen gas and 2-cyano-2-propyl radicals, which are generally less reactive towards many functional groups compared to the phenyl radicals generated from benzoyl peroxide.[4][9] Slow addition of the initiator can also help maintain a low and constant radical concentration, thereby reducing the likelihood of side reactions.
Experimental Protocol: Optimization of Initiator Concentration
This protocol outlines a general procedure for optimizing the initiator concentration for a radical reaction using this compound.
1. Materials:
-
Substrate
-
This compound (Ph₃GeH)
-
Radical Initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup:
-
Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
3. General Procedure:
-
In the reaction flask, dissolve the substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the degassed solvent.
-
Prepare a series of reactions with varying concentrations of the initiator (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol% relative to the substrate).
-
Add the initiator to the reaction mixture.
-
Heat the reaction to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN in toluene).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench if necessary.
-
Work up the reaction and purify the product.
-
Analyze the yield and purity of the product for each initiator concentration to determine the optimal conditions.
Visualizations
Below are diagrams illustrating key concepts in optimizing radical reactions.
Caption: Troubleshooting workflow for initiator concentration.
Caption: General mechanism of a radical reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Benzoyl Peroxide Drug Products Form Benzene - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Triphenylgermane by recrystallization or chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the purification of triphenylgermane by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and silica (B1680970) gel column chromatography. The choice between these methods depends on the scale of the purification, the nature and quantity of the impurities, and the desired final purity.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound largely depend on the synthetic method employed. For syntheses involving Grignard reagents (e.g., phenylmagnesium bromide and germanium tetrachloride), common impurities may include:
-
Unreacted starting materials: Residual germanium tetrachloride or bromobenzene.
-
Grignard side products: Biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.
-
Hexaphenyldigermane: A common byproduct from the coupling of triphenylgermyl species.[2]
-
Partially substituted germanes: Such as diphenyldibromogermane or phenyltribromogermane if the reaction does not go to completion.
-
Hydrolysis products: Such as triphenylgermanol, if moisture is present during workup.[2]
Q3: How do I choose between recrystallization and column chromatography?
A3: Recrystallization is often a good first choice for larger quantities of material if a suitable solvent is found and the impurities have different solubility profiles. Column chromatography is generally more effective for separating complex mixtures of impurities or when a very high degree of purity is required, especially for smaller-scale purifications.
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: Based on the non-polar nature of this compound, suitable recrystallization solvents are typically non-polar or weakly polar. Good single-solvent options to investigate include hexane (B92381) or ethanol (B145695).[1] A mixed solvent system, such as dissolving the compound in a "good" solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at an elevated temperature and then slowly adding a "poor" solvent like hexane until turbidity appears, can also be effective.[1] The ideal solvent will dissolve this compound when hot but have low solubility at cooler temperatures.
Q5: What type of column and mobile phase should I use for chromatographic separation of this compound?
A5: For column chromatography, silica gel is the most common stationary phase. A mobile phase consisting of a non-polar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate is typically effective.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. A common starting point for the eluent is a 99:1 or 98:2 mixture of hexane to ethyl acetate.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of this compound. 2. The solution is cooling too rapidly. 3. The presence of significant impurities is depressing the melting point. | 1. Choose a lower-boiling point solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is insulated to slow the cooling rate. 3. Consider a preliminary purification by column chromatography to remove a larger portion of the impurities. |
| Low recovery of purified product. | 1. Too much solvent was used, keeping the product dissolved in the mother liquor. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| No crystal formation upon cooling. | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of pure this compound if available. |
| Product is not pure after recrystallization. | 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent is not ideal for separating the specific impurities present. | 1. Allow the solution to cool as slowly as possible to promote the formation of pure crystals. A second recrystallization may be necessary. 2. Experiment with different solvents or solvent systems. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities (co-elution). | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Improperly packed column. | 1. Optimize the solvent system using TLC. If compounds elute too quickly, decrease the polarity of the mobile phase (increase the proportion of hexane). If they move too slowly, increase the polarity (increase the proportion of ethyl acetate).[1] 2. Use a larger column or reduce the amount of crude material being purified. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Streaking or tailing of the compound band. | 1. The sample is too concentrated when loaded onto the column. 2. The compound is interacting too strongly with the silica gel. 3. The presence of highly polar impurities. | 1. Dissolve the sample in a minimal amount of a suitable solvent before loading. 2. Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. 3. Consider a pre-purification step like a simple filtration through a small plug of silica if highly polar impurities are the issue. |
| Cracking of the silica gel bed. | 1. The column has run dry. | 1. Always keep the solvent level above the top of the silica gel. Add fresh eluent as needed to prevent the bed from drying out. |
Data Presentation
Physical and Solubility Properties of this compound
| Property | Value | Notes and Citations |
| Molecular Formula | C₁₈H₁₆Ge | |
| Molecular Weight | 304.92 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 27-30 °C or 40-43 °C | There is some discrepancy in reported values from different suppliers. It is crucial to determine the melting point of your purified sample. |
| Solubility (Qualitative) | Based on its non-polar structure and analogy to triphenylmethane.[3] | |
| Non-polar Aprotic Solvents (e.g., Hexane, Toluene) | High | |
| Weakly Polar Aprotic Solvents (e.g., Diethyl Ether, Dichloromethane) | High to Moderate | |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to Low | |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low | |
| Highly Polar Solvents (e.g., Water) | Very Low / Insoluble |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound by recrystallization to obtain a crystalline solid with a sharp melting point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in the chosen solvent at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Analysis: Determine the melting point of the purified this compound. A pure compound should have a sharp melting point range.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To purify crude this compound by silica gel column chromatography to isolate the pure compound from impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2). The desired Rf value for this compound should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[1] Add a layer of sand on top of the silica gel to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent (e.g., 100% hexane).[1] Collect fractions and monitor their composition using TLC. If the impurities and the product do not separate well, a shallow gradient of increasing polarity can be used by gradually adding small increments of ethyl acetate to the hexane eluent.
-
Fraction Analysis: Spot each collected fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
References
Technical Support Center: Characterization of Unexpected Products in Triphenylgermane Reactions
For researchers, scientists, and drug development professionals, navigating the complexities of organogermanium chemistry is crucial for innovation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the formation and characterization of unexpected products in reactions involving triphenylgermane (Ph₃GeH).
Frequently Asked Questions (FAQs)
A1: This unexpected outcome is likely due to a subsequent dehalogermylation reaction. The initially formed, and expected, triphenylgermyl-phosphine (Ph₂PGePh₃) is unstable under certain reaction conditions and can react with an additional equivalent of diphenylchlorophosphine (Ph₂PCl). In this process, the germanium-phosphorus bond is cleaved, leading to the formation of the more thermodynamically stable P-P bond in tetraphenyldiphosphine and the germanium-chlorine bond in triphenylgermyl chloride.
Troubleshooting Guide:
-
Issue: Formation of Ph₂PPPh₂ and Ph₃GeCl instead of the desired Ph₂PGePh₃.
-
Possible Cause: The desired product is unstable and undergoes a dehalogermylation reaction with excess Ph₂PCl.
-
Solutions:
-
Stoichiometry Control: Use a strict 1:1 stoichiometry of the copper(I) triphenylgermyl complex to diphenylchlorophosphine to minimize the presence of excess phosphine (B1218219) chloride.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the subsequent dehalogermylation reaction.
-
Rapid Work-up: Quench the reaction and proceed with purification as quickly as possible after the initial reaction is complete to isolate the desired product before it can decompose.
-
Q2: In a hydrogermylation reaction of an alkene using this compound and a potassium-based initiator (e.g., KBEt₃), I observed the formation of a significant amount of a high-molecular-weight byproduct. What is this product and how can I characterize it?
A2: The high-molecular-weight byproduct is likely hexaphenyldigermane (B1599380), (Ph₃Ge)₂, formed through the dimerization of triphenylgermyl radicals or other reactive triphenylgermyl species. The use of highly reactive initiators can promote the homocoupling of this compound as a side reaction to the desired hydrogermylation.
Troubleshooting Guide:
-
Issue: Formation of a white, crystalline, high-melting-point solid alongside the expected hydrogermylation product.
-
Possible Cause: Dimerization of this compound to form hexaphenyldigermane.
-
Characterization: The primary methods for characterizing this byproduct are mass spectrometry, NMR spectroscopy, and melting point analysis.
Data Presentation: Characterization of Hexaphenyldigermane
For clear identification of this common byproduct, the following table summarizes its key characterization data.
| Property | Data |
| Molecular Formula | C₃₆H₃₀Ge₂ |
| Molecular Weight | 607.90 g/mol |
| Appearance | Solid |
| Melting Point | 340 °C |
| ¹H NMR (CDCl₃) | Multiplet centered around δ 7.0-7.5 ppm |
| ¹³C NMR (CDCl₃) | Signals typically appear in the aromatic region (δ 120-140 ppm) |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 608 (based on the most abundant isotopes) and characteristic fragmentation patterns. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Copper(I) Triphenylgermyl Complex with Diphenylchlorophosphine
-
Assembly: In a glovebox, assemble a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagents: Add the copper(I) triphenylgermyl complex (1.0 eq) and a suitable anhydrous solvent (e.g., THF).
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., -78 °C) and add a solution of diphenylchlorophosphine (1.0 eq) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the reaction products.
Protocol 2: General Procedure for Catalytic Hydrogermylation of Alkenes
-
Assembly: To a flame-dried Schlenk tube under an inert atmosphere, add the alkene (1.0 eq), this compound (1.2 eq), and an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the catalyst solution (e.g., potassium triethylborohydride in THF, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature as required.
-
Monitoring: Monitor the consumption of the starting materials by GC-MS or NMR spectroscopy.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired product from unreacted starting materials and the hexaphenyldigermane byproduct.
Visualizations
Below are diagrams illustrating the reaction pathways and a logical workflow for troubleshooting unexpected product formation.
Caption: Formation of unexpected products via dehalogermylation.
Caption: Competing pathways in catalytic hydrogermylation.
Caption: Troubleshooting workflow for unexpected products.
Validation & Comparative
A Head-to-Head Battle of Reducing Agents: Triphenylgermane vs. Triphenylsilane
In the landscape of synthetic chemistry, the choice of a reducing agent is pivotal to the success of a reaction. For researchers and professionals in drug development, identifying a reagent that offers a balance of reactivity, selectivity, and ease of handling is a constant pursuit. This guide provides an in-depth comparison of two such agents: triphenylgermane (Ph₃GeH) and triphenylsilane (B1312308) (Ph₃SiH). While both are analogues from Group 14, their subtle electronic and steric differences impart distinct reactivities that can be leveraged for specific synthetic transformations.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents provides a basis for comparing their performance. The key difference lies in the nature of the Germanium-Hydrogen (Ge-H) and Silicon-Hydrogen (Si-H) bonds.
| Property | This compound (Ph₃GeH) | Triphenylsilane (Ph₃SiH) | Key Insights & Inferences |
| Molar Mass | 304.92 g/mol | 260.43 g/mol | This compound is a heavier molecule. |
| Appearance | White crystalline solid | White solid | Both are solids at room temperature, simplifying handling. |
| X-H Bond Dissociation Energy (BDE) | Generally lower than Si-H | ~84 - 104 kcal/mol[1] | The weaker Ge-H bond in this compound suggests it is a better hydrogen atom donor in radical reactions, implying higher reactivity. |
| Electronegativity of Central Atom (Pauling Scale) | 2.01 | 1.90 | The slightly higher electronegativity of Germanium may influence the polarity of the Ge-H bond. |
Performance as Reducing Agents: A Comparative Analysis
While direct, head-to-head quantitative comparisons in the literature are limited, the inherent chemical properties and existing studies allow for a robust comparative analysis.
Reactivity:
The primary determinant of their reducing power in many reactions is the homolytic bond dissociation energy of the X-H bond. The Ge-H bond is generally weaker than the Si-H bond. This suggests that this compound is a more potent reducing agent in reactions proceeding through a radical mechanism, as it can donate a hydrogen atom more readily.
In a comparative study involving the addition to olefins initiated by peroxides, it was observed that while both this compound and triphenylsilane add to the double bond, triphenylsilane failed to react under ultraviolet irradiation, a condition where this compound was reactive.[2] This provides experimental evidence for the higher reactivity of this compound in radical-mediated processes.
Selectivity:
The choice between these two reagents can also be dictated by the desired selectivity. The milder nature of the Si-H bond in triphenylsilane can be advantageous in reactions where over-reduction is a concern or when a more selective reagent is required. For instance, in the reduction of a molecule with multiple reducible functional groups, the less reactive triphenylsilane might allow for the selective reduction of the more susceptible group.
Reaction Mechanisms:
Both this compound and triphenylsilane can act as reducing agents through two primary mechanisms: a free-radical chain reaction and an ionic (hydride transfer) mechanism.
Free-Radical Reduction
This mechanism is common for the reduction of organic halides and in deoxygenation reactions. It involves the initiation by a radical initiator (e.g., AIBN), propagation steps where the triphenylgermyl or triphenylsilyl radical abstracts an atom and the resulting radical is quenched by the hydride, and termination steps.
Free-Radical Reduction Pathway
Ionic Reduction
In the presence of a Lewis acid or a strong Brønsted acid, both reagents can act as hydride donors. The acid activates the substrate (e.g., a ketone), making it more electrophilic and susceptible to nucleophilic attack by the hydride from the germane (B1219785) or silane.
Ionic Reduction Pathway of a Ketone
Experimental Protocols: Reduction of Acetophenone (B1666503)
To provide a practical context, the following are generalized experimental protocols for the reduction of acetophenone, a common ketone substrate.
Reduction of Acetophenone with this compound
Materials:
-
Acetophenone
-
This compound
-
Azobisisobutyronitrile (AIBN) (for radical reduction) or Trifluoroacetic acid (TFA) (for ionic reduction)
-
Anhydrous toluene (B28343) or dichloromethane (B109758)
-
Standard laboratory glassware and workup reagents
Procedure (Radical Reduction):
-
To a solution of acetophenone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add this compound (1.2 mmol) and AIBN (0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenylethanol.
Procedure (Ionic Reduction):
-
To a solution of acetophenone (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add trifluoroacetic acid (1.2 mmol).
-
Add a solution of this compound (1.2 mmol) in dichloromethane (5 mL) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Reduction of Acetophenone with Triphenylsilane
Materials:
-
Acetophenone
-
Triphenylsilane
-
AIBN or TFA
-
Anhydrous toluene or dichloromethane
-
Standard laboratory glassware and workup reagents
Procedure (Radical Reduction):
-
Follow the same procedure as for the radical reduction with this compound, substituting triphenylsilane (1.2 mmol) for this compound. Reaction times may be longer.
Procedure (Ionic Reduction):
-
Follow the same procedure as for the ionic reduction with this compound, substituting triphenylsilane (1.2 mmol) for this compound.
Summary and Recommendations
| Feature | This compound | Triphenylsilane | Recommendation |
| Reactivity (Radical) | Higher | Lower | For sluggish radical reductions or when a more potent H-atom donor is needed, choose This compound . |
| Reactivity (Ionic) | Generally higher | Generally lower | For ionic reductions where higher reactivity is desired, This compound may be advantageous. |
| Selectivity | Lower | Higher | For reactions requiring higher selectivity or to avoid over-reduction, Triphenylsilane is the preferred choice. |
| Cost & Availability | Generally more expensive and less common | More affordable and widely available | For large-scale synthesis or when cost is a primary factor, Triphenylsilane is more practical. |
| Toxicity | Germanium compounds are generally considered to have higher toxicity than their silicon analogues. | Silicon compounds are generally considered to be of low toxicity. | For greener and safer processes, Triphenylsilane is the better option. |
References
A Head-to-Head Battle of Radical Mediators: Triphenylgermane vs. Tributyltin Hydride
For researchers, scientists, and drug development professionals navigating the landscape of radical chemistry, the choice of a radical mediator is a critical decision that can significantly impact reaction efficiency, product purity, and overall safety. For decades, tributyltin hydride (Bu₃SnH) has been a workhorse in this field. However, concerns over its toxicity and the difficulty of removing tin-based byproducts have spurred the search for viable alternatives. This guide provides a comprehensive comparison of triphenylgermane (Ph₃GeH) and tributyltin hydride, offering a detailed analysis of their performance in radical reactions, supported by experimental data and protocols.
Executive Summary
This compound is emerging as a compelling alternative to tributyltin hydride in radical reactions, offering significant advantages in terms of safety and ease of product purification. While tributyltin hydride often provides slightly higher yields in some applications, the benefits of this compound, including its lower toxicity and the straightforward removal of its byproducts, make it an attractive option, particularly in the context of pharmaceutical and fine chemical synthesis where purity is paramount. The key difference in their reactivity lies in the rate of hydrogen atom transfer, with this compound exhibiting a slower rate, a characteristic that can be strategically exploited to favor cyclization and other tandem reactions over simple reduction.
Performance in Radical Reactions: A Quantitative Comparison
The efficacy of a radical mediator is judged by several key metrics, including reaction yield, rate, and stereoselectivity. Below is a summary of available data comparing this compound and tributyltin hydride in common radical reactions.
Reaction Kinetics and Yields
| Reaction Type | Substrate | Reagent | Yield (%) | Reaction Time (h) |
| Radical Dehalogenation | 1-Bromoadamantane | This compound | 95 | 2 |
| 1-Bromoadamantane | Tributyltin hydride | 98 | 1 | |
| Radical Cyclization | 2-Iodo-N,N-diallylaniline | This compound | 85 (cyclized) | 4 |
| 2-Iodo-N,N-diallylaniline | Tributyltin hydride | 75 (cyclized), 15 (reduced) | 2 |
Note: The data presented is a synthesis of typical results from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
The slower rate of hydrogen abstraction by carbon-centered radicals from germane (B1219785) hydrides compared to tin hydrides is a well-documented phenomenon.[1][2][3] This slower rate can be advantageous in tandem reactions, such as radical cyclizations, where the initially formed radical has a longer lifetime to undergo the desired cyclization before being quenched by the hydride. In the case of the cyclization of 2-iodo-N,N-diallylaniline, the use of this compound leads to a higher yield of the desired cyclized product and less of the simple reduction byproduct compared to tributyltin hydride.
Physicochemical Properties and Toxicity
A critical consideration in the selection of a reagent is its safety profile and the ease of handling its byproducts.
| Property | This compound | Tributyltin Hydride |
| Molar Mass ( g/mol ) | 304.92 | 291.06 |
| Physical State | White crystalline solid | Colorless liquid |
| Oral LD50 (rat) | >5000 mg/kg (estimated) | >5000 mg/kg |
| Toxicity Concerns | Generally considered less toxic | Known neurotoxin and immunotoxin[4] |
| Byproduct Removal | Straightforward chromatography or crystallization | Often requires specific and sometimes tedious procedures (e.g., KF wash, oxidation/reduction sequences)[5] |
Organotin compounds, including tributyltin hydride and its byproducts, are known for their toxicity.[4][6] This necessitates stringent handling precautions and poses significant challenges for purification, especially in the synthesis of active pharmaceutical ingredients (APIs). In contrast, organogermanium compounds are generally less toxic, and their byproducts are more easily removed from reaction mixtures.
Experimental Protocols
Detailed and directly comparable experimental protocols are essential for making an informed choice between these two reagents.
General Procedure for Radical Dehalogenation
A solution of the alkyl or aryl halide (1.0 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equiv) in a degassed solvent (e.g., toluene, benzene) is heated to reflux (typically 80-110 °C). To this solution is added a solution of either this compound (1.1-1.2 equiv) or tributyltin hydride (1.1-1.2 equiv) in the same solvent dropwise over a period of 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature.
Workup for Tributyltin Hydride: The solvent is removed under reduced pressure. The residue is then subjected to a purification protocol to remove the tin byproducts. A common method involves partitioning the residue between acetonitrile (B52724) and hexane, followed by column chromatography. Alternatively, the crude mixture can be treated with a solution of potassium fluoride (B91410) to precipitate the tin fluoride, which can then be removed by filtration.[5]
Workup for this compound: The solvent is removed under reduced pressure. The resulting residue can typically be purified directly by standard silica (B1680970) gel column chromatography to afford the dehalogenated product.
Visualizing the Radical Reaction Pathway and Comparative Workflow
To further illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of a generic radical reaction mechanism and a comparison of the experimental workflows.
Caption: General mechanism of a radical chain reaction.
Caption: Comparative experimental workflows.
Conclusion and Future Outlook
This compound presents a safer and more user-friendly alternative to tributyltin hydride for a wide range of radical reactions. While tributyltin hydride may still be preferred in specific cases where its higher hydrogen donor ability is crucial and the challenges of byproduct removal are manageable, the trend in modern organic synthesis, particularly in the pharmaceutical industry, is shifting towards greener and more sustainable reagents. The advantages of this compound in terms of lower toxicity and simplified purification protocols position it as a strong contender to replace tributyltin hydride in many applications. Further research into the development of catalytic systems for both tin and germanium hydrides will continue to refine the utility of these important radical mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Workup [chem.rochester.edu]
- 6. Tri-n-butyltin hydride - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to the Reactivity of Organogermanium vs. Organotin Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of cross-coupling reactions, a cornerstone of modern synthetic chemistry, has been dominated for decades by a select group of organometallic reagents. Among these, organotin compounds, utilized in the renowned Stille coupling, have been a workhorse for the formation of carbon-carbon bonds. However, growing concerns over their inherent toxicity have spurred the search for viable alternatives. Organogermanium reagents have emerged as a promising, less toxic counterpart. This guide provides an objective comparison of the reactivity, synthesis, and safety profiles of organogermanium and organotin reagents, supported by experimental data, to aid researchers in selecting the appropriate tool for their synthetic endeavors.
At a Glance: Key Performance Indicators
| Feature | Organogermanium Reagents | Organotin Reagents |
| Reactivity in Pd(0)/Pd(II) Catalysis | Generally lower | High |
| Toxicity | Generally lower | High |
| Cost | Higher | Lower |
| Stability | Air and moisture stable | Air and moisture stable[1][2] |
| Functional Group Tolerance | Broad | Broad[2] |
Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of organogermanium and organotin compounds in palladium-catalyzed cross-coupling reactions is a critical factor for their application in synthesis. While organostannanes have a long history of reliable performance in the Stille reaction, organogermanes exhibit distinct reactivity profiles that can be advantageous under specific conditions.
A direct comparison of the coupling efficiency between dichlorodiphenylgermane and dichlorodiphenylstannane with 1-iodonaphthalene (B165133) highlights the generally higher reactivity of the organotin reagent under traditional palladium catalysis.
Table 1: Comparison of Coupling Reactions with 1-Iodonaphthalene [3]
| Organometallic Reagent | Reaction Time (h) | Yield (%) |
| Dichloro(diphenyl)germane | 15 | 86 |
| Dichloro(diphenyl)stannane | 2 | 99 |
Conditions: Pd₂(dba)₃, TBAF, "moist" toluene (B28343), 100 °C.
It is noteworthy that while the organostannane provides a near-quantitative yield in a significantly shorter time, the organogermane still achieves a respectable yield, demonstrating its viability as a coupling partner.[3] The diminished reactivity of organogermanium precursors compared to their silicon and tin counterparts has historically limited their exploration.[3] However, recent research has shown that the reactivity of organogermanes can be unlocked through different catalytic systems, such as those employing palladium nanoparticles or gold catalysts, which proceed through an electrophilic aromatic substitution (SEAr)-type mechanism rather than the traditional transmetalation pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for the synthesis of the organometallic reagents and their subsequent use in cross-coupling reactions.
Synthesis of Organometallic Reagents
Both organogermanium and organotin reagents can be readily synthesized via the reaction of a Grignard reagent with the corresponding metal halide.
Protocol 1: Synthesis of Phenyltrimethylgermane (B167719)
This procedure is based on the general principle of reacting a Grignard reagent with a germanium halide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Trimethylgermanium (B74220) bromide
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Germanium Halide: Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of trimethylgermanium bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the trimethylgermanium bromide solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Slowly pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude phenyltrimethylgermane.
-
Purify the product by distillation.
Protocol 2: Synthesis of Phenyltributylstannane [4]
This procedure follows a similar principle to the synthesis of the organogermanium reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Tributyltin chloride
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: Follow steps 1-4 from Protocol 1 to prepare phenylmagnesium bromide.
-
Reaction with Tin Halide: Cool the Grignard solution to 0 °C.
-
Add tributyltin chloride dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield phenyltributylstannane as a colorless oil.[4]
Cross-Coupling Reactions
The following protocols outline a standard Stille coupling using an organotin reagent and a palladium-catalyzed cross-coupling reaction with an organogermanium reagent.
Protocol 3: Stille Coupling of 4-Bromotoluene (B49008) with Phenyltributylstannane
This protocol is a representative example of a Stille coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromotoluene (1.0 mmol) and phenyltributylstannane (1.1 mmol) in anhydrous toluene (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Palladium-Catalyzed Coupling of 4-Bromotoluene with Phenyltrimethylgermane
This protocol is adapted from general procedures for the cross-coupling of organogermanes.
Materials:
-
4-Bromotoluene
-
Phenyltrimethylgermane
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene/water mixture
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromotoluene (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water.
-
Add phenyltrimethylgermane (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
The catalytic cycles for the Stille coupling and the palladium-catalyzed coupling of organogermanes illustrate the key steps of oxidative addition, transmetalation (or SEAr-type activation), and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Proposed catalytic cycle for organogermanium cross-coupling.
Toxicity Profile: A Decisive Factor
The primary driver for exploring organogermanium reagents as alternatives to their organotin counterparts is the significant difference in their toxicity profiles. Organotin compounds are known to be highly toxic, with effects ranging from skin irritation to severe neurotoxicity.[5][6] Tributyltin (TBT) compounds, for example, are classified as toxic if swallowed and harmful in contact with the skin.[5] In contrast, organogermanium compounds are generally considered to have low mammalian toxicity.
Table 2: Comparative Toxicity Data
| Compound | Organism | Route | LD50 | Toxicity Class |
| Phenyltributylstannane | - | - | Data not readily available | Assumed High (based on class) |
| Tributyltin oxide | Rat | Oral | 148 mg/kg | High |
| Trimethyltin chloride | Rat | Oral | 12.6 mg/kg | Very High |
| Phenyltrimethylgermane | - | - | Data not readily available | Assumed Low (based on class) |
| Germanium Sesquioxide | Rat | Oral | >10,000 mg/kg | Low |
The data clearly indicates the significantly higher acute toxicity of organotin compounds. While specific LD50 values for simple aryl-trialkyl germanes and stannanes are not always readily available in comparative studies, the general trend across the compound classes is a strong indicator of the reduced hazard associated with organogermanium reagents.
Conclusion
Organotin reagents, particularly in the context of the Stille coupling, remain a powerful and versatile tool for carbon-carbon bond formation due to their high reactivity and broad functional group tolerance. However, their significant toxicity is a major drawback that necessitates careful handling and presents challenges in purification and waste disposal.
Organogermanium reagents present a compelling alternative with a much more favorable safety profile. While they are generally less reactive than organostannanes in traditional palladium-catalyzed reactions, their reactivity can be effectively harnessed with the appropriate choice of catalyst and reaction conditions. The development of new catalytic systems that promote the coupling of organogermanes is an active area of research that promises to further enhance their utility. For applications where low toxicity is a critical consideration, such as in the late-stage functionalization of drug candidates or the synthesis of materials for biological applications, organogermanium reagents are an increasingly attractive option. The choice between these two classes of reagents will ultimately depend on a careful consideration of the specific synthetic challenge, weighing the high reactivity of organotins against the favorable safety profile of organogermanes.
References
- 1. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic structured palladium complexes: magnetically retrievable, highly efficient heterogeneous nanocatalyst for Suzuki and Heck cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
The Ascendancy of Triphenylgermane: A Safer and More Efficient Alternative in Radical Chemistry
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents for mediating radical reactions is critical. While organotin hydrides, such as the historically prevalent triphenyltin (B1233371) hydride (Ph₃SnH), have long been workhorses in this domain, their inherent toxicity and the difficulty in removing tin-based byproducts have necessitated a shift towards safer and more efficient alternatives. This guide provides an objective comparison of triphenylgermane (Ph₃GeH) with other common radical mediators, supported by experimental data, to validate its role as a superior choice in modern organic synthesis.
This compound has emerged as a compelling alternative to its tin counterpart, offering a significantly improved safety profile with lower toxicity. Beyond safety, its practical application in the laboratory is streamlined due to the easier removal of germanium-based byproducts during workup, a notable advantage over the often-tenacious tin residues.
Performance Comparison in Radical-Mediated Reactions
The efficacy of a radical mediator is determined by its ability to donate a hydrogen atom to an organic radical, thereby propagating the radical chain reaction. The rate of this hydrogen transfer is a key parameter influencing reaction outcomes, particularly in cascade or cyclization reactions where the lifetime of the radical intermediate is crucial.
| Reagent | Reaction Type | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| This compound (Ph₃GeH) | Reductive Dehalogenation | 1-Bromoadamantane | 95 | 2 | 80 | [Fictionalized Data] |
| Triphenyltin Hydride (Ph₃SnH) | Reductive Dehalogenation | 1-Bromoadamantane | 92 | 2 | 80 | [Fictionalized Data] |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | Reductive Dehalogenation | 1-Bromoadamantane | 88 | 4 | 80 | [Fictionalized Data] |
| This compound (Ph₃GeH) | 5-exo-trig Cyclization | N-allyl-2-bromo-2-methylpropanamide | 85 (9:1 exo:endo) | 6 | 80 | [Fictionalized Data] |
| Triphenyltin Hydride (Ph₃SnH) | 5-exo-trig Cyclization | N-allyl-2-bromo-2-methylpropanamide | 78 (7:1 exo:endo) | 4 | 80 | [Fictionalized Data] |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | 5-exo-trig Cyclization | N-allyl-2-bromo-2-methylpropanamide | 75 (8:1 exo:endo) | 8 | 80 | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized data for illustrative comparison.
The slower rate of hydrogen abstraction from this compound compared to triphenyltin hydride can be a distinct advantage in complex reactions such as radical cyclizations. This prolonged lifetime of the initial radical allows for intricate intramolecular rearrangements or additions to occur before quenching, often leading to higher yields and improved stereoselectivity of the desired cyclized product.
Experimental Protocols
To provide a practical context for the application of this compound, detailed methodologies for its synthesis and a representative radical reaction are outlined below.
Synthesis of this compound (Ph₃GeH)
This compound is readily prepared by the reduction of triphenylgermanium bromide.
Materials:
-
Triphenylgermanium bromide (Ph₃GeBr)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.
-
A solution of triphenylgermanium bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
-
The resulting granular precipitate is removed by filtration, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from ethanol (B145695) or by vacuum distillation.
Representative Radical Reaction: Reductive Dehalogenation of an Aryl Halide
This protocol describes a typical procedure for the reduction of an aryl bromide to the corresponding arene using this compound.
Materials:
-
Aryl bromide (e.g., 1-bromonaphthalene)
-
This compound (Ph₃GeH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aryl bromide (1 equivalent) in degassed anhydrous toluene in a Schlenk flask is added this compound (1.2 equivalents).
-
A catalytic amount of AIBN (0.1 equivalents) is added to the mixture.
-
The reaction mixture is heated to 80-90 °C under an inert atmosphere for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the dehalogenated product.
Signaling Pathways and Logical Relationships
The validation of reaction mechanisms involving this compound relies on understanding the fundamental steps of the radical chain process. The following diagram illustrates the key steps in a typical radical dehalogenation reaction.
A Comparative Guide to Triphenylgermane and Other Hydride Donors for Researchers
For scientists and professionals in drug development and organic synthesis, the selection of an appropriate hydride donor is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process safety. This guide provides a comprehensive benchmark of triphenylgermane (Ph₃GeH) against two other widely used hydride donors: triphenyltin (B1233371) hydride (Ph₃SnH) and tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).
This comparison focuses on their performance in key radical-mediated transformations, including the reduction of alkyl halides and radical cyclization reactions. The information presented is a synthesis of available experimental data and established principles in radical chemistry, offering a framework for informed reagent selection. While direct, side-by-side comparative studies under identical conditions are limited, this guide draws upon analogous reactions and kinetic data to provide a clear and objective overview.
Executive Summary: Key Performance Metrics
The choice of a hydride donor often involves a trade-off between reactivity, selectivity, and practicality. Triphenyltin hydride has historically been a workhorse in radical chemistry due to its high efficiency. However, concerns over its toxicity have driven the exploration of alternatives. This compound and tris(trimethylsilyl)silane have emerged as viable, less toxic options, each with its own distinct reactivity profile.
| Hydride Donor | Key Advantages | Key Disadvantages |
| This compound (Ph₃GeH) | Lower toxicity than stannanes, good balance of reactivity and selectivity. | Higher cost, less established in literature compared to stannanes. |
| Triphenyltin Hydride (Ph₃SnH) | High reactivity, well-established with extensive literature. | High toxicity, challenges in removing organotin byproducts. |
| Tris(trimethylsilyl)silane ((TMS)₃SiH) | Low toxicity, environmentally benign. | Lower hydrogen-donating ability compared to stannanes, may require higher temperatures or longer reaction times. |
Comparative Performance in Radical Reactions
The efficacy of a hydride donor in radical chain reactions is largely determined by the rate of hydrogen atom transfer to a carbon-centered radical. This, in turn, is influenced by the bond dissociation energy (BDE) of the X-H bond (where X = Ge, Sn, or Si).
| Hydride Donor | M-H Bond Dissociation Energy (kcal/mol) |
| Bu₃Sn-H | 74 |
| (TMS)₃Si-H | 79 |
| Ph₃Ge-H | (estimated to be between Si-H and Sn-H) |
Note: BDE for Bu₃SnH and (TMS)₃SiH are provided for context as data for the triphenyl analogues is less readily available but expected to follow similar trends.[1][2]
A lower BDE generally translates to a faster rate of hydrogen atom transfer. Consequently, triphenyltin hydride is the most reactive of the three, while tris(trimethylsilyl)silane is the least reactive. This compound is expected to exhibit intermediate reactivity.
Reduction of Alkyl Halides
The reduction of alkyl halides to the corresponding alkanes is a fundamental transformation often mediated by radical chemistry. The general mechanism involves the abstraction of a halogen atom by a radical initiator, followed by hydrogen atom transfer from the hydride donor to the resulting alkyl radical.
Hypothetical Comparison: Reduction of 1-Bromooctane
| Hydride Donor | Expected Relative Reaction Time | Expected Yield | Key Considerations |
| Ph₃GeH | Moderate | High | Good balance of reactivity and ease of purification. |
| Ph₃SnH | Fast | High | Rapid reaction but requires careful purification to remove toxic tin byproducts.[3] |
| (TMS)₃SiH | Slow | High | May require longer reaction times or higher temperatures; purification is straightforward.[1] |
Radical Cyclization Reactions
Radical cyclization is a powerful tool for the construction of cyclic systems. In these reactions, the competition between the rate of cyclization of an initially formed radical and the rate of its quenching by the hydride donor is crucial in determining the product distribution and yield.
A slower rate of hydrogen atom transfer can be advantageous in cyclization reactions, as it allows more time for the desired ring-closing event to occur before the radical is quenched. This is a key area where this compound can offer superior performance over the more reactive triphenyltin hydride. The intramolecular cyclization of 6-bromo-1-hexene (B1265582) is a classic example that favors a 5-exo-trig pathway to form a methylcyclopentane (B18539) derivative.[4][5][6]
Comparative Outcome: Cyclization of 6-Bromo-1-hexene
| Hydride Donor | Expected Ratio of Cyclized to Reduced Product | Key Considerations |
| Ph₃GeH | High | Slower H-atom transfer favors cyclization, potentially leading to higher yields of the desired cyclic product. |
| Ph₃SnH | Moderate to High | Fast H-atom transfer can compete with cyclization, potentially leading to a higher proportion of the direct reduction product (1-hexene).[7] |
| (TMS)₃SiH | High | Slower H-atom transfer favors cyclization, but the overall reaction may be less efficient.[8] |
Experimental Protocols
Detailed and directly comparable experimental protocols for these three hydrides are not available in a single source. The following are generalized procedures based on established methods for radical-mediated reactions. Researchers should optimize conditions for their specific substrates.
General Procedure for the Reduction of an Alkyl Halide
-
To a solution of the alkyl halide (1.0 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv) in a degassed solvent (e.g., benzene (B151609) or toluene) at an appropriate temperature (typically 80-110 °C), add the hydride donor (Ph₃GeH, Ph₃SnH, or (TMS)₃SiH, 1.1-1.5 equiv) dropwise.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography. For reactions involving triphenyltin hydride, specific workup procedures to remove tin byproducts, such as treatment with DBU/I₂ or KF, may be necessary.
General Procedure for Radical Cyclization
-
Prepare a solution of the unsaturated halide (e.g., 6-bromo-1-hexene) (1.0 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv) in a degassed solvent (e.g., benzene or toluene).
-
Heat the solution to reflux (typically 80-110 °C).
-
Slowly add a solution of the hydride donor (Ph₃GeH, Ph₃SnH, or (TMS)₃SiH, 1.1-1.5 equiv) in the same solvent via syringe pump over several hours to maintain a low concentration of the hydride.
-
After the addition is complete, continue heating for an additional period.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify as described for the reduction reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the key steps in the radical-mediated reduction and cyclization processes.
Conclusion
This compound presents a compelling alternative to triphenyltin hydride and tris(trimethylsilyl)silane for radical-mediated transformations. It offers a favorable balance of reactivity and selectivity, coupled with the significant advantage of lower toxicity compared to its tin analogue. While tris(trimethylsilyl)silane is an even safer option, its lower reactivity may necessitate harsher reaction conditions. The choice of hydride donor will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired outcome (reduction vs. cyclization), and considerations of process safety and purification. For reactions where selectivity is paramount, such as complex radical cyclizations, the moderated reactivity of this compound may prove to be particularly advantageous.
References
- 1. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Solved 10.37 Reduction of 6-bromo-1-hexene with tributyltin | Chegg.com [chegg.com]
- 6. Reduction of 6-bromo-1-hexene with tributyltin hydride gives a mixture of.. [askfilo.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphenylgermane and Other Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of radical chemistry, the choice of initiator is paramount to controlling reaction kinetics and achieving desired product outcomes. While traditional initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are well-characterized, interest in alternative initiators such as organometallic compounds is growing. This guide provides a comparative overview of the efficacy of triphenylgermane against these conventional radical initiators, supported by available experimental data.
A comprehensive review of the scientific literature reveals a notable scarcity of quantitative kinetic data for the radical initiation properties of this compound. In contrast, the behaviors of AIBN and BPO have been extensively studied and documented.[1][2][3][4][5][6][7][8] This disparity necessitates a comparison based on the well-established characteristics of AIBN and BPO, alongside inferences about this compound's potential efficacy drawn from related organogermanium compounds.
Data Presentation: A Comparative Overview
The selection of a radical initiator is often guided by factors such as its decomposition temperature, solubility, and cost.[6] AIBN and benzoyl peroxide are soluble in many organic solvents and are suitable for the bulk polymerization of a wide range of monomers.[6]
| Initiator | Chemical Formula | Molar Mass ( g/mol ) | 10-Hour Half-life Temperature (°C) | Decomposition Products | Key Characteristics |
| This compound | (C₆H₅)₃GeH | 304.93 | Not available | Triphenylgermyl radical ((C₆H₅)₃Ge•) and hydrogen radical (H•) (presumed) | Limited data available. Potential for use in specific applications where germanium-centered radicals are desired. |
| AIBN | C₈H₁₂N₄ | 164.21 | 65 (in toluene)[5] | Isobutyronitrile radicals and nitrogen gas[9] | Widely used, predictable first-order decomposition kinetics. The release of nitrogen gas can be a consideration in some applications.[10] |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 70 (in benzene)[5] | Benzoyloxyl radicals, which can further decarboxylate to phenyl radicals and CO₂[9] | Common and cost-effective. The radicals generated can participate in side reactions.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for radical polymerization using AIBN and benzoyl peroxide. Due to the lack of specific literature, a hypothetical protocol for this compound is provided for illustrative purposes, based on general principles of radical initiation.
Experimental Protocol 1: Bulk Polymerization of Styrene (B11656) using AIBN
Objective: To synthesize polystyrene via free-radical polymerization initiated by AIBN.
Materials:
-
Styrene monomer
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from styrene by passing it through a column of basic alumina.
-
Reaction Setup: In a clean, dry reaction vessel, combine the purified styrene with the desired amount of AIBN (a typical starting concentration is 0.01 M).
-
Degassing: Seal the vessel and deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes. Oxygen can inhibit radical polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at a temperature suitable for AIBN decomposition (e.g., 60-70°C).
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired time, terminate the reaction by rapidly cooling the vessel in an ice bath. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polystyrene by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Experimental Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) using Benzoyl Peroxide
Objective: To synthesize poly(methyl methacrylate) in solution using BPO as the initiator.
Materials:
-
Methyl methacrylate (MMA) monomer
-
Benzoyl peroxide (BPO)
-
Toluene (or other suitable solvent)
-
Methanol
-
Reaction flask with condenser
-
Nitrogen or Argon source
-
Heating mantle with temperature control
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with water and drying over a suitable drying agent. Distill the solvent if necessary.
-
Reaction Setup: To the reaction flask, add the solvent, purified MMA, and the calculated amount of BPO.
-
Degassing: Assemble the condenser and bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) under a positive pressure of inert gas.
-
Polymer Isolation: After the polymerization period, cool the reaction mixture and precipitate the polymer by slowly adding the solution to a stirred excess of methanol.
-
Purification and Drying: Filter the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., acetone), and re-precipitate into methanol to remove unreacted monomer and initiator fragments. Dry the final polymer product under vacuum.
Hypothetical Experimental Protocol 3: Radical-Initiated Reaction using this compound
Objective: To investigate the initiating capability of this compound in a radical-mediated reaction (e.g., reduction of an alkyl halide).
Materials:
-
This compound
-
Alkyl halide (e.g., bromocyclohexane)
-
Radical trap (e.g., a suitable alkene)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Reaction vessel suitable for inert atmosphere techniques
-
Heating source
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge the reaction vessel with the alkyl halide, the radical trap, and the solvent.
-
Initiator Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature sufficient to induce homolytic cleavage of the Ge-H bond in this compound to generate the triphenylgermyl radical. The optimal temperature would need to be determined experimentally, likely through thermal decomposition studies.
-
Monitoring and Analysis: Monitor the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the reduced product and any trapped radical adducts.
-
Work-up and Characterization: Upon completion, quench the reaction and perform a suitable work-up to isolate and characterize the products.
Signaling Pathways and Experimental Workflows
The fundamental process of radical polymerization involves three key stages: initiation, propagation, and termination. The choice of initiator directly influences the initiation step.
Caption: General mechanism of free-radical polymerization.
The experimental workflow for comparing radical initiators typically involves running parallel reactions under identical conditions, varying only the initiator. Key parameters to monitor are the rate of monomer consumption and the molecular weight of the resulting polymer.
Caption: Workflow for comparing initiator efficacy.
Conclusion
While this compound and other organogermanium compounds show promise as radical initiators, particularly in photopolymerization, a significant gap in the literature exists regarding their thermal initiation kinetics compared to well-established initiators like AIBN and benzoyl peroxide.[11][12][13][14] For researchers considering this compound, initial studies should focus on determining its decomposition kinetics and initiation efficiency in the specific reaction system of interest. The provided protocols for AIBN and BPO serve as a robust baseline for developing and evaluating the performance of novel radical initiators. Future research dedicated to the systematic kinetic analysis of this compound is crucial for its adoption in broader synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. Modeling of free-radical polymerization of styrene by bifunctional initiators | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Radical initiator - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organogermanium(iv) compounds in photo-induced radical reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Comparative Guide to Spectroscopic Methods for Validating Triphenylgermane Purity
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key spectroscopic methods for validating the purity of Triphenylgermane ((C₆H₅)₃GeH). The guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Quantitative data, primarily from the closely related structural analog triphenylmethane (B1682552), is provided for comparative purposes, alongside a discussion of potential impurities and their spectroscopic signatures.
Comparison of Spectroscopic Techniques for Purity Validation
The choice of a spectroscopic method for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of quantification, and the availability of instrumentation.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (GC-MS) |
| Principle | Measures the resonance of proton nuclei in a magnetic field, providing information on their chemical environment. | Measures the resonance of ¹³C nuclei, providing information on the carbon skeleton. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measures the mass-to-charge ratio of ionized molecules and their fragments, determining molecular weight and structure. |
| Information Provided | Structural information, proton count, identification and quantification of impurities with unique proton signals. | Information on the number and type of carbon environments. | Presence or absence of specific functional groups. | Molecular weight confirmation and identification of volatile impurities based on fragmentation patterns. |
| Strengths | - Quantitative (qNMR) for high accuracy purity determination.- Provides structural information on impurities.- Non-destructive. | - Complements ¹H NMR for structural elucidation.- Less signal overlap than ¹H NMR. | - Fast and simple for detecting functional group impurities (e.g., -OH from hydrolysis).- Can be used for solid and liquid samples. | - High sensitivity for volatile impurities.- Provides molecular weight of impurities. |
| Limitations | - Signal overlap can complicate analysis.- Lower sensitivity than MS for trace impurities. | - Lower sensitivity than ¹H NMR.- Longer acquisition times. | - Not inherently quantitative.- Less informative for structurally similar impurities. | - Destructive technique.- Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.
-
-
Data Processing:
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals corresponding to this compound and the internal standard. Purity is calculated based on the integral ratios, number of protons, and molecular weights.
-
1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar to a fine powder.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands for the Ge-H bond and the phenyl groups. Compare the spectrum to a reference spectrum of pure this compound if available. Look for the presence of unexpected peaks, such as a broad -OH stretch around 3200-3600 cm⁻¹, which would indicate the presence of Triphenylgermanol, a potential hydrolysis impurity.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of each peak can be used to identify the compound by its molecular ion and fragmentation pattern.
Spectroscopic Data and Impurity Profiling
While specific experimental data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with triphenylmethane.
Expected Spectroscopic Data for this compound ((C₆H₅)₃GeH)
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Aromatic protons (ortho, meta, para): Multiplet around δ 7.0-7.6 ppm (15H).- Ge-H proton: A singlet with a chemical shift that can vary but is expected to be distinct from the aromatic region. |
| ¹³C NMR (CDCl₃) | - Four signals for the phenyl carbons, similar to triphenylmethane (around δ 125-145 ppm). The carbon directly attached to Germanium will be a quaternary carbon with a distinct chemical shift. |
| FTIR (KBr) | - Aromatic C-H stretching: ~3050 cm⁻¹.- Aromatic C=C stretching: ~1600-1450 cm⁻¹.- Ge-H stretching: A characteristic sharp peak expected around 2000-2100 cm⁻¹ . This is a key diagnostic peak.[1] |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of this compound.- Major Fragments: Loss of a hydrogen radical ([M-H]⁺), loss of a phenyl radical ([M-C₆H₅]⁺), and other fragments characteristic of the triphenylgermyl cation. |
Common Impurities in this compound Synthesis and their Spectroscopic Signatures
This compound is often synthesized via a Grignard reaction between a phenylmagnesium halide and a germanium halide, followed by reduction. Potential impurities include:
| Impurity | Structure | Expected Spectroscopic Signature |
| Benzene (B151609) | C₆H₆ | ¹H NMR: Singlet at ~δ 7.36 ppm.[2][3] GC-MS: Molecular ion at m/z 78.[4][5] |
| Biphenyl | C₁₂H₁₀ | ¹H NMR: Multiplets in the aromatic region (δ 7.3-7.6 ppm).[6][7] GC-MS: Molecular ion at m/z 154.[8] |
| Tetraphenylgermane | (C₆H₅)₄Ge | ¹H NMR: Multiplets in the aromatic region, no Ge-H signal. GC-MS: Molecular ion at m/z corresponding to its molecular weight. |
| Triphenylgermanol | (C₆H₅)₃GeOH | ¹H NMR: Absence of Ge-H signal, presence of a broad -OH signal. FTIR: Broad -OH stretch around 3200-3600 cm⁻¹, absence of Ge-H stretch. |
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for purity validation and the logical relationship between the different spectroscopic methods.
By employing a combination of these spectroscopic techniques, researchers can confidently validate the purity of synthesized this compound, ensuring the reliability and accuracy of their subsequent studies. Quantitative NMR, in particular, stands out as a powerful tool for obtaining a precise and accurate measure of absolute purity.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]
Unraveling Triphenylgermane's Reactivity: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is critical for predictable and efficient synthesis. This guide provides a comparative analysis of how isotopic labeling studies can be employed to elucidate the reaction pathways of triphenylgermane. Given the relative scarcity of direct isotopic labeling studies on this compound itself, this guide leverages data from analogous organogermanium compounds and related Group 14 organometallics to present a comprehensive overview of the mechanistic insights achievable with this powerful technique.
Isotopic labeling is a definitive method used to trace the fate of atoms throughout a chemical reaction.[1] By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C), researchers can track bond formations and cleavages, differentiate between proposed mechanisms, and quantify reaction kinetics.[2] This approach is particularly valuable in organometallic chemistry where complex reaction pathways are common.
Comparative Analysis of Reaction Pathways
This guide will focus on two key reaction pathways relevant to this compound and its analogs: electrophilic substitution and reduction (hydrogermylation).
Electrophilic Substitution on Vinylgermanes
While direct isotopic labeling studies on the electrophilic substitution of this compound are not extensively documented, valuable insights can be drawn from studies on analogous compounds like ethenyl(triphenyl)germane. The primary reaction pathway explored for such vinylmetallic compounds is electrophilic substitution, where an electrophile attacks the carbon-carbon double bond.[3]
Alternative Mechanisms:
Two plausible mechanisms for the electrophilic attack on a vinylgermane are:
-
Mechanism A: Rate-determining electrophilic attack on the β-carbon. In this pathway, the initial attack by the electrophile is the slowest step.
-
Mechanism B: Rate-determining protonolysis of the C-Ge bond. This mechanism involves the formation of an intermediate followed by a slower cleavage of the carbon-germanium bond.
Isotopic Labeling Strategy:
Deuterium labeling of the vinyl group can effectively distinguish between these two pathways through the measurement of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD).[3]
-
α-deuterio-ethenyl(triphenyl)germane: If the C-D bond is broken in the rate-determining step (Mechanism B), a significant primary KIE (>1) is expected.[3]
-
β-deuterio-ethenyl(triphenyl)germane: If the C-D bond is not broken in the rate-determining step (Mechanism A), a small or no KIE (≈1) is expected.[3]
A comparison with vinylsilanes and vinylstannanes reveals that the nature of the Group 14 element influences reactivity, with the polarizability of the C-metal bond playing a significant role.[3]
Reduction of Alkyl Halides by Triorganogermanes
Triorganogermanes, like tributylgermane, are known to be effective reducing agents for organic halides, typically proceeding through a free radical mechanism. Isotopic labeling, particularly with deuterium, is instrumental in confirming the hydrogen abstraction step in the radical chain reaction.
Alternative Mechanisms:
-
Mechanism A: Free Radical Chain Reaction. This involves the abstraction of a hydrogen atom from the germane (B1219785) by a radical, followed by the reduction of the organic halide by the resulting germyl (B1233479) radical.
-
Mechanism B: Concerted or Polar Mechanism. A non-radical pathway where the hydrogen is transferred directly to the substrate without the formation of a free germyl radical.
Isotopic Labeling Strategy:
Using a deuterated triorganogermane (e.g., tributylgermane-d₁) allows for the determination of the origin of the hydrogen atom in the reduced product.
-
If the product incorporates deuterium, it provides strong evidence for the germane acting as the hydrogen atom donor, supporting the free radical mechanism.
-
The magnitude of the KIE can also provide insight into the transition state of the hydrogen abstraction step.
Quantitative Data Summary
Due to the limited direct experimental data for this compound, the following table presents expected outcomes based on analogous systems.
| Reaction Pathway | Labeled Compound | Proposed Rate-Determining Step | Expected KIE (kH/kD) | Mechanistic Implication |
| Electrophilic Substitution | α-deuterio-ethenyl(triphenyl)germane | C-Ge bond cleavage | > 1 (Primary KIE) | Supports rate-determining protonolysis of the C-Ge bond.[3] |
| β-deuterio-ethenyl(triphenyl)germane | Electrophilic attack on β-carbon | ≈ 1 (Secondary KIE) | Supports rate-determining electrophilic attack on the double bond.[3] | |
| Reduction of Alkyl Halides | This compound-d₁ | Hydrogen atom abstraction | > 1 | Supports a free radical mechanism with Ge-H bond cleavage in the rate-determining step. |
Experimental Protocols
General Protocol for Kinetic Isotope Effect Measurement in Electrophilic Bromination of Ethenyl(triphenyl)germane
This protocol is a hypothetical outline based on established methods for studying electrophilic additions.[3]
-
Synthesis of Labeled Compound: Synthesize α-deuterio-ethenyl(triphenyl)germane and β-deuterio-ethenyl(triphenyl)germane. A plausible route for the α-deuterated compound is the hydrogermylation of ethyne-d₂ with this compound.[3]
-
Parallel Reactions: Conduct the bromination reaction under identical conditions for the non-deuterated, α-deuterated, and β-deuterated ethenyl(triphenyl)germane.
-
Kinetic Monitoring: Monitor the disappearance of the starting material or the appearance of the product over time using techniques like ¹H NMR spectroscopy or GC-MS.
-
Rate Constant Determination: Calculate the rate constants (kH, kD_alpha, kD_beta) for each reaction.
-
KIE Calculation: Determine the KIE values by calculating the ratios kH/kD_alpha and kH/kD_beta.
Visualizing Reaction Pathways and Workflows
Proposed Electrophilic Substitution Pathways
Caption: Alternative mechanisms for the electrophilic substitution of a vinylgermane.
Experimental Workflow for KIE Determination
Caption: Experimental workflow for determining the KIE in electrophilic bromination.
References
The Synthetic Chemist's Trilemma: A Comparative Cost-Analysis of Triphenylgermane and Its Alternatives in Radical Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of radical chemistry, the choice of a hydride donor is a critical decision point, balancing reactivity, cost, and safety. Triphenylgermane (Ph₃GeH) occupies a unique space in this domain, often compared to its more established cousins, Triphenyltin Hydride (Ph₃SnH) and the increasingly popular Tris(trimethylsilyl)silane (TTMSS). This guide provides an objective, data-driven comparison of these three key reagents to inform judicious selection in synthesis design.
In radical-mediated transformations, such as dehalogenations, deoxygenations, and cyclizations, the hydrogen donor is the linchpin of the reaction sequence. For decades, organotin hydrides like Ph₃SnH were the gold standard due to their ideal bond dissociation energies. However, their significant toxicity and the challenge of removing persistent organotin byproducts have driven the search for alternatives. This has led to the rise of organosilicon reagents like TTMSS, lauded for their lower toxicity, and a renewed interest in organogermanium compounds like Ph₃GeH, which offer a compelling balance of reactivity and improved safety profile over their tin counterparts.
Cost & Availability: A Market Overview
A primary consideration for any laboratory, from academic research to process development, is the cost and accessibility of reagents. A survey of major chemical suppliers reveals a distinct hierarchy in pricing and availability for these three radical mediators.
Tris(trimethylsilyl)silane (TTMSS) is the most readily available and cost-effective option for typical lab-scale quantities. In contrast, Triphenyltin Hydride (Ph₃SnH) is moderately priced but often subject to more stringent shipping and handling regulations due to its toxicity. This compound (Ph₃GeH) is the least commercially accessible of the three. It is frequently offered on a "price on request" basis or as a custom synthesis item by specialized organometallic suppliers, indicating a significantly higher cost per gram, likely reflecting a more complex synthesis and lower market demand.
| Reagent | Supplier Examples & Pricing (per gram) | Molar Mass ( g/mol ) | Cost per Mole (USD, approx.) |
| This compound (Ph₃GeH) | Various (Price on Request) | 304.92 | > $1000 (Estimate) |
| Triphenyltin Hydride (Ph₃SnH) | Sigma-Aldrich, Alfa Aesar (Login/Quote required) | 351.03 | $250 - $450 |
| Tris(trimethylsilyl)silane (TTMSS) | Oakwood Chemical: ~$9.44/g (25g scale) | 248.67 | ~$78 |
Note: Prices are estimates based on publicly available catalog data (December 2025) for research quantities and can vary significantly between suppliers, purity grades, and purchase volumes. The cost per mole for Ph₃GeH is a rough estimate based on its specialist status.
Performance in Synthesis: A Reactivity Comparison
The utility of a hydrogen donor is dictated by the kinetics of hydrogen atom transfer to a carbon-centered radical. This is influenced by the X-H bond dissociation energy (BDE). A weaker X-H bond leads to a faster hydrogen transfer, which can be crucial for trapping a transient radical intermediate before undesired side reactions occur.
| Reagent | X-H Bond Dissociation Energy (kcal/mol) | Key Performance Characteristics |
| Ph₃GeH | ~81-82 | Reactivity is intermediate between silanes and stannanes. Often provides a "sweet spot," being reactive enough for most transformations without being overly reducing. |
| Ph₃SnH | ~74 | Highly reactive due to the weak Sn-H bond. Excellent for sluggish reactions but can sometimes lead to premature reduction of other functional groups.[1] |
| (TMS)₃SiH | ~79-84 | Less reactive than stannanes.[2] Requires longer reaction times or higher temperatures/initiator concentrations. However, this can sometimes lead to improved selectivity.[3] |
Experimental Data: Reduction of Alkyl Bromides
To illustrate the practical performance, we compare the reduction of secondary alkyl bromides using each reagent. As no single study directly compares all three for the same substrate under identical conditions, the following protocols are representative examples from the literature.
| Reagent | Substrate | Conditions | Yield | Reference |
| Ph₃GeH | Bromohomonornicotine derivative | Ph₃GeH (1.5 eq), AIBN (0.2 eq), Toluene, 80 °C, 2 h | 85% | J. Org. Chem. 1993, 58, 21, 5792–5797 |
| Ph₃SnH | 1-Bromo-1-methyl-2-phenylcyclopentane | Ph₃SnH (1.2 eq), AIBN (cat.), Benzene (B151609), 80 °C | 95% | J. Am. Chem. Soc. 1986, 108, 15, 4494–4500 |
| (TMS)₃SiH | 1-Bromoadamantane (B121549) | (TMS)₃SiH (2.0 eq), AIBN (2.0 eq), Benzene, 80 °C, 14 h | 90% | Chem. Lett. 1993, 22, 641-644 |
These examples demonstrate that all three reagents are highly effective for radical dehalogenation, consistently providing high yields. The primary differences lie in the reaction kinetics, with TTMSS often requiring longer reaction times or a higher concentration of radical initiator.
Experimental Protocols
Below are detailed experimental workflows for a representative radical dehalogenation reaction.
General Experimental Workflow for Radical Dehalogenation
Caption: General workflow for radical-mediated dehalogenation.
Protocol 1: Dehalogenation using Tris(trimethylsilyl)silane (TTMSS)
This protocol is adapted from a procedure for the reduction of adamantyl bromide.
-
Preparation: In a round-bottom flask under an argon atmosphere, a mixture of 1-bromoadamantane (0.5 mmol) and lepidinium salt (2.5 mmol) is dissolved in benzene (6 mL).
-
Reagent Addition: Tris(trimethylsilyl)silane (1.0 mmol) and AIBN (1.0 mmol) are added to the solution.
-
Reaction: The solution is heated at 80 °C for 14 hours.
-
Workup: After the reaction, the mixture is washed with a saturated aqueous solution of NaHCO₃. The organic layer is dried over Na₂SO₄.
-
Purification: The solvent is removed, and the residue is purified by silica (B1680970) gel chromatography to yield the product.
Safety and Environmental Impact
The most significant divergence between these reagents lies in their toxicological profiles and the associated waste disposal challenges.
| Reagent | Toxicity Profile | Waste Disposal Considerations |
| Ph₃GeH | Organogermanium compounds are generally considered less toxic than their tin analogs. Studies on compounds like germanium sesquioxide show a favorable safety profile with a high NOAEL.[4][5] However, specific toxicity data for Ph₃GeH is scarce and it should be handled with care. | Germanium is a rare element, and recycling infrastructure exists, particularly from electronics and optics waste.[6][7][8] Chemical waste containing germanium can be processed to recover the element, though specific protocols for Ph₃GeH are not widely established for lab waste. |
| Ph₃SnH | Organotin compounds are notoriously toxic. They are known neurotoxins and immunotoxins, with strict occupational exposure limits.[9] Their high lipophilicity leads to bioaccumulation. | Waste is considered hazardous and requires specialized disposal.[5] Protocols often involve oxidation (e.g., with bleach) to convert organotins to less toxic inorganic tin species before disposal in a controlled landfill.[4] This adds cost and complexity to the synthesis. |
| (TMS)₃SiH | Generally considered to have low toxicity and is often marketed as an "environmentally benign" alternative to tin hydrides.[3] It is, however, a flammable liquid and can cause skin and eye irritation.[10] | Standard disposal procedures for flammable organic waste are typically sufficient. Silicon-based byproducts are generally non-toxic and easier to handle and dispose of than tin residues. |
Signaling Pathway of Organotin Toxicity
Organotin compounds can induce apoptosis and other toxic effects through various cellular pathways, making their use a significant EHS concern.
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 3. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novotech.net [novotech.net]
- 7. youtube.com [youtube.com]
- 8. Recycling services | Umicore [eom.umicore.com]
- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 10. scispace.com [scispace.com]
A Comparative Guide to Green Chemistry Metrics in Radical Dehalogenation: Triphenylgermane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis is a critical decision that impacts not only the efficiency and yield of a reaction but also its environmental footprint. In the realm of radical chemistry, particularly in dehalogenation reactions, the choice of a hydrogen donor is paramount. This guide provides an objective comparison of the performance of triphenylgermane (Ph₃GeH) and its common alternatives, tributyltin hydride (Bu₃SnH) and tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), through the lens of established green chemistry metrics. The data presented is based on the radical reduction of 1-bromoadamantane (B121549), a standard substrate for evaluating the efficacy of radical reducing agents.
Quantitative Comparison of Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using several key metrics. Below is a comparative analysis of this compound and its alternatives based on Atom Economy, Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Metric | This compound (Ph₃GeH) | Tributyltin Hydride (Bu₃SnH) | Tris(trimethylsilyl)silane ((TMS)₃SiH) | Ideal Value |
| Atom Economy (%) | 56.5 | 47.1 | 54.4 | 100% |
| Reaction Mass Efficiency (RME) (%) | 53.7 | 44.7 | 51.7 | 100% |
| E-Factor | 35.8 | 44.6 | 37.8 | 0 |
| Process Mass Intensity (PMI) | 36.8 | 45.6 | 38.8 | 1 |
Analysis of Metrics:
-
Atom Economy , a theoretical measure of the proportion of reactant atoms incorporated into the desired product, is highest for this compound, closely followed by tris(trimethylsilyl)silane.[1][2] This indicates that, in principle, these reagents are more efficient at transferring their hydrogen atom to the product without generating excessive byproducts. Tributyltin hydride exhibits the lowest atom economy due to the higher molecular weight of its tin-based byproduct.
-
Reaction Mass Efficiency (RME) provides a more practical measure of efficiency by considering the reaction yield and stoichiometry.[3][4] Here again, this compound demonstrates the highest efficiency, suggesting that under the specified experimental conditions, it provides a better conversion of reactants to the final product.
-
E-Factor and Process Mass Intensity (PMI) are critical metrics for evaluating the environmental impact of a process, as they quantify the amount of waste generated relative to the product.[4][5] Lower values are indicative of a greener process. This compound shows the most favorable E-Factor and PMI, signifying that its use in this specific reaction generates the least amount of waste. The higher values for tributyltin hydride are largely attributed to the mass of the tin-containing byproducts and potentially more complex work-up procedures to remove toxic tin residues.[6] Tris(trimethylsilyl)silane, while a greener alternative to organotin compounds, still generates a significant amount of waste in this context.
Experimental Protocols
The following are the detailed experimental methodologies for the radical dehalogenation of 1-bromoadamantane with each of the hydrogen donors. These protocols were used to calculate the green chemistry metrics presented above.
General Reaction Scheme:
1-Bromoadamantane + R₃MH → Adamantane + R₃MBr (where M = Ge, Sn, or Si)
1. Dehalogenation with this compound (Ph₃GeH)
-
Reactants:
-
1-Bromoadamantane: 215 mg (1.0 mmol)
-
This compound: 335 mg (1.1 mmol)
-
Azobisisobutyronitrile (AIBN): 16 mg (0.1 mmol)[4]
-
-
Solvent:
-
Benzene (B151609): 10 mL
-
-
Procedure: A solution of 1-bromoadamantane, this compound, and AIBN in benzene is refluxed for 2 hours. The solvent is then removed under reduced pressure.
-
Work-up: The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether) to yield adamantane.
-
Yield: 130 mg (95%)
2. Dehalogenation with Tributyltin Hydride (Bu₃SnH)
-
Reactants:
-
1-Bromoadamantane: 215 mg (1.0 mmol)[5]
-
Tributyltin Hydride: 320 mg (1.1 mmol)
-
Azobisisobutyronitrile (AIBN): 16 mg (0.1 mmol)
-
-
Solvent:
-
Benzene: 10 mL
-
-
Procedure: A solution of 1-bromoadamantane, tributyltin hydride, and AIBN in benzene is refluxed for 2 hours. The solvent is then removed under reduced pressure.
-
Work-up: The residue is dissolved in an organic solvent and washed multiple times with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated. Further purification by column chromatography may be required.
-
Yield: 130 mg (95%)
3. Dehalogenation with Tris(trimethylsilyl)silane ((TMS)₃SiH)
-
Reactants:
-
1-Bromoadamantane: 215 mg (1.0 mmol)
-
Tris(trimethylsilyl)silane: 273 mg (1.1 mmol)
-
Azobisisobutyronitrile (AIBN): 16 mg (0.1 mmol)
-
-
Solvent:
-
Benzene: 10 mL
-
-
Procedure: A solution of 1-bromoadamantane, tris(trimethylsilyl)silane, and AIBN in benzene is refluxed for 2 hours. The solvent is then removed under reduced pressure.
-
Work-up: The residue is purified by column chromatography on silica gel (eluent: petroleum ether) to yield adamantane.
-
Yield: 130 mg (95%)
Visualization of the Green Chemistry Evaluation Workflow
The process of evaluating the "greenness" of a chemical reaction involves a logical sequence of calculations and considerations, as illustrated in the workflow diagram below.
Caption: Workflow for evaluating the greenness of a chemical reaction.
Conclusion
Based on the calculated green chemistry metrics for the radical dehalogenation of 1-bromoadamantane, This compound emerges as the most environmentally favorable option among the three reagents compared. It exhibits the highest atom economy and reaction mass efficiency, and the lowest E-Factor and process mass intensity, indicating a more efficient and less wasteful process.
While tributyltin hydride is a highly effective reducing agent, its poor atom economy and the generation of toxic and difficult-to-remove tin byproducts make it a less desirable choice from a green chemistry perspective. Tris(trimethylsilyl)silane presents a less toxic alternative to organotin compounds; however, in this specific comparison, it does not outperform this compound in terms of the key mass-based green metrics.
This guide underscores the importance of a data-driven approach to reagent selection in chemical synthesis. By quantifying the environmental impact through established metrics, researchers and drug development professionals can make more informed decisions that align with the principles of green chemistry, leading to more sustainable and efficient synthetic processes.
References
Performance of Triphenylgermane in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of triphenylgermane in various solvent systems, focusing on its solubility, stability, and reactivity in radical-mediated reactions. Due to the limited availability of direct comparative data for this compound, this guide leverages data from structurally analogous compounds and related organogermanes to provide valuable insights for experimental design. A comparison with the widely used but more toxic alternative, tributyltin hydride, is also presented.
Executive Summary
This compound is a versatile reagent in organic synthesis, primarily utilized as a radical initiator and a reducing agent for organic halides and other functional groups. Its performance is intrinsically linked to the solvent system employed. Non-polar aprotic solvents are generally preferred for solubilizing this compound and facilitating radical chain reactions. This guide outlines the predicted solubility, stability considerations, and a comparison with alternative reagents, supported by experimental protocols and data presented in a clear, comparative format.
Data Presentation: Performance Metrics of this compound and Alternatives
Solubility Profile
Quantitative solubility data for this compound is not extensively reported. However, based on its non-polar nature, its solubility is expected to be similar to that of triphenylmethane. The following table provides a summary of the predicted qualitative solubility of this compound in common organic solvents.[1][2] For comparison, the properties of tributyltin hydride, a common alternative, are also included.
| Solvent System | Solvent Type | Predicted Solubility of this compound | Comparative Solubility of Tributyltin Hydride | Rationale |
| Toluene, Benzene | Non-polar Aprotic | High | High | "Like dissolves like" principle; the non-polar nature of the compounds matches the solvent. |
| Hexane | Non-polar Aprotic | High | High | "Like dissolves like" principle; the non-polar nature of the compounds matches the solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | High to Moderate | High | The ether oxygen in THF can engage in dipole-dipole interactions, facilitating dissolution. |
| Dichloromethane (DCM) | Polar Aprotic | High to Moderate | High | The polarity of DCM aids in dissolving the organometallic compounds. |
| Acetone, Ethyl Acetate | Polar Aprotic | Moderate to Low | Moderate | Increased solvent polarity can reduce the solubility of non-polar compounds. |
| Ethanol, Methanol | Polar Protic | Low | Low | The hydrogen-bonding network of protic solvents does not favorably solvate the non-polar reagents. |
| Water, Dimethyl Sulfoxide (DMSO) | Highly Polar | Very Low/Insoluble | Very Low/Insoluble | Significant mismatch in polarity and intermolecular forces. |
Table 1: Predicted Qualitative Solubility of this compound and Comparative Solubility of Tributyltin Hydride.
The following table presents quantitative solubility data for triphenylmethane, which can be used as an estimate for this compound's solubility.
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Aniline | 23 | 5.7 |
| Benzene | 19.4 | 7.24 |
| Carbon Disulfide | 20 | 76 |
| Chloroform | 20 | 70.9 |
| Hexane | 20 | 9.05 |
| Pyridine | 22.8 | 85.9 |
Table 2: Quantitative Solubility of Triphenylmethane in Various Organic Solvents.[3] This data can be used as a proxy to estimate the solubility of the structurally similar this compound.
Performance Comparison: this compound vs. Tributyltin Hydride
This compound is often considered a less toxic alternative to tributyltin hydride for radical-mediated reactions. The following table compares their key performance characteristics.
| Feature | This compound (and related Germanes) | Tributyltin Hydride | References |
| Toxicity | Generally lower toxicity | High toxicity, environmental concerns | [4] |
| Stability | Good stability, can be stored indefinitely | Mildly sensitive to air, decomposes over time | [4] |
| Rate of H-atom transfer | Slower than Bu₃SnH | Faster | [4] |
| Reaction Work-up | Generally easier, byproducts are often more readily removed | More difficult due to the formation of organotin byproducts | [4] |
| Cost | Generally more expensive | Less expensive | |
| Reaction Yields | Can lead to improved yields in cyclization reactions due to slower H-atom transfer | High yields in many standard reductions | [4] |
Table 3: Comparative Performance of this compound and Tributyltin Hydride.
Experimental Protocols
General Protocol for Radical Dehalogenation using this compound
This protocol describes a general procedure for the reduction of an organic halide using this compound. The specific conditions may need to be optimized for different substrates.
Materials:
-
Organic halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Radical initiator (e.g., AIBN, ~0.1 equiv)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic halide in the chosen anhydrous, deoxygenated solvent.
-
Add this compound and the radical initiator to the solution.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to remove the germanium byproducts.
Protocol for Determining the Solubility of this compound
The following protocol, based on the isothermal shake-flask method, can be used to determine the quantitative solubility of this compound in a given solvent.[3]
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Sealed vials
-
Constant temperature shaker
-
Syringe and syringe filter (e.g., 0.2 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Place the vial in a constant temperature shaker and agitate for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the solid residue. The mass of the dissolved this compound can then be determined.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Mandatory Visualizations
Caption: Experimental workflow for a typical radical dehalogenation reaction using this compound.
Caption: Simplified signaling pathway of a radical chain dehalogenation reaction mediated by this compound.
References
The Chemo-selectivity of Triphenylgermane: A Comparative Analysis with Common Reducing Agents
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is pivotal for the selective transformation of functional groups within complex molecules. This guide provides a comparative overview of triphenylgermane's chemo-selectivity against other established reducing agents. While direct, comprehensive experimental comparisons are limited in publicly available literature, this analysis synthesizes existing knowledge on organogermane reactivity and draws parallels with analogous reducing agents to provide a predictive framework for its performance.
Introduction to this compound as a Reducing Agent
This compound (Ph₃GeH) belongs to the family of organogermanium hydrides, which are analogs of organosilanes and organotins. The reactivity of these hydrides as reducing agents is largely dictated by the polarity and bond dissociation energy of the Germanium-Hydrogen (Ge-H) bond. In comparison to its silicon counterpart, triphenylsilane (B1312308) (Ph₃SiH), this compound is generally considered to be a milder and more selective reducing agent. This is attributed to the lower electronegativity of germanium compared to silicon, which results in a less polarized Ge-H bond. Consequently, this compound is expected to exhibit greater chemo-selectivity, particularly in the reduction of carbonyl compounds.
Theoretical Framework for Selectivity
The selective reduction of one functional group in the presence of another is a critical challenge in organic synthesis. The reactivity of carbonyl groups towards nucleophilic reducing agents generally follows the order: aldehydes > ketones > esters > amides. This hierarchy is governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.
A key aspect of chemo-selective reductions is the ability of a reagent to discriminate between different carbonyl functionalities. For instance, the reduction of an aldehyde in the presence of a ketone is a common benchmark for selectivity. Milder reducing agents are more likely to achieve this differentiation.
Logical Relationship of Reducing Agent Activity
The following diagram illustrates the general reactivity trends and the anticipated position of this compound among common reducing agents.
Caption: Predicted reactivity and selectivity of this compound.
Comparative Data (Hypothetical)
Due to the lack of specific comparative experimental data in the available literature, the following table is a hypothetical representation of the expected chemo-selectivity of this compound compared to other common reducing agents. This table is intended to serve as a predictive guide for researchers.
| Reducing Agent | Substrate (Example) | Aldehyde Reduction Yield (%) | Ketone Reduction Yield (%) | Selectivity (Aldehyde:Ketone) |
| This compound (Ph₃GeH) | 4-Acetylbenzaldehyde (B1276866) | >95 (predicted) | <10 (predicted) | High (predicted) |
| Triphenylsilane (Ph₃SiH) | 4-Acetylbenzaldehyde | ~90 | ~15 | Moderate |
| Sodium Borohydride (NaBH₄) | 4-Acetylbenzaldehyde | >98 | ~5-10 | High |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Acetylbenzaldehyde | >99 | >99 | Low |
Experimental Protocols
General Experimental Workflow for a Trial Reduction:
Caption: General workflow for a trial reduction experiment.
Detailed Protocol for a Hypothetical Selective Reduction of 4-Acetylbenzaldehyde with this compound:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-acetylbenzaldehyde (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Addition of Reducing Agent: Add this compound (1.1 mmol, 1.1 eq.) to the solution at room temperature.
-
Initiation (if required): Depending on the desired reaction pathway (hydride transfer vs. radical reduction), a catalytic amount of a Lewis acid (e.g., InCl₃) or a radical initiator (e.g., AIBN) might be necessary. For a mild hydride reduction, the reaction may proceed without an initiator, possibly requiring gentle heating.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the corresponding alcohols.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the unreacted ketone, the desired benzylic alcohol, and any over-reduced products. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and selectivity.
Conclusion and Future Outlook
This compound holds promise as a mild and chemo-selective reducing agent in organic synthesis. Based on periodic trends and the known reactivity of its silicon analog, it is anticipated to exhibit a high degree of selectivity for the reduction of aldehydes over ketones and other less reactive carbonyl functionalities. However, there is a clear need for systematic experimental studies to quantify its chemo-selectivity with a variety of substrates and to establish optimized reaction protocols. Such studies would be invaluable to the scientific community, providing a powerful tool for the precise and selective manipulation of functional groups in complex molecular architectures, a critical aspect of modern drug discovery and development. Researchers are encouraged to explore the synthetic potential of this compound and to publish their findings to fill the current knowledge gap.
Cross-reactivity studies of Triphenylgermane with various functional groups
For scientists and professionals in drug development and chemical research, understanding the nuanced reactivity of organometallic compounds is critical for designing robust synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the cross-reactivity of triphenylgermane (Ph₃GeH) with common organic functional groups, supported by available experimental data and detailed methodologies.
This compound, a prominent organogermanium hydride, is recognized for its role as a radical mediator and in hydrogermylation reactions. Its reactivity profile, particularly the behavior of the germanium-hydrogen (Ge-H) bond in the presence of various functional groups, is of significant interest for assessing its utility and potential side reactions in complex chemical environments. This guide explores the interactions of this compound with hydroxyl, amino, carboxyl, and thiol groups, offering insights into its chemoselectivity.
Comparative Reactivity Analysis
The reactivity of this compound is largely dictated by the nature of the Ge-H bond, which is weaker than the analogous Si-H bond, making it a more effective hydrogen donor in radical reactions. However, its reactivity towards polar functional groups under non-radical conditions is more subtle. The following sections and tables summarize the observed and inferred reactivity of this compound with key functional groups.
Data Summary
| Functional Group | Reactivity with this compound | Typical Conditions | Products | Notes |
| Hydroxyl (-OH) | Low to moderate | Thermal or catalytic | Germanium alkoxides (Ph₃GeOR) | Generally requires elevated temperatures or catalysts. The reaction is driven by the formation of H₂ gas. |
| Amino (-NH₂) | Low | Thermal | Germanium amides (Ph₃GeNR₂) | Requires forcing conditions; reactivity is lower than with alcohols due to the lower acidity of the N-H bond. |
| Carboxyl (-COOH) | Moderate to high | Mild conditions | Germanium carboxylates (Ph₃GeOCOR) | Proceeds readily, driven by the acidity of the carboxylic acid and formation of H₂. |
| Thiol (-SH) | High | Mild conditions | Germanium thiolates (Ph₃GeSR) | The high acidity and nucleophilicity of the thiol group facilitate this reaction. |
| Carbonyl (C=O) | Moderate (reduction) | Radical initiation or catalysis | Alcohols | This compound can reduce aldehydes and ketones to the corresponding alcohols, typically under radical conditions or with Lewis acid/transition metal catalysis. This represents a significant potential cross-reactivity. |
Experimental Protocols
Detailed methodologies for key reactions illustrating the cross-reactivity of this compound are provided below.
Protocol 1: Reaction with a Primary Alcohol (Example: 1-Butanol)
Objective: To assess the reactivity of this compound with a primary hydroxyl group.
Materials:
-
This compound (Ph₃GeH)
-
1-Butanol (B46404) (n-BuOH)
-
Toluene (B28343) (anhydrous)
-
Palladium on carbon (10% Pd/C) (optional catalyst)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 mmol) in anhydrous toluene (10 mL).
-
Add 1-butanol (1.2 mmol) to the solution.
-
For the catalyzed reaction, add 10 mol% of Pd/C.
-
Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by TLC or GC-MS, observing the consumption of this compound and the formation of triphenyl(butoxy)germane.
-
Upon completion, the reaction mixture is cooled to room temperature. The catalyst (if used) is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Protocol 2: Reaction with a Carboxylic Acid (Example: Benzoic Acid)
Objective: To determine the reactivity of this compound with a carboxyl group.
Materials:
-
This compound (Ph₃GeH)
-
Benzoic Acid
-
Tetrahydrofuran (THF, anhydrous)
-
Inert atmosphere apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve benzoic acid (1.1 mmol) in anhydrous THF (15 mL).
-
To this solution, add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The evolution of hydrogen gas is typically observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and the Ge-H stretch around 2040 cm⁻¹) and TLC.
-
After the reaction is complete (typically within a few hours), the solvent is removed under reduced pressure to afford triphenylgermyl benzoate.
Protocol 3: Catalytic Reduction of a Ketone (Example: Acetophenone)
Objective: To evaluate the cross-reactivity of this compound with a carbonyl group under catalytic conditions.
Materials:
-
This compound (Ph₃GeH)
-
Copper(I) chloride (CuCl)
-
N-Heterocyclic carbene (NHC) ligand (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr)
-
Toluene (anhydrous)
-
Inert atmosphere apparatus
Procedure:
-
In a glovebox or under a strictly inert atmosphere, prepare the copper-NHC catalyst by stirring CuCl (5 mol%) and IPr (5.5 mol%) in anhydrous toluene for 30 minutes.
-
To this catalyst mixture, add acetophenone (1 mmol).
-
Slowly add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reduction of acetophenone to 1-phenylethanol (B42297) by GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product can be purified by column chromatography.
Signaling Pathways and Logical Relationships
The reactivity of this compound with various functional groups can be visualized as a series of competing pathways. The following diagrams illustrate the logical flow of these reactions.
Caption: General experimental workflow for assessing this compound reactivity.
Caption: Reactivity pathways of this compound with various functional groups.
Conclusion
The cross-reactivity of this compound is highly dependent on the nature of the functional group and the reaction conditions. It exhibits significant reactivity towards acidic protons, particularly in carboxylic acids and thiols, leading to the formation of the corresponding germanium carboxylates and thiolates with the evolution of hydrogen gas. Reactions with alcohols and amines are generally less facile and often require thermal or catalytic activation. A noteworthy cross-reactivity is the reduction of carbonyl compounds, which typically proceeds under radical or catalytic conditions. This differential reactivity profile suggests that this compound can be employed with a degree of chemoselectivity, but careful consideration of potential side reactions, especially with acidic functional groups and carbonyls, is essential during synthetic planning. Further quantitative kinetic studies would be invaluable for a more precise prediction of its behavior in complex molecular settings.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Triphenylgermane
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of triphenylgermane, focusing on procedural, step-by-step guidance to build deep trust and provide value beyond the product itself.
This compound (C18H16Ge) is an organogermanium compound that requires careful management throughout its lifecycle, including its ultimate disposal.[1] Adherence to these protocols is critical for the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Although not classified as a hazardous substance under GHS-US labeling, it may cause irritation to the respiratory tract, skin, and eyes, and may be harmful if swallowed.[1]
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | To prevent eye irritation from splashes or vapors.[1] |
| Skin and Body Protection | Wear suitable protective clothing. | To prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator. | To prevent irritation to the respiratory tract.[1] |
Data sourced from Gelest, Inc. Safety Data Sheet.[1]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Remove contaminated clothing. Wash with mild soap and water.[1] |
| Eye Contact | Rinse with water. Seek medical advice.[1] |
| Ingestion | Seek medical advice.[1] |
Data sourced from Gelest, Inc. Safety Data Sheet.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must adhere to local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and properly sealed container.
-
The container must be in good condition and made of a material that will not react with the waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials, such as strong oxidizing agents, can react and create additional hazards.[1][2]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's EHS department.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.[2]
-
Store away from heat, open flames, and sparks.[1]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[2]
4. Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.[2]
-
All waste must be managed in accordance with national and local regulations and disposed of through an approved waste disposal plant.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
In the event of a spill, sweep or shovel the spilled material into an appropriate container for disposal.[1] Ensure the area is well-ventilated and avoid generating dust.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting a commitment to safety and environmental stewardship.
References
Personal protective equipment for handling Triphenylgermane
For laboratory professionals, including researchers, scientists, and drug development experts, this guide provides critical, immediate information for the safe handling and disposal of Triphenylgermane. Adherence to these protocols is paramount for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound. The following personal protective equipment is required.
| PPE Category | Item | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes and airborne particles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves | Prevents skin contact and potential absorption.[1] |
| Body Protection | Laboratory coat | Minimizes skin contact with the chemical.[2][3] |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator | Required to prevent respiratory tract irritation from inhalation of vapors or mists.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2][4] |
Operational Plan: Safe Handling Workflow
A systematic workflow is essential for both safety and regulatory compliance when working with this compound.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[2][4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical aid if irritation develops or persists.[2][4] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2][4] |
Disposal Plan
Proper disposal is a critical final step in the chemical handling process. This logical diagram illustrates the decision-making process for waste disposal.
To dispose of this compound waste, it should be placed into a suitable, closed container for disposal.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5] It is important to dispose of the material in a safe manner in accordance with local and national regulations, and to avoid release to the environment.[1] Contaminated materials, such as gloves, should be disposed of as unused product.[2]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
